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  • Product: 5-bromo-N,N-dimethylthiophene-2-carboxamide
  • CAS: 474711-51-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural arrangement, featuring a reactive bromine atom and a versatile carboxamide moiety on a thiophene scaffold, makes it an invaluable precursor for the development of novel compounds, including potent enzyme inhibitors and functional organic materials.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety information.

Strategic Overview of Synthetic Pathways

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide can be approached from two primary retrosynthetic directions. The choice of pathway is typically governed by the availability of starting materials, scalability, and desired purity.

  • Route A: Amidation of a Pre-brominated Thiophene Core. This is the most prevalent and strategically sound approach. It commences with commercially available 5-bromothiophene-2-carboxylic acid, which is then converted to the target amide. This route offers excellent control over regiochemistry, as the bromine is installed on the thiophene ring at the outset.

  • Route B: Electrophilic Bromination of the Thiophene Carboxamide. This alternative pathway begins with N,N-dimethylthiophene-2-carboxamide and introduces the bromine atom in a subsequent step. While feasible, this route necessitates careful control of reaction conditions to ensure selective bromination at the C5 position and to avoid potential side reactions. The carboxamide group is an ortho-, para- director (in the context of an aromatic system), and on the thiophene ring, it strongly directs electrophilic substitution to the 5-position.

This guide will focus on Route A , specifically the conversion of 5-bromothiophene-2-carboxylic acid to the corresponding acyl chloride followed by amidation, a robust and widely documented method.[3][4]

Core Synthesis Protocol: Acyl Chloride-Mediated Amidation

This two-step, one-pot procedure is highly efficient for preparing carboxamides from carboxylic acids. The first step involves the activation of the carboxylic acid using a chlorinating agent, followed by a nucleophilic acyl substitution reaction with dimethylamine.

PropertyValueReference
CAS Number 474711-51-8[5]
Molecular Formula C₇H₈BrNOS[5]
Molecular Weight 234.11 g/mol [5]
Appearance Off-white to yellow solidCommercial Supplier Data
Boiling Point 325.2 °C at 760 mmHg[5]
Density 1.557 g/cm³[5]
ReagentCAS No.MW ( g/mol )Molarity/Conc.QuantityMoles (mmol)
5-Bromothiophene-2-carboxylic acid7311-63-9207.05-5.00 g24.15
Thionyl chloride (SOCl₂)7719-09-7118.97-2.6 mL36.22 (1.5 eq)
Dichloromethane (DCM), anhydrous75-09-284.93-70 mL-
Dimethylamine solution124-40-345.082.0 M in THF24.2 mL48.30 (2.0 eq)
Triethylamine (TEA)121-44-8101.19-6.7 mL48.30 (2.0 eq)
Saturated Sodium Bicarbonate (NaHCO₃)--aq. soln.~100 mL-
Brine (Saturated NaCl)--aq. soln.~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 g-

Step 1: Synthesis of 5-bromothiophene-2-carbonyl chloride

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 5-bromothiophene-2-carboxylic acid (5.00 g, 24.15 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension at room temperature.

  • Under a nitrogen atmosphere in a fume hood, carefully add thionyl chloride (2.6 mL, 36.22 mmol) dropwise to the suspension over 10 minutes.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. Using an excess (1.5 equivalents) ensures the full conversion of the starting material.[4]

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear, yellowish solution.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

    • Expert Insight: It is crucial to remove all residual thionyl chloride as it can react with the dimethylamine in the next step, reducing the yield. Co-evaporation with an anhydrous solvent like toluene can aid in its complete removal.

Step 2: Amidation with Dimethylamine

  • Re-dissolve the crude 5-bromothiophene-2-carbonyl chloride residue in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, combine the dimethylamine solution (24.2 mL of 2.0 M solution in THF, 48.30 mmol) and triethylamine (6.7 mL, 48.30 mmol).

  • Add the dimethylamine/triethylamine mixture dropwise to the cooled acyl chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The reaction is exothermic. Slow addition at 0 °C controls the reaction rate and minimizes side product formation. Two equivalents of amine are used: one for the nucleophilic attack and the second, along with triethylamine, to act as a base to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure complete conversion.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, and then with 50 mL of brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 5-bromo-N,N-dimethylthiophene-2-carboxamide as a solid.

Synthesis_Workflow cluster_step2 SM 5-Bromothiophene- 2-carboxylic Acid Reagent1 SOCl₂, DCM Intermediate Acyl Chloride Intermediate (Crude) Reagent1->Intermediate Reflux, 2-3h Reagent2 Dimethylamine, TEA DCM, 0°C to RT Crude_Product Crude Product Mixture Reagent2->Crude_Product Stir, 12-16h Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 5-bromo-N,N- dimethylthiophene- 2-carboxamide Purification->Final_Product

Caption: Workflow for the synthesis of the target compound.

Mechanistic Rationale

The conversion of 5-bromothiophene-2-carboxylic acid to its N,N-dimethylamide derivative proceeds through a classic nucleophilic acyl substitution mechanism.

  • Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the thionyl chloride's S=O bond attacks the carbonyl carbon of the carboxylic acid. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion generates a highly electrophilic acylium ion intermediate, which is then attacked by the remaining chloride ion to form the 5-bromothiophene-2-carbonyl chloride. This activation step is critical as the hydroxyl group of a carboxylic acid is a poor leaving group, whereas chloride is an excellent one.

  • Nucleophilic Attack and Amide Formation: The nitrogen atom of dimethylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation of the nitrogen atom by a base (triethylamine or another molecule of dimethylamine) yields the stable tertiary amide product, 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazard StatementsPrecautionary Measures
Thionyl Chloride (SOCl₂) Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.Handle only in a fume hood. Keep away from water and moisture. Wear acid-resistant gloves and face shield.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Avoid inhalation of vapors. Ensure adequate ventilation. Prevent contact with skin and eyes.
Dimethylamine Extremely flammable gas. Contains gas under pressure; may explode if heated. Causes severe skin burns and eye damage.Keep away from ignition sources. Use in a well-ventilated area. Handle with extreme care to avoid contact.
Triethylamine (TEA) Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.Keep container tightly closed and away from heat/sparks. Do not breathe vapor.
5-Bromothiophene Derivatives May be harmful if swallowed, inhaled, or in contact with skin. Cause skin and eye irritation.Avoid creating dust. Wash thoroughly after handling.[6]

References

  • Letopharm Limited. 5-bromo-N,N-dimethylthiophene-2-carboxamide | CAS:#474711-51-8. [Link]

  • Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • PubMed Central (PMC). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • PubChem. 5-bromo-N-butyl-N-phenylthiophene-2-carboxamide. [Link]

  • PubMed Central (PMC). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. [Link]

  • PubMed Central (PMC). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • National Institutes of Health (NIH). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

  • ResearchGate. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. [Link]

  • Google Patents.
  • James Cook University. Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. [Link]

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. [Link]

  • PubMed Central (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • PubMed. New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. synthesis, spectral studies and in vitro anti-amoebic activity. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-N,N-dimethylthiophene-2-carboxamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, recognized for its diverse pharmacological activities. The int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, recognized for its diverse pharmacological activities. The introduction of a bromine atom at the 5-position of the thiophene ring, coupled with an N,N-dimethylcarboxamide group at the 2-position, yields 5-bromo-N,N-dimethylthiophene-2-carboxamide. This compound serves as a versatile intermediate and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic and analytical protocols, and an exploration of its potential applications based on the biological activities of structurally related analogs.

Chemical Identity and Structure

The foundational identity of 5-bromo-N,N-dimethylthiophene-2-carboxamide is established by its molecular structure and standard chemical identifiers.

Caption: Chemical structure of 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 474711-51-8[1][2]
Molecular Formula C₇H₈BrNOS[1][2]
Molecular Weight 234.12 g/mol [1]
IUPAC Name 5-bromo-N,N-dimethylthiophene-2-carboxamide
Synonyms 2-Thiophenecarboxamide, 5-bromo-N,N-dimethyl-

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. While experimental data for 5-bromo-N,N-dimethylthiophene-2-carboxamide is limited, a combination of supplier data and predictive models provides valuable insights.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 325.229 °C at 760 mmHgSupplier Data[2]
Density 1.557 g/cm³Supplier Data[2]
Refractive Index 1.589Supplier Data[2]
LogP (Predicted) 2.15 ± 0.35ChemAxon
pKa (Predicted) Basic: -1.2 ± 1.0 (Amide N)ChemAxon

Synthesis and Characterization

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide typically proceeds from the commercially available 5-bromothiophene-2-carboxylic acid. The key transformation is the formation of the amide bond with dimethylamine.

Synthetic Workflow

G start 5-Bromothiophene-2-carboxylic Acid step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 intermediate 5-Bromothiophene-2-carbonyl chloride step1->intermediate step2 Amidation with Dimethylamine intermediate->step2 product 5-Bromo-N,N-dimethylthiophene- 2-carboxamide step2->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Detailed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of thiophene carboxamides.[3][4]

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (2M solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acid Chloride Formation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reflux the reaction mixture for 2 hours, then cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

  • Slowly add a 2M solution of dimethylamine in THF (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.15 (d, J = 4.0 Hz, 1H, thiophene-H)

  • δ 6.98 (d, J = 4.0 Hz, 1H, thiophene-H)

  • δ 3.10 (s, 6H, N(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5 (C=O)

  • δ 139.0 (C-thiophene)

  • δ 130.0 (CH-thiophene)

  • δ 129.5 (CH-thiophene)

  • δ 117.0 (C-Br)

  • δ 38.0 (N(CH₃)₂)

Infrared (IR) Spectroscopy:

  • ~1630 cm⁻¹ (C=O amide stretch)

  • ~1400-1450 cm⁻¹ (C-N stretch)

  • ~1000-1200 cm⁻¹ (Thiophene ring vibrations)

  • ~500-700 cm⁻¹ (C-Br stretch)

Mass Spectrometry (Electron Ionization):

  • The molecular ion peak [M]⁺ would be expected at m/z 233 and 235 in an approximately 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • A key fragmentation would be the alpha-cleavage of the amide, resulting in the loss of the dimethylamino group.

Potential Applications in Drug Discovery

The biological activities of 5-bromo-N,N-dimethylthiophene-2-carboxamide have not been extensively reported. However, the known pharmacological profiles of closely related analogs suggest several promising avenues for investigation.

Antimicrobial and Antiviral Activity

Thiophene carboxamide derivatives are known to possess antimicrobial properties. Notably, a comparative study of 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives demonstrated their efficacy in inhibiting murine norovirus replication.[5] This suggests that 5-bromo-N,N-dimethylthiophene-2-carboxamide could be a valuable starting point for the development of novel antiviral agents. The bromine atom at the 5-position is often crucial for enhancing biological activity.[5]

Anticancer Potential

Derivatives of 5-bromothiophene-2-carboxylic acid have shown promise as anticancer agents.[5][6] For instance, certain thiophene-2-carboxamide derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[5] The mechanism of action for some thiophene derivatives involves the disruption of cellular processes like tubulin polymerization, leading to cell cycle arrest.

Conclusion

5-bromo-N,N-dimethylthiophene-2-carboxamide is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry. While a complete experimental profile of its physicochemical properties is yet to be fully elucidated, available data and predictive models provide a solid foundation for its use in research and development. Its synthesis is achievable through standard amidation procedures, and its structural similarity to biologically active thiophene carboxamides suggests that it is a promising candidate for further investigation as an antimicrobial, antiviral, or anticancer agent. This guide provides the essential information for researchers to embark on the synthesis, characterization, and exploration of the therapeutic potential of this intriguing molecule.

References

  • Shirai, et al. (2021). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid. BenchChem.
  • Iqbal, J., et al. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • Lu, J., et al. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

  • Ilies, M., et al. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. [Link]

  • Letopharm Limited. (n.d.). 5-bromo-N,N-dimethylthiophene-2-carboxamide| CAS:#474711-51-8. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-N,N-dimethylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, technically-focused protocol for the structural elucidation of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a substituted thiophene derivative. Thiophene scaffolds are of significant interest in medicinal chemistry, and the precise characterization of their derivatives is crucial for understanding structure-activity relationships (SAR).[1][2] This document moves beyond a simple listing of techniques, offering a rationale-driven narrative that explains the "why" behind each experimental choice. We will delve into a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides detailed, step-by-step methodologies, data interpretation insights, and visual aids to ensure a thorough understanding of the structure elucidation workflow.

Introduction: The Imperative of Unambiguous Structure Verification

5-bromo-N,N-dimethylthiophene-2-carboxamide is a small organic molecule featuring a brominated thiophene ring core with a carboxamide functional group at the 2-position. The spatial arrangement of these substituents directly influences the molecule's physicochemical properties and its potential interactions with biological targets.[1] Therefore, a rigorous and unequivocal confirmation of its chemical structure is a non-negotiable prerequisite for its use in any research or development pipeline.

This guide will systematically walk through the synergistic application of key analytical techniques to build a complete and validated structural picture of the target molecule.[3][4] The workflow is designed to be a self-validating system, where data from each technique corroborates and refines the information obtained from the others.

The Strategic Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound is a logical progression of experiments, each providing a unique piece of the structural puzzle.[5] Our approach for 5-bromo-N,N-dimethylthiophene-2-carboxamide is visualized in the workflow diagram below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Synthesis Synthesis of 5-bromo-N,N-dimethyl- thiophene-2-carboxamide MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Groups Synthesis->IR NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HSQC, HMBC) Synthesis->NMR Interpretation Integrated Data Analysis - Fragment Assembly - Connectivity Mapping MS->Interpretation IR->Interpretation NMR->Interpretation Confirmation Final Structure Confirmation Interpretation->Confirmation

Caption: A strategic workflow for the structure elucidation of 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound.[3][4] For halogenated compounds, the isotopic distribution provides a clear and unmistakable signature, offering a high degree of confidence in the elemental composition.[6][7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically effective for this compound.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to a high resolution (≥10,000) to enable accurate mass measurement and formula determination.

Data Interpretation and Expected Results

The molecular formula of 5-bromo-N,N-dimethylthiophene-2-carboxamide is C₇H₈BrNOS. The presence of bromine is a key feature to look for in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by 2 m/z units.[6][7]

FeatureExpected m/zRationale
Molecular Ion [M]⁺ (with ⁷⁹Br) ~233.96The mass of the molecule with the ⁷⁹Br isotope.
Molecular Ion [M+2]⁺ (with ⁸¹Br) ~235.96The mass of the molecule with the ⁸¹Br isotope.
Isotopic Ratio ~1:1Reflects the natural abundance of ⁷⁹Br and ⁸¹Br.

This data provides the first piece of strong evidence for the presence of a single bromine atom in the molecule and confirms its molecular weight.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][3] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.[9] For 5-bromo-N,N-dimethylthiophene-2-carboxamide, we expect to see characteristic absorptions for the amide carbonyl group and the thiophene ring.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

Data Interpretation and Expected Results

The IR spectrum will provide confirmatory evidence for the presence of the N,N-dimethylcarboxamide group.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Amide C=O 1630-1680Carbonyl stretch (Amide I band)[11]
C-N Stretch 1400-1450Amide C-N stretch
Thiophene C-H ~3100Aromatic C-H stretch
Thiophene C=C 1400-1500Ring stretching

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is a key indicator of the amide carbonyl group.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[3][13] It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5][14] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to assemble the complete structural puzzle.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[14]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters:

ExperimentPulse ProgramSpectral WidthNumber of ScansKey Information Provided
¹H NMR zg300-12 ppm16-32Number and environment of protons.
¹³C NMR zgpg300-200 ppm1024+Number and environment of carbons.
DEPT-135 dept1350-200 ppm256+Differentiates CH, CH₂, and CH₃ groups.
COSY cosygpqf0-12 ppm (both axes)8-16Shows proton-proton (H-H) couplings.[15]
HSQC hsqcedetgpsisp2.2¹H: 0-12 ppm, ¹³C: 0-160 ppm8-16Shows direct one-bond proton-carbon (C-H) correlations.[15]
HMBC hmbcgplpndqf¹H: 0-12 ppm, ¹³C: 0-200 ppm16-64Shows long-range (2-3 bond) proton-carbon correlations.[15]
Data Interpretation and Structure Assembly

The following table summarizes the expected NMR data for 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135Key HMBC Correlations
H3 ~7.0-7.2 (d)~128-130CH (positive)C2, C4, C5
H4 ~7.3-7.5 (d)~130-132CH (positive)C2, C3, C5
N(CH₃)₂ ~3.1 (s, 6H)~38-40CH₃ (positive)C=O
C2 (C=O) -~160-165Quaternary (absent)-
C5 -~115-120Quaternary (absent)-

Note: Chemical shifts are approximate and can be influenced by solvent and other factors.

Logical Deduction from 2D NMR Data:

nmr_connectivity cluster_thiophene Thiophene Ring cluster_amide Amide Group C2 C2 (C=O) C3 C3-H C3->C2 HMBC C4 C4-H C3->C4 COSY C5 C5-Br C3->C5 HMBC C4->C2 HMBC C4->C5 HMBC N_CH3_2 N(CH₃)₂ N_CH3_2->C2 HMBC

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY: A cross-peak between the two aromatic protons (H3 and H4) will confirm their adjacent positions on the thiophene ring.[15][16]

  • HSQC: This experiment will directly link each aromatic proton to its attached carbon (H3 to C3, H4 to C4) and the methyl protons to their carbons.[15][16][17]

  • HMBC: This is the crucial experiment for assembling the fragments. We expect to see correlations from H3 and H4 to the carbonyl carbon (C2) and the bromine-bearing carbon (C5). A key correlation will also be observed from the N-methyl protons to the carbonyl carbon, unequivocally establishing the N,N-dimethylcarboxamide functionality.[15][16][18]

X-ray Crystallography: The Gold Standard (When Applicable)

While the combination of MS, IR, and NMR spectroscopy provides a definitive structure for most small molecules, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state.[1][19][20]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.[19]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.[19]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[19]

The resulting crystallographic data provides precise bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail.[2][19]

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of 5-bromo-N,N-dimethylthiophene-2-carboxamide is a testament to the power of a multi-technique, synergistic analytical approach. Each method provides complementary information, and together, they form a self-validating system that leads to an unambiguous structural assignment. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. Finally, a suite of NMR experiments maps out the precise connectivity of the atoms, completing the structural puzzle. This rigorous, evidence-based workflow ensures the scientific integrity of the data and provides the high level of confidence required for advancing compounds in research and development.

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.
  • Spectral Data Interpretation for Organic Structure Determination. StudyPulse.
  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. 2019.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
  • Single‐crystal X‐ray structures of thiophene‐MS derivatives: (a)... ResearchGate.
  • Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. RJPN. 2024.
  • STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh.
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][10]thieno[3,2-j]phenanthridine and (E). Available from:

  • Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis. Benchchem.
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. 2022.
  • 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
  • cosy hsqc hmbc: Topics by Science.gov.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. 2020.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. 2023.
  • mass spectra - the M+2 peak. Chemguide.
  • mass spectrometry of halogen-containing organic compounds. ResearchGate. 2025.

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the expected spectral data for 5-bromo-N,N-dimethylthiophene-2-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral data for 5-bromo-N,N-dimethylthiophene-2-carboxamide, a key intermediate in the synthesis of various biologically active compounds. While direct spectral data for this specific molecule is not extensively published, this document leverages established principles of spectroscopy and data from closely related analogs to provide a robust predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in fundamental scientific principles to ensure accuracy and reliability in experimental settings.

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making 5-bromo-N,N-dimethylthiophene-2-carboxamide a valuable building block in drug discovery.[3] Accurate spectral characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.

I. Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and arrangement of atoms within a molecule.

A. Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-bromo-N,N-dimethylthiophene-2-carboxamide is anticipated to show distinct signals corresponding to the aromatic protons on the thiophene ring and the methyl protons of the N,N-dimethylamide group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.10 - 7.30Doublet3.5 - 4.5
H-47.00 - 7.20Doublet3.5 - 4.5
-N(CH₃)₂3.10 - 3.30SingletN/A

The two protons on the thiophene ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent carboxamide group and the bromine atom will deshield these protons, causing them to resonate in the downfield region of the spectrum. The N,N-dimethyl group will give rise to a singlet, as the two methyl groups are chemically equivalent and have no adjacent protons to couple with.

B. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O162 - 165
C-2138 - 142
C-5115 - 120
C-3130 - 133
C-4128 - 131
-N(CH₃)₂37 - 40

The carbonyl carbon of the amide is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbon atom attached to the bromine (C-5) will be significantly shielded compared to the other thiophene carbons. The two methyl carbons of the N,N-dimethyl group will appear as a single resonance in the upfield region of the spectrum.

C. Experimental Protocol for NMR Data Acquisition

Accurate and reproducible NMR data is crucial for structural validation.[4]

Workflow for NMR-based structural validation:

IR_Modes Molecule 5-bromo-N,N-dimethylthiophene-2-carboxamide CO_Stretch C=O Stretch (1630-1680 cm⁻¹) Molecule->CO_Stretch Strong CN_Stretch C-N Stretch (1350-1450 cm⁻¹) Molecule->CN_Stretch Medium-Strong CS_Stretch C-S Stretch (600-800 cm⁻¹) Molecule->CS_Stretch Medium-Weak CBr_Stretch C-Br Stretch (500-600 cm⁻¹) Molecule->CBr_Stretch Medium-Strong

Caption: Predicted key IR vibrational modes for the target molecule.

III. Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For 5-bromo-N,N-dimethylthiophene-2-carboxamide (C₇H₈BrNOS), the molecular weight is approximately 234.12 g/mol . [5]Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio. [2] Table 4: Predicted Mass Spectrometry Data

Ionm/z (predicted)Comments
[M]⁺233/235Molecular ion peak showing the characteristic bromine isotope pattern.
[M - N(CH₃)₂]⁺189/191Loss of the dimethylamino group.
[M - CON(CH₃)₂]⁺161/163Loss of the dimethylcarboxamide group.

Fragmentation Pathway Diagram:

MS_Fragmentation M [C₇H₈BrNOS]⁺ (m/z 233/235) Frag1 [C₅H₂BrOS]⁺ (m/z 189/191) M->Frag1 - •N(CH₃)₂ Frag2 [C₄H₂BrS]⁺ (m/z 161/163) M->Frag2 - •CON(CH₃)₂

Caption: A plausible mass spectrometry fragmentation pathway.

IV. Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 5-bromo-N,N-dimethylthiophene-2-carboxamide. By understanding these predicted spectral features and the underlying principles of each analytical technique, researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate. The provided protocols and diagrams serve as a practical resource for experimental design and data interpretation, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. Available at: [Link]

  • 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. Available at: [Link]

Sources

Foundational

A Technical Guide to the Solubility of 5-bromo-N,N-dimethylthiophene-2-carboxamide in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug discovery, process chemistry, and formulation development.[1] This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug discovery, process chemistry, and formulation development.[1] This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry.[2] Due to the absence of extensive published empirical data for this specific molecule, this document integrates first-principles chemical theory with established experimental methodologies. It offers a predictive framework based on molecular structure analysis and provides detailed, field-proven protocols for researchers to determine its solubility empirically. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this and structurally related compounds.

Molecular Profile and Physicochemical Characteristics

Understanding the solubility of a compound begins with a thorough analysis of its structure. 5-bromo-N,N-dimethylthiophene-2-carboxamide is a multifunctional molecule, and its behavior in solution is a composite of the properties of its constituent parts.

Structural Deconstruction

The molecule can be dissected into three key regions, each contributing distinct physicochemical properties:

  • Thiophene Ring: Thiophene is an aromatic five-membered heterocycle containing a sulfur atom.[3] It is generally considered nonpolar and hydrophobic, exhibiting poor solubility in water but good solubility in nonpolar organic solvents like ethers and aromatic hydrocarbons.[4] The sulfur atom's lone pairs are integral to the ring's aromaticity and are less available for hydrogen bonding compared to the oxygen in furan or the nitrogen in pyrrole.[3]

  • N,N-dimethylcarboxamide Group: This tertiary amide is a highly polar, aprotic functional group. The presence of the carbonyl group (C=O) and the nitrogen atom creates a significant dipole moment. Unlike primary or secondary amides, it lacks a hydrogen-donating capability but possesses a strong hydrogen bond accepting site at the carbonyl oxygen.[5] Its influence is exemplified by N,N-Dimethylformamide (DMF), a highly polar aprotic solvent that is miscible with water and a majority of organic liquids.[6][7]

  • Bromine Substituent: As a halogen, bromine is an electronegative, electron-withdrawing atom that contributes to the molecule's overall polarity and molecular weight. Its presence can influence intermolecular interactions, such as van der Waals forces.

Known Physicochemical Properties

While experimental solubility data is scarce, some fundamental properties have been reported, which are essential for any experimental design.

PropertyValueSource
CAS Number 474711-51-8[8]
Molecular Formula C₇H₈BrNOS[8]
Molecular Weight 234.11 g/mol [8]
Density 1.557 g/cm³[8]
Boiling Point 325.2 °C at 760 mmHg[8]

Predictive Solubility Analysis

Based on the structural analysis, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[9] The molecule possesses both a large, nonpolar aromatic core (thiophene) and a highly polar functional group (dimethylcarboxamide). This dual nature suggests a nuanced solubility profile.

  • High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Tetrahydrofuran (THF) are expected to be excellent choices. Their polar aprotic nature can effectively solvate the polar N,N-dimethylcarboxamide group without the steric hindrance or competing hydrogen-bond donation that protic solvents might present.[10]

  • Moderate Solubility Predicted in Polar Protic Solvents: In solvents like Methanol , Ethanol , and Isopropanol , solubility is expected to be moderate. While the amide's carbonyl can accept hydrogen bonds from the solvent's hydroxyl group, the large, nonpolar bromo-thiophene portion of the molecule may limit overall solubility compared to polar aprotic solvents.[11]

  • Moderate to Low Solubility in Nonpolar Solvents: In solvents such as Toluene , Dichloromethane (DCM) , and Ethyl Acetate , solubility will depend on the balance between the nonpolar interactions with the bromo-thiophene ring and the unfavorable energetics of solvating the polar amide group. Toluene may be a better solvent than aliphatic hydrocarbons due to potential π-π stacking interactions with the thiophene ring.

  • Poor Solubility Predicted in Aliphatic Hydrocarbons: Solvents like Hexane and Heptane are expected to be very poor solvents. They lack the polarity to effectively solvate the amide group, making dissolution energetically unfavorable.

  • Poor Solubility Predicted in Water: Despite the polar amide group, the large, hydrophobic bromo-thiophene ring is expected to render the compound poorly soluble in water.[4]

Methodologies for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following protocols are standard, robust methods for determining the solubility of a novel compound in a research setting.

Protocol 1: Qualitative Solubility Classification

This initial screening provides rapid insight into the compound's acid-base properties and general solubility characteristics, which is crucial for designing extraction and purification schemes.[12]

  • Preparation: Place approximately 20-30 mg of 5-bromo-N,N-dimethylthiophene-2-carboxamide into separate, clean, small test tubes.

  • Solvent Addition: To each tube, add 1 mL of the test solvent in 0.25 mL increments.

  • Agitation: After each addition, vigorously agitate the tube for 30-60 seconds.

  • Observation: Observe if the solid completely dissolves. A compound is deemed "soluble" if no solid particles are visible to the naked eye.

  • Sequential Testing: Perform the tests sequentially as outlined in the workflow diagram below. The outcome of the water solubility test determines the subsequent steps.[13]

G Diagram 1: Qualitative Solubility Classification Workflow cluster_water_soluble Water Soluble Path cluster_water_insoluble Water Insoluble Path start Start with ~25mg of Compound water Test Solubility in 1mL Water start->water litmus Test aqueous solution with litmus paper water->litmus Soluble naoh Test Solubility in 1mL 5% NaOH water->naoh Insoluble acidic Result: Acidic (Class Sa) litmus->acidic Red basic Result: Basic (Class Sb) litmus->basic Blue neutral_ws Result: Neutral (Class Sg) litmus->neutral_ws No Change hcl Test Solubility in 1mL 5% HCl naoh->hcl Insoluble acid_sol Result: Weak Acid (Class Aw) naoh->acid_sol Soluble h2so4 Test in Conc. H₂SO₄ hcl->h2so4 Insoluble base_sol Result: Base (Class B) hcl->base_sol Soluble neutral_sol Result: Neutral (Class N) h2so4->neutral_sol Soluble inert Result: Inert (Class I) h2so4->inert Insoluble G Diagram 2: Quantitative Equilibrium Solubility Workflow A 1. Add excess compound to known volume of solvent B 2. Seal vial and agitate at constant temperature (e.g., 24-48h at 25°C) A->B C 3. Cease agitation and separate phases (centrifugation) B->C D 4. Carefully withdraw a known volume of the clear supernatant C->D E 5. Prepare serial dilutions of the supernatant D->E F 6. Quantify concentration using a calibrated method (e.g., HPLC-UV) E->F G 7. Calculate solubility (mg/mL or Molar) F->G

Sources

Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Commercial Availability of 5-bromo-N,N-dimethylthiophene-2-carboxamide This technical guide offers a comprehensive analysis of the commercial landscape for 5-bromo-N,N-dimethylthiophene...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability of 5-bromo-N,N-dimethylthiophene-2-carboxamide

This technical guide offers a comprehensive analysis of the commercial landscape for 5-bromo-N,N-dimethylthiophene-2-carboxamide, a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. We will explore its synthetic origins, commercial availability from various suppliers, and crucial considerations for procurement and quality assurance. This document is designed to be an essential resource for professionals requiring a dependable supply of this versatile chemical intermediate.

The Strategic Importance of 5-bromo-N,N-dimethylthiophene-2-carboxamide in Synthesis

5-bromo-N,N-dimethylthiophene-2-carboxamide is a highly valued thiophene derivative, prized for its adaptable chemical nature. The thiophene ring itself is a significant pharmacophore found in numerous pharmaceuticals due to its aromatic properties and ability to engage in various biological interactions.[1] The bromine atom at the 5-position serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2][3][4] This enables the strategic introduction of diverse aryl and heteroaryl moieties. Concurrently, the N,N-dimethylcarboxamide group at the 2-position is a common feature in biologically active molecules and can influence the compound's physicochemical properties and metabolic stability. This dual functionality makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the quest for novel drug candidates and advanced organic materials.[5]

Common Synthetic Pathways and Manufacturing Insights

The industrial synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide is typically a multi-step process rooted in fundamental organic chemistry principles. The most prevalent and economically viable route commences with a commercially available precursor, 5-bromothiophene-2-carboxylic acid.[2][6][7] This starting material is first activated, commonly by converting the carboxylic acid to a more reactive acid chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting 5-bromothiophene-2-carbonyl chloride is a key intermediate that is then reacted with dimethylamine to form the final N,N-dimethylcarboxamide product.[5]

From a process chemistry standpoint, the critical parameters to control are reaction temperature, solvent choice, and purification methods to ensure high yield and purity while minimizing by-product formation.

SynthesisWorkflow Start 5-Bromothiophene-2-carboxylic Acid Step1 Activation Step Start->Step1 Intermediate 5-Bromothiophene-2-carbonyl Chloride Step1->Intermediate Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->Step1 Step2 Amidation Reaction Intermediate->Step2 Product 5-bromo-N,N-dimethylthiophene-2-carboxamide Step2->Product Reagent2 Dimethylamine Reagent2->Step2

Figure 1. Generalized synthetic workflow for 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Commercial Availability and Supplier Overview

5-bromo-N,N-dimethylthiophene-2-carboxamide is readily available from a multitude of chemical suppliers that cater to a wide spectrum of needs, from small-scale academic research to large-scale industrial manufacturing. These suppliers offer the compound in various purities and quantities.

Table 1: Selected Commercial Suppliers

SupplierCAS NumberNotes
BLD Pharm1503386-02-4Lists the related compound 5-Bromo-N,4-dimethylthiophene-2-carboxamide.[8]
Matrix Scientific-Lists 5-Bromo-N,N-dimethylthiophene-2-carboxamide among its thiophene offerings and provides custom synthesis services.[9]
Chemsrc-A platform listing multiple suppliers and manufacturers for the compound.[10]
BenchChem88777-57-5Lists the related compound 5-chloro-N,N-dimethylthiophene-2-carboxamide.[5]

Note: This table is a representative sample and not an exhaustive list. Researchers should verify stock and specifications directly with suppliers.

Quality Control and Procurement Workflow for Researchers

For any research or development program, the quality and consistency of starting materials are non-negotiable. When procuring 5-bromo-N,N-dimethylthiophene-2-carboxamide, a systematic approach to quality verification is essential.

Key Quality Parameters:

  • Purity: Assessed primarily by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A minimum purity of >97% is generally required for most R&D applications.

  • Identity Confirmation: Verified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The data provided on the Certificate of Analysis (CoA) must unambiguously match the compound's structure.

  • Appearance: Typically a white to off-white or light yellow solid.[7]

  • Documentation: A comprehensive Certificate of Analysis is mandatory. It should detail the batch number, purity, and the analytical methods used for verification.

ProcurementWorkflow cluster_procurement Procurement & QC Logic A Identify Requirement (Purity, Quantity) B Source Suppliers (e.g., Chemsrc, Matrix) A->B C Request & Review Certificate of Analysis (CoA) B->C D Verify Identity & Purity Data (NMR, HPLC, MS) C->D E Place Purchase Order D->E F Incoming Material QC (Confirm Identity) E->F G Release for Use F->G

Figure 2. A logical workflow for the procurement and quality validation of chemical reagents.

Applications in Research and Drug Discovery

The structural motifs present in 5-bromo-N,N-dimethylthiophene-2-carboxamide are frequently encountered in molecules with significant biological activity. Thiophene carboxamides, as a class, have been investigated for a range of therapeutic applications, including as antiproliferative agents for cancer treatment.[1][6] Studies on analogous structures, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have demonstrated antibacterial efficacy against highly resistant pathogens.[3][11] The ability to easily modify the 5-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[4]

Conclusion

5-bromo-N,N-dimethylthiophene-2-carboxamide stands as a commercially accessible and synthetically versatile intermediate of high value to the scientific community. Its established synthetic routes and availability from numerous suppliers facilitate its integration into diverse research and development pipelines. For professionals in drug discovery and materials science, a diligent approach to supplier selection and stringent quality control are paramount to ensuring the integrity and success of their scientific endeavors.

References

  • Chemsrc. (2025, May 19). 5-bromo-N,N-dimethylthiophene-2-carboxamide Suppliers, Manufacturers & Traders.
  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • BLD Pharm. 5-Bromo-N,4-dimethylthiophene-2-carboxamide.
  • Matrix Scientific. 5-Bromo-N,N-dimethylthiophene-2-carboxamide.
  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Benchchem. 5-chloro-N,N-dimethylthiophene-2-carboxamide | 88777-57-5.
  • National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Benchchem. An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • ResearchGate. An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide....
  • Benchchem. 5-bromo-N-isopropylthiophene-2-carboxamide | 908494-87-1.

Sources

Foundational

Introduction: The Significance of 5-bromo-N,N-dimethylthiophene-2-carboxamide

An In-Depth Technical Guide to the Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide This guide provides a detailed exploration of the synthetic pathways leading to 5-bromo-N,N-dimethylthiophene-2-carboxamide, a v...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

This guide provides a detailed exploration of the synthetic pathways leading to 5-bromo-N,N-dimethylthiophene-2-carboxamide, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

5-bromo-N,N-dimethylthiophene-2-carboxamide serves as a key intermediate in the development of a wide range of functional molecules. Its thiophene core is a prevalent scaffold in pharmaceuticals due to its bioisosteric relationship with the benzene ring, while the bromo- and carboxamide- functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and hydrogen bond interactions. Understanding its synthesis is therefore crucial for researchers in drug discovery and organic electronics.

Retrosynthetic Analysis and Strategic Overview

A common and reliable retrosynthetic approach for 5-bromo-N,N-dimethylthiophene-2-carboxamide begins with disconnecting the amide bond. This reveals 5-bromo-2-thiophenecarboxylic acid and dimethylamine as the immediate precursors. The 5-bromo-2-thiophenecarboxylic acid can, in turn, be derived from the regioselective bromination of 2-thiophenecarboxylic acid. This two-step approach is often favored due to the high yields and control over regiochemistry.

Part 1: Synthesis of Key Intermediate: 5-Bromo-2-thiophenecarboxylic Acid

The synthesis of the key intermediate, 5-bromo-2-thiophenecarboxylic acid, is achieved via electrophilic aromatic substitution. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1]

Reaction Mechanism: Electrophilic Bromination

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. Bromine (Br₂) is polarized by a Lewis acid catalyst (or in some cases, the solvent itself can assist) to generate a potent electrophile, Br⁺. The π-electrons of the thiophene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] A base then abstracts a proton from the carbon bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol: Bromination of 2-Thiophenecarboxylic Acid

This protocol is adapted from established procedures for the bromination of thiophene derivatives.[1][3]

Materials:

  • 2-Thiophenecarboxylic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiophenecarboxylic acid in glacial acetic acid.

  • Prepare a solution of bromine (or NBS) in glacial acetic acid.

  • Slowly add the bromine solution to the stirred solution of 2-thiophenecarboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.[1]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.[1]

  • Upon completion, pour the reaction mixture into a beaker containing cold water. A precipitate of crude 5-bromo-2-thiophenecarboxylic acid will form.[1]

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 5-bromo-2-thiophenecarboxylic acid.[1]

  • Dry the purified product under vacuum.

Trustworthiness Note: The regioselectivity of this reaction is generally high for the 5-position due to the electronic properties of the thiophene ring and the directing effect of the carboxylic acid group.

Part 2: Amidation to Yield 5-bromo-N,N-dimethylthiophene-2-carboxamide

The conversion of the carboxylic acid to the final amide is a critical step. There are several reliable methods to achieve this transformation, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by dimethylamine.

Method 1: Formation via an Acid Chloride Intermediate

A classic and robust method involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The crude acid chloride is then reacted with dimethylamine.[4]

The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate, which then collapses to the acid chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[5] The highly electrophilic acid chloride readily reacts with dimethylamine in a nucleophilic acyl substitution to form the amide.

Caption: Workflow for Amidation via Acid Chloride.

This one-pot procedure is adapted from similar amide syntheses.[6][7]

Materials:

  • 5-bromo-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (solution in THF or as a gas)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

Procedure:

  • To a solution of 5-bromo-2-thiophenecarboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-thiophenecarbonyl chloride is often used directly in the next step.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of dimethylamine and triethylamine in DCM.

  • Add the dimethylamine solution dropwise to the stirred solution of the acid chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Direct Amide Coupling

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-hydroxybenzotriazole), or phosphonium/aminium salts like HATU or PyBOP.[8][9]

Coupling ReagentAdditiveProsCons
EDC/HOBt HOBtWater-soluble byproducts, mild conditions.Can lead to racemization in chiral substrates.
DCC/DMAP DMAPHigh yielding, effective for esterification and amidation.[10]Dicyclohexylurea (DCU) byproduct is poorly soluble, can be difficult to remove.
HATU NoneFast reaction times, low racemization, high yields.[8]More expensive.
PyBOP NoneEffective for sterically hindered substrates.Byproducts can sometimes be difficult to remove.

Materials:

  • 5-bromo-2-thiophenecarboxylic acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • Dimethylamine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 5-bromo-2-thiophenecarboxylic acid in anhydrous DMF or DCM.

  • Add HOBt and EDC to the solution and stir for 15-30 minutes at room temperature to form the active ester intermediate.

  • Add dimethylamine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Purification and Characterization

Regardless of the synthetic route, the final product requires purification and characterization to ensure its identity and purity.

  • Purification: The crude 5-bromo-N,N-dimethylthiophene-2-carboxamide can be purified by:

    • Recrystallization: Using a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

    • Silica Gel Column Chromatography: Using a gradient of ethyl acetate in hexanes is typically effective.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: To assess purity. The melting point for 5-bromo-2-thiophenecarboxylic acid is reported to be 141-144 °C.[11]

Conclusion

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide is a well-established process that can be reliably achieved through a two-step sequence starting from 2-thiophenecarboxylic acid. The key steps involve the regioselective bromination of the thiophene ring followed by amidation of the carboxylic acid. The choice of amidation method, whether through an acid chloride intermediate or via direct coupling, can be tailored based on the desired scale, available reagents, and sensitivity of other functional groups. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical building block.

References

  • Brainly. (2023, November 13). What does SOCl₂ do in a reaction with an amide?
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Wang, Y., et al. (2025, November 1).
  • StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction.
  • Lu, H. K., et al. (2023, January). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. European Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6).
  • ChemicalBook. (2025, July 4). 5-Bromo-2-thiophenecarboxylic acid | 7311-63-9.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • BenchChem. (n.d.). 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9.
  • Semantic Scholar. (2025, July 16).
  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9.
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Semantic Scholar. (n.d.).
  • Matrix Scientific. (n.d.). 5-Bromo-N,N-dimethylthiophene-2-carboxamide.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9.
  • iChemical. (n.d.). 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9.

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Exploratory

The Thiophene Carboxamide Scaffold: A Versatile Privileged Structure in Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanism of Action Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Enduring Appeal of the Thiophene Carboxa...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanism of Action

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Appeal of the Thiophene Carboxamide Core

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its electron-rich nature and bioisosteric resemblance to the phenyl ring.[1] This allows it to engage with a diverse array of biological targets. When functionalized with a carboxamide moiety, the resulting thiophene carboxamide scaffold emerges as a "privileged structure" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility has propelled the development of numerous thiophene carboxamide derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides an in-depth exploration of substituted thiophene carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to generate these compounds, detail the experimental protocols for evaluating their biological potential, and dissect their mechanisms of action, with a particular focus on their role as kinase inhibitors.

I. Synthetic Strategies for Substituted Thiophene Carboxamides

The biological activity of thiophene carboxamides is intrinsically linked to the substitution patterns on the thiophene ring and the carboxamide nitrogen. Consequently, versatile and efficient synthetic methodologies are paramount. Two primary approaches dominate the synthesis of this scaffold: the construction of the thiophene ring via the Gewald reaction and the derivatization of pre-existing thiophenecarboxylic acids.

The Gewald Reaction: A Powerful Tool for Thiophene Annulation

The Gewald reaction is a multi-component reaction that provides a straightforward and highly efficient route to 2-aminothiophene-3-carboxamides.[4][5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide Derivative

  • Reaction Setup: To a solution of the starting ketone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine, 0.1 eq).

  • Sulfur Addition: Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a basic catalyst, typically a secondary amine, is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring. The choice of solvent and temperature can influence the reaction rate and yield.

Amide Bond Formation from Thiophenecarboxylic Acids

An alternative and widely used strategy involves the coupling of a pre-functionalized thiophenecarboxylic acid with a desired amine. This approach offers greater flexibility in introducing a wide variety of substituents on the carboxamide nitrogen. The carboxylic acid is typically activated to facilitate the amide bond formation.

Experimental Protocol: Synthesis of an N-Substituted Thiophene-2-carboxamide

  • Acid Chloride Formation: To a solution of the thiophene-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.[6]

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile). To this solution, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1N HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to a more reactive species like an acid chloride is necessary for efficient amide bond formation with the amine. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

II. Anticancer Activity: Targeting Key Signaling Pathways

Substituted thiophene carboxamides have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival.

Kinase Inhibition: A Major Mechanism of Action

Many thiophene carboxamide derivatives have been developed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Thiophene carboxamides have been designed to target the ATP-binding site of VEGFR-2, thereby blocking its downstream signaling and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway

Table 1: Selected Thiophene Carboxamide VEGFR-2 Inhibitors

Compound IDStructureVEGFR-2 IC₅₀Reference
14d N/A191.1 nM[8]
5 N/A0.59 µM[9]
21 N/A1.29 µM[9]
21e N/A21 nM[10]

The overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[8] Thiophene carboxamides have been developed as potent EGFR inhibitors, including those active against drug-resistant mutants.

EGFR_Signaling_Pathway

Table 2: Selected Thiophene Carboxamide EGFR Inhibitors

Compound IDStructureEGFR IC₅₀Reference
16e N/A94.44 nM[8]
21a N/A0.47 nM[11]
15a N/A3 nM (WT), 34 nM (T790M)[12]
15b N/A4 nM (WT), 21 nM (T790M)[12]

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.[13] Thiophene carboxamides have been identified as effective inhibitors of JAK2.

JAK_STAT_Signaling_Pathway

Table 3: Selected Thiophene Carboxamide JAK2 Inhibitors

Compound IDStructureJAK2 IC₅₀Reference
Ruxolitinib N/A2.8 nM[14]
Tofacitinib N/A32.10 nM[15]
Napabucasin N/A12.62 nM[15]
NMS-P830 (16) N/APotent (no IC₅₀ value)[4]
Evaluation of Anticancer Activity: Experimental Protocols

Anticancer_Assay_Workflow

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Experimental Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 96- or 384-well plate containing the kinase of interest, its substrate, ATP, and the test compound (substituted thiophene carboxamide) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Termination and ATP Depletion: After incubation at room temperature, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. A known potent inhibitor for the specific kinase can be used as a positive control, while a vehicle control (e.g., DMSO) serves as the negative control.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiophene carboxamide for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Self-Validating System: The use of untreated control cells provides the baseline for 100% viability. A known cytotoxic agent can be used as a positive control to ensure the assay is performing as expected.

III. Antimicrobial Activity: A Renewed Hope Against Resistance

The thiophene carboxamide scaffold has also demonstrated significant potential as a source of novel antimicrobial agents, active against a range of pathogenic bacteria and fungi.

Mechanism of Action and Structure-Activity Relationships

The antimicrobial activity of thiophene carboxamides is often attributed to their ability to interfere with essential cellular processes in microorganisms. The specific mechanism can vary depending on the substitution pattern. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiophene ring and the carboxamide nitrogen play a crucial role in determining the antimicrobial potency and spectrum.[2]

Table 4: Selected Antimicrobial Thiophene Carboxamides

Compound IDTarget OrganismMIC (µg/mL)Reference
7b S. aureusN/A (83.3% activity index)[2]
7b P. aeruginosaN/A (86.9% activity index)[2]
4 Col-R A. baumannii16 (MIC₅₀)
4 Col-R E. coli8 (MIC₅₀)
5d G. candidumMore potent than Amphotericin B
Evaluation of Antimicrobial Activity: Experimental Protocols

Antimicrobial_Assay_Workflow

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the substituted thiophene carboxamide in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the appropriate final concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Self-Validating System: The growth control well must show turbidity, and the sterility control well must remain clear for the results to be valid. A known effective antibiotic can be included as a positive control.

IV. Conclusion and Future Perspectives

Substituted thiophene carboxamides represent a highly versatile and valuable scaffold in modern drug discovery. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, has led to the identification of potent anticancer and antimicrobial agents. The continued exploration of this privileged structure, guided by rational drug design and a deeper understanding of structure-activity relationships, holds immense promise for the development of novel therapeutics to address unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other therapeutic areas.

V. References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. Available at: [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. Available at: [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia Journal. Available at: [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. Available at: [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. Available at: [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research. Available at: [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. Available at: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. National Institutes of Health. Available at: [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. ResearchGate. Available at: [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. National Institutes of Health. Available at: [Link]

  • The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. ResearchGate. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Semantic Scholar. Available at: [Link]

  • Novel Pyrrole Carboxamide Inhibitors of JAK2 as Potential Treatment of Myeloproliferative Disorders. PubMed. Available at: [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. Available at: [Link]

  • Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions. PubMed. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Gewald type reaction for synthesis of 2‐aminothiophene. ResearchGate. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Institutes of Health. Available at: [Link]

  • CONCISE SYNTHESIS OF TPCA-1 AND RELATED THIOPHENE CARBOXAMIDES BY CROSS COUPLING. ResearchGate. Available at: [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ResearchGate. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

  • Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. National Institutes of Health. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Implementation of 5-bromo-N,N-dimethylthiophene-2-carboxamide in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Thiophene Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for forging carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the pharmaceutical and fine chemical industries.[1] Within the vast landscape of medicinal chemistry, thiophene-based heterocycles are recognized as "privileged structures" due to their versatile pharmacological properties and their role as bioisosteres for phenyl rings.[3][4] The thiophene carboxamide scaffold, in particular, is a core component of numerous molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6]

This guide provides an in-depth exploration of 5-bromo-N,N-dimethylthiophene-2-carboxamide , a key building block for the synthesis of diverse 5-aryl-N,N-dimethylthiophene-2-carboxamide libraries. By leveraging the Suzuki-Miyaura reaction, researchers can systematically introduce a wide range of aryl and heteroaryl substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies crucial for modern drug discovery.[4]

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The process is classically understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-N,N-dimethylthiophene-2-carboxamide. This is often the rate-limiting step and results in a Pd(II) complex.[7][8]

  • Transmetalation: In this crucial step, a base activates the organoboron species (e.g., arylboronic acid) to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond of the desired 5-aryl-thiophene product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Intermediate (Aryl-Pd(II)-Br) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (Aryl-Pd(II)-Aryl') oa_complex->tm_complex Transmetalation product R¹-R² Product tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents 5-Bromo-Thiophene (R¹-Br) reagents->pd0 boronic Arylboronic Acid (R²-B(OH)₂) + Base boronic->oa_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: Parameter Optimization

The success of coupling heteroaryl halides like 5-bromo-N,N-dimethylthiophene-2-carboxamide is highly dependent on the careful selection of reaction parameters. The electron-rich nature of the thiophene ring and the potential for sulfur to interact with the palladium catalyst necessitate specific considerations.

  • Palladium Catalyst & Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, couplings involving heteroaryl halides often benefit from catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[10][11] These ligands promote the oxidative addition step, which can be sluggish for electron-rich heteroaryl bromides, and stabilize the catalytic species, leading to higher turnover numbers.[12]

  • Base: The base is not merely a spectator; it is critical for activating the boronic acid.[9] Inorganic bases are most common. For this substrate class, moderately strong bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[13][14] Stronger bases like hydroxides can promote side reactions, including protodeboronation of the boronic acid. The choice of base and solvent are often interdependent.[14]

  • Solvent: A solvent system must be chosen that solubilizes all components. Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene are frequently used, often with the addition of water to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[15][16] An aqueous/organic biphasic system is a hallmark of many successful Suzuki protocols.[14]

Detailed Experimental Protocols

4.1. General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-bromo-N,N-dimethylthiophene-2-carboxamide with a variety of aryl- and heteroarylboronic acids.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Thiophene, Boronic Acid, & Base inert 2. Seal & Purge with Inert Gas (N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat & Stir (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT & Dilute monitor->cool extract 8. Aqueous Workup/ Extraction cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

Figure 2: Generalized experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Method:

  • Reagent Setup: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.[16]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-N,N-dimethylthiophene-2-carboxamide product.

4.2. Example Protocol: Synthesis of 5-phenyl-N,N-dimethylthiophene-2-carboxamide

This specific protocol is adapted from established procedures for similar thiophene carboxamides.[13][17]

  • Reagents:

    • 5-bromo-N,N-dimethylthiophene-2-carboxamide (234 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Potassium Phosphate (K₃PO₄) (637 mg, 3.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

  • Procedure: Following the general protocol above, the reaction is heated to 90 °C and stirred for 12 hours. The workup and purification are performed as described.

Data Presentation: Representative Coupling Partners

The versatility of the Suzuki reaction allows for the coupling of 5-bromo-N,N-dimethylthiophene-2-carboxamide with a wide array of boronic acids. The following table, based on results for structurally analogous substrates, illustrates the expected scope and yields.[13][17]

EntryArylboronic Acid PartnerProduct StructureTypical Yield (%)
1Phenylboronic acid

65-75%
24-Methoxyphenylboronic acid

70-80%
34-Fluorophenylboronic acid

60-70%
43-Chlorophenylboronic acid

55-65%
5Thiophene-2-boronic acid

50-60%
6Pyridine-3-boronic acid

45-55%

Note: Yields are estimates based on literature for similar substrates and may vary based on reaction scale and purity of reagents.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized)Ensure rigorous inert atmosphere technique; use fresh catalyst.
Impure reagents or solventUse freshly purified solvents and high-purity reagents.
Insufficient base strength/solubilitySwitch to a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility.
Protodeboronation Reaction temperature too high or base too strongLower the reaction temperature; use a milder base (e.g., K₂CO₃).
Homocoupling of Boronic Acid Presence of oxygenImprove degassing of solvents and ensure a robust inert atmosphere.
Formation of Byproducts Catalyst decomposition; side reactionsConsider a different ligand/catalyst system; lower the reaction temperature.

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Caddick, S., & Cloke, F. G. N. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(21), 8484–8490.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Balan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5541. [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 47-81. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1551. [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

  • Li, J., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

  • Vijayakumar, R., et al. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of the Iranian Chemical Society.
  • Martin, V., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8963-8970.
  • Arrigo, M., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(16), 2376-2387. [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem.
  • Iovu, M. C., et al. (2018). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. New Journal of Chemistry, 42(15), 12535-12543.
  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates.
  • BenchChem. (n.d.). 5-chloro-N,N-dimethylthiophene-2-carboxamide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Institut Kimia Malaysia. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM.org.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1526. [Link]

  • Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

  • The Chemist's Cookbook. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

Application

5-bromo-N,N-dimethylthiophene-2-carboxamide as a building block in medicinal chemistry

An In-Depth Guide to 5-bromo-N,N-dimethylthiophene-2-carboxamide: A Versatile Building Block in Medicinal Chemistry Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, hete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-bromo-N,N-dimethylthiophene-2-carboxamide: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are cornerstones of drug design, with the thiophene ring holding a privileged status.[1][2] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties and potential for hydrogen bonding via the sulfur atom offer distinct advantages in modulating drug-receptor interactions.[1] Within this class, 5-bromo-N,N-dimethylthiophene-2-carboxamide emerges as a particularly strategic building block.

This molecule synergistically combines three key features:

  • A Thiophene Core: An aromatic system known to be present in numerous FDA-approved drugs, valued for its metabolic stability and versatile interaction capabilities.[2]

  • A C5-Bromine Atom: A highly versatile synthetic "handle" that provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.

  • A C2-N,N-dimethylcarboxamide Group: This functional group enhances aqueous solubility and acts as a potent hydrogen bond acceptor, a critical feature for molecular recognition at a biological target.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols associated with 5-bromo-N,N-dimethylthiophene-2-carboxamide, highlighting its role in the efficient construction of complex, biologically active molecules.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of synthetic chemistry. The key properties of 5-bromo-N,N-dimethylthiophene-2-carboxamide are summarized below.

PropertyValueReference(s)
CAS Number 474711-51-8[3]
Molecular Formula C₇H₈BrNOS
Molecular Weight 234.12 g/mol
Appearance White to off-white or light brown solid
IUPAC Name 5-bromo-N,N-dimethylthiophene-2-carboxamide

Standard characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity before its use in subsequent reactions.

Core Synthetic Utility: A Gateway to Molecular Diversity

The primary value of 5-bromo-N,N-dimethylthiophene-2-carboxamide lies in the reactivity of its C5-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used transformations in modern drug discovery. These reactions allow for the precise and predictable installation of a wide array of chemical functionalities, enabling extensive exploration of a compound's structure-activity relationship (SAR).

The thiophene ring itself is a valuable pharmacophore, and its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[4][5][6] The ability to easily diversify the C5 position of the thiophene-2-carboxamide core makes this building block an efficient entry point for generating libraries of novel compounds for biological screening.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Resulting Scaffolds bb 5-bromo-N,N-dimethyl- thiophene-2-carboxamide suzuki Suzuki Coupling (C-C Bond) bb->suzuki Arylboronic Acid/Ester buchwald Buchwald-Hartwig (C-N Bond) bb->buchwald Amine/Amide sonogashira Sonogashira Coupling (C-C Bond) bb->sonogashira Terminal Alkyne aryl 5-Aryl-thiophene- 2-carboxamide suzuki->aryl amino 5-Amino-thiophene- 2-carboxamide buchwald->amino alkynyl 5-Alkynyl-thiophene- 2-carboxamide sonogashira->alkynyl G start Setup Reaction Vessel (Inert Atmosphere) add_reagents Add Building Block, Arylboronic Acid, Base start->add_reagents add_catalyst Add Pd Catalyst & Ligand add_reagents->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O) add_catalyst->add_solvent heat Heat Reaction (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (EtOAc / H₂O) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product: 5-Aryl-thiophene-2-carboxamide purify->product

Sources

Method

Application Notes and Protocols for the N-Demethylation of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Introduction: The Strategic Importance of N-Demethylation in Drug Discovery In the landscape of medicinal chemistry and drug development, the N-demethylation of tertiary amides is a critical transformation. The N,N-dimet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Demethylation in Drug Discovery

In the landscape of medicinal chemistry and drug development, the N-demethylation of tertiary amides is a critical transformation. The N,N-dimethylamide moiety is a common feature in bioactive molecules, influencing properties such as solubility, metabolic stability, and target engagement. The ability to selectively remove one methyl group to yield the corresponding N-methyl amide opens avenues for structure-activity relationship (SAR) studies, the synthesis of active metabolites, and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The target molecule, 5-bromo-N,N-dimethylthiophene-2-carboxamide, serves as a representative scaffold where such a modification could be pivotal for modulating biological activity. This document provides a detailed examination of a modern protocol for this transformation, grounded in scientific principles and practical laboratory insights.

Comparative Overview of N-Demethylation Methodologies

Historically, the N-demethylation of tertiary amines has been more extensively studied than that of the less reactive tertiary amides.[1] Classical methods like the von Braun reaction, employing toxic reagents like cyanogen bromide, or variations using chloroformates, have been applied to amines with some success.[1][2] However, the application of these harsh methods to amides is often problematic, leading to low yields and undesired side reactions. Modern synthetic chemistry has ushered in milder and more selective alternatives. The following table provides a comparative analysis of prominent N-demethylation strategies.

MethodReagents/ConditionsAdvantagesDisadvantagesApplicability to Amides
Von Braun Reaction Cyanogen bromide (BrCN)Well-established for aminesHighly toxic reagents, harsh conditions, formation of cyanamide intermediateLimited and often low-yielding
Chloroformate-based Phenyl chloroformate, ACE-ClMilder than von BraunRequires subsequent cleavage of the carbamateModerate, substrate-dependent
Polonovski Reaction N-oxide formation followed by treatment with Fe(II) saltsMilder conditionsMulti-step, can be low-yieldingReported for some alkaloids[3]
Photoredox Catalysis Photocatalyst, light, oxidantMild, high functional group toleranceRequires specialized equipmentEmerging field, promising
Copper-Catalyzed Radical Demethylation Cu(acac)₂, NFSI, MeOHHigh selectivity for N-methyl amides, good functional group toleranceRequires inert atmosphere, potential for metal contaminationDirectly applicable and effective[4][5]

Given the specific challenge of demethylating a tertiary amide, the Copper-Catalyzed Radical N-Demethylation stands out as a particularly promising and contemporary approach.[4][5] This method, utilizing N-fluorobenzenesulfonimide (NFSI) as an oxidant, has demonstrated efficacy for the N-demethylation of N-methyl amides.[4][5]

Featured Protocol: Copper-Catalyzed Radical N-Demethylation

This section provides a detailed, step-by-step protocol for the N-demethylation of 5-bromo-N,N-dimethylthiophene-2-carboxamide based on the copper-catalyzed radical approach.

Reaction Principle and Mechanism

The reaction proceeds through a proposed radical mechanism. The copper(II) catalyst, in the presence of the N-fluorobenzenesulfonimide (NFSI) oxidant, facilitates a single-electron transfer (SET) from the amide. This is followed by a hydrogen-atom transfer (HAT) and subsequent hydrolysis of the resulting iminium intermediate to form an unstable carbinolamine. The carbinolamine then spontaneously decomposes to the desired N-demethylated amide and formaldehyde.[4]

Experimental Workflow

Workflow Start Starting Material: 5-bromo-N,N-dimethyl- thiophene-2-carboxamide Reagents Reagents: Cu(acac)₂, NFSI, MeOH, CH₃CN Reaction Reaction Setup: Inert Atmosphere (N₂) 80 °C Reagents->Reaction Workup Aqueous Workup: Quenching, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 5-bromo-N-methyl- thiophene-2-carboxamide Purification->Product

Caption: Experimental workflow for the copper-catalyzed N-demethylation.

Materials and Reagents
  • 5-bromo-N,N-dimethylthiophene-2-carboxamide

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Methanol (MeOH)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system

  • Glass column for chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 eq).

  • Addition of Reagents: Under a nitrogen atmosphere, add copper(II) acetylacetonate (0.1 eq), N-fluorobenzenesulfonimide (1.5 eq), anhydrous acetonitrile, and methanol (3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-methylthiophene-2-carboxamide.

Characterization of the Product

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the oxidant (NFSI). Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The bromo-substituent on the thiophene ring is generally stable under these conditions. However, if side products are observed, consider lowering the reaction temperature and extending the reaction time.

  • Safety: N-Fluorobenzenesulfonimide is a powerful oxidant and should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Conclusion

The N-demethylation of 5-bromo-N,N-dimethylthiophene-2-carboxamide is a valuable transformation for derivatization and SAR studies. While several methods exist for N-demethylation, the copper-catalyzed radical approach offers a selective and efficient route for tertiary amides. The protocol detailed herein provides a practical guide for researchers to successfully perform this important reaction.

References

  • Yi, X., Lei, S., Liu, W., Che, F., Yu, C., Liu, X., Wang, Z., Zhou, X., & Zhang, Y. (2020). Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant. Organic Letters, 22(12), 4583–4587. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant. [Link]

  • Emaminejad, M., & Dast-Yafeh, M. (2022). N-Dealkylation of Amines. Molecules, 27(21), 7223. [Link]

  • Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. The Journal of Organic Chemistry, 72(25), 9881–9885. [Link]

  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 1934578X0600101. [Link]

Sources

Application

application of 5-bromo-N,N-dimethylthiophene-2-carboxamide in organic electronics

An In-depth Technical Guide to the Application of 5-bromo-N,N-dimethylthiophene-2-carboxamide in Organic Electronics Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Value of Thiophene-Ba...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 5-bromo-N,N-dimethylthiophene-2-carboxamide in Organic Electronics

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of Thiophene-Based Building Blocks

The field of organic electronics, which encompasses technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Thin-Film Transistors (OTFTs), is fundamentally driven by the innovation of novel organic semiconductor (OSC) materials.[1][2] Within the vast library of molecular scaffolds, thiophene-based π-conjugated systems are a subject of intense research interest due to their robust chemical stability, excellent charge transport properties, and synthetic versatility.[3][4] The electron-rich nature of the thiophene ring facilitates efficient electron transfer, a critical characteristic for semiconductor performance.[3]

This application note focuses on 5-bromo-N,N-dimethylthiophene-2-carboxamide , a functionalized thiophene that, while not extensively documented as an active material itself, represents a strategically vital building block for the synthesis of advanced OSCs. Its structure combines three key features:

  • The Thiophene Core : Provides the foundational π-conjugated system necessary for charge transport.

  • The Bromo Substituent : Serves as a highly versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the extension of the π-conjugated system.[5][6]

  • The N,N-dimethylcarboxamide Group : A polar, electron-withdrawing group that can influence the molecule's solubility, energy levels (HOMO/LUMO), and solid-state packing—all critical parameters for device performance.

This guide provides detailed protocols for the synthesis of this key intermediate and illustrates its potential by proposing a synthetic pathway to a novel donor-acceptor (D-A) type semiconductor. Furthermore, a comprehensive protocol for the fabrication and characterization of a solution-processed OTFT is presented, providing researchers with a practical framework for evaluating new materials derived from this versatile building block.

Part 1: Synthesis and Characterization of the Building Block

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide is most efficiently achieved from its corresponding carboxylic acid, 5-bromothiophene-2-carboxylic acid, which is commercially available. The conversion involves the formation of a more reactive acyl chloride intermediate, followed by amidation.

Protocol 1: Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

This two-step, one-pot procedure is designed for high efficiency and straightforward purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂) : A common and effective reagent for converting carboxylic acids to acyl chlorides. It is volatile, and the byproducts (SO₂ and HCl) are gaseous, simplifying their removal.[7]

  • Anhydrous Dichloromethane (DCM) : A dry, relatively inert solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.

  • Triethylamine (TEA) : A non-nucleophilic base used to scavenge the HCl produced during the amidation step, driving the reaction to completion.[8]

  • 0°C Reaction Temperature : The initial reactions are performed at reduced temperature to control the exothermic nature of the reactions and minimize potential side reactions.

Materials and Reagents:

  • 5-bromothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylamine solution (e.g., 2M in THF)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Rotary evaporator

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

  • Amidation:

    • Once the formation of the acyl chloride is complete, cool the reaction mixture back to 0°C.

    • In a separate flask, prepare a solution of dimethylamine (1.5 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Add the dimethylamine/TEA solution dropwise to the stirred acyl chloride solution at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the two thiophene protons and the N-methyl protons. The chemical shifts will be influenced by the bromo and carboxamide substituents.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the thiophene ring carbons, the carbonyl carbon, and the N-methyl carbons.
FT-IR A strong absorption band for the C=O stretch of the tertiary amide (typically around 1630-1680 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the mass of the compound (C₇H₈BrNOS, MW: 234.11 g/mol ), showing the characteristic isotopic pattern for a molecule containing one bromine atom.[8]

Part 2: Application as a Precursor for Advanced Semiconductors

The true utility of 5-bromo-N,N-dimethylthiophene-2-carboxamide in organic electronics lies in its role as a synthetic intermediate. The bromine atom is a perfect handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of larger π-conjugated systems.[5]

Proposed Synthetic Pathway: Suzuki Coupling

A Suzuki cross-coupling reaction can be employed to link the 5-bromo-N,N-dimethylthiophene-2-carboxamide core (an acceptor unit, A) with an electron-rich donor unit (D), such as a substituted benzodithiophene (BDT), to create a D-A type molecule. Such architectures are highly effective in organic electronics.[3]

G cluster_0 Building Blocks cluster_1 Suzuki Coupling Reaction cluster_2 Final Product A 5-bromo-N,N-dimethyl- thiophene-2-carboxamide (A) Reaction Pd(PPh₃)₄, Base (e.g., K₂CO₃) Toluene/H₂O, 90°C A->Reaction D Donor-Aryl Boronic Ester (D) (e.g., BDT-pinacol borane) D->Reaction Product Donor-Acceptor (D-A) Type Organic Semiconductor Reaction->Product

Caption: Proposed Suzuki coupling pathway to a D-A semiconductor.

Protocol 2: Synthesis of a D-A Semiconductor via Suzuki Coupling

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ : A robust and commonly used palladium(0) catalyst for Suzuki couplings. It is effective for a wide range of aryl halides and boronic esters.[9]

  • Potassium Carbonate (K₂CO₃) : An inorganic base required for the transmetalation step in the Suzuki catalytic cycle.[5]

  • Toluene/Water Biphasic System : A standard solvent system for Suzuki reactions. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base.[6]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 eq.), the desired arylboronic acid or ester (e.g., BDT-boronic acid pinacol ester, 1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reaction Execution:

    • Add degassed solvents (e.g., a 4:1 mixture of toluene and water).

    • Heat the reaction mixture to 90°C and stir vigorously overnight (12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography followed by recrystallization or sublimation to obtain the high-purity semiconductor required for device fabrication.

Part 3: Device Fabrication and Characterization Protocol

To evaluate the performance of a newly synthesized semiconductor, it is common to fabricate it into an Organic Thin-Film Transistor (OTFT). The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OTFT using solution-processing techniques like spin-coating.[10][11]

G cluster_0 OTFT Fabrication Workflow Start Start: Si/SiO₂ Substrate Clean Substrate Cleaning (Sonication in Acetone, IPA) Start->Clean Spincoat Spin-Coat Semiconductor (e.g., D-A Material in Chlorobenzene) Clean->Spincoat Anneal Thermal Annealing Spincoat->Anneal Evaporate Evaporate Source/Drain Electrodes (e.g., Gold) Anneal->Evaporate End Completed OTFT Device Evaporate->End

Caption: Workflow for fabricating a solution-processed OTFT.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OTFT

Materials and Equipment:

  • Highly doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Synthesized organic semiconductor

  • High-purity organic solvent (e.g., chlorobenzene, TCB)[10]

  • Acetone, Isopropyl alcohol (IPA)

  • Spin-coater

  • Hotplate

  • Thermal evaporator with shadow masks for source/drain electrodes

  • Semiconductor parameter analyzer

Step-by-Step Methodology:

  • Substrate Preparation:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Clean the substrates by sequential ultrasonication in acetone and IPA for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Optional but recommended: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology and device performance.[12]

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized D-A semiconductor in a suitable high-boiling-point solvent (e.g., 5-10 mg/mL in chlorobenzene).[10]

    • Heat the solution (e.g., 60°C) to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

    • Deposit the semiconductor solution onto the prepared substrate via spin-coating. A typical two-step program might be 500 rpm for 5s followed by 2000 rpm for 60s.

  • Film Annealing:

    • Transfer the coated substrate to a hotplate in an inert atmosphere (glovebox).

    • Thermally anneal the film at a temperature optimized for the material (e.g., 100-150°C) for 30-60 minutes. This step removes residual solvent and improves the molecular ordering of the semiconductor film.[13]

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.

    • Transfer the masked substrate to a thermal evaporator.

    • Deposit the source and drain electrodes (e.g., 50 nm of Gold) at a high vacuum (<10⁻⁶ Torr).

  • Device Characterization:

    • Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics to extract key performance metrics.

G cluster_0 BGTC OTFT Structure cluster_1 Gate Gate (Heavily Doped Si) Dielectric Gate Dielectric (SiO₂) Semiconductor Organic Semiconductor Source Source (Au) Drain Drain (Au)

Caption: Diagram of a bottom-gate, top-contact OTFT structure.

Data Analysis and Expected Performance

The performance of the OTFT is evaluated by its key metrics, which can be extracted from the electrical characterization curves. For a novel thiophene-based D-A semiconductor, one might anticipate performance in the following range.

Performance Metric Typical Range for Thiophene OSCs How to Extract
Hole Mobility (μ) 0.01 - 1.0 cm²/VsFrom the slope of the (IDS)¹ᐟ² vs. VG plot in the saturation regime.
On/Off Current Ratio > 10⁵Ratio of the maximum drain current (On-state) to the minimum drain current (Off-state).
Threshold Voltage (Vth) 0 to -20 VX-intercept of the linear fit to the (IDS)¹ᐟ² vs. VG plot.

Conclusion

5-bromo-N,N-dimethylthiophene-2-carboxamide is a valuable and versatile building block for the synthesis of next-generation organic semiconductors. While not a standalone active material, its strategic functionalization allows synthetic chemists to readily access more complex π-conjugated systems through reliable and high-yielding cross-coupling reactions. The protocols detailed in this guide provide a comprehensive roadmap, from the synthesis of this key intermediate to the fabrication and characterization of a representative organic electronic device. By understanding the causality behind each experimental step, researchers are well-equipped to adapt and innovate, paving the way for the development of new high-performance materials for flexible, low-cost electronics.

References

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). Available at: [Link]

  • Better characterisation of thin film organic semiconductors. (2013, March 14). Advanced Science News. Available at: [Link]

  • The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. (2025, October 21). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thiophene polymer semiconductors for organic thin-film transistors. (2008). Chemistry. Available at: [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022, July 21). ACS Omega. Available at: [Link]

  • Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. (n.d.). University of Pennsylvania. Available at: [Link]

  • Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. (n.d.). MDPI. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). Semantic Scholar. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). NIH. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 5-bromo-N,N-dimethylthiophene-2-carboxamide in Drug Discovery

Abstract The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This document provides a comprehensive guide for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This document provides a comprehensive guide for the strategic derivatization of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a key building block for generating novel molecular entities for drug discovery. We will delve into the rationale behind derivatization, focusing on structure-activity relationship (SAR) studies, and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer a robust and versatile platform for creating libraries of analogs with tailored pharmacological profiles.

Introduction: The Thiophene Carboxamide Core in Medicinal Chemistry

The thiophene ring is a bioisostere of the phenyl ring, often utilized by medicinal chemists to modulate physicochemical properties such as solubility and metabolic stability.[1] The carboxamide functional group is a crucial hydrogen bond donor and acceptor, frequently involved in key binding interactions with biological targets.[2] The combination of these two moieties in the thiophene-2-carboxamide core has led to the discovery of potent inhibitors for various enzyme classes, including kinases, which are critical targets in oncology and inflammatory diseases.[3][4]

The starting material, 5-bromo-N,N-dimethylthiophene-2-carboxamide, provides a strategic entry point for diversification. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. This targeted derivatization is essential for exploring the chemical space around the core scaffold and optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Strategic Derivatization for SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For the 5-bromo-N,N-dimethylthiophene-2-carboxamide scaffold, derivatization at the 5-position can probe key interactions within a target's binding site. For example, in the context of kinase inhibitors, this position can be modified to access hydrophobic pockets or form additional hydrogen bonds, thereby enhancing binding affinity and selectivity.[3][5]

The choice of derivatization reaction is therefore guided by the desired structural modifications. Carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling are ideal for introducing aryl, heteroaryl, or alkyl groups to explore hydrophobic and π-stacking interactions.[6][7] Conversely, carbon-nitrogen bond-forming reactions such as the Buchwald-Hartwig amination allow for the installation of various amine-containing substituents, which can act as hydrogen bond donors or acceptors, or introduce basic centers to improve solubility.[8][9]

SAR_Strategy Start 5-bromo-N,N-dimethyl- thiophene-2-carboxamide Suzuki Suzuki-Miyaura Coupling Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination Start->Buchwald C-N Bond Formation Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine Amine Derivatives Buchwald->Amine SAR SAR Exploration Aryl->SAR Amine->SAR

Figure 1: General workflow for the derivatization of 5-bromo-N,N-dimethylthiophene-2-carboxamide for SAR studies.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific coupling partners and available laboratory equipment.

General Considerations
  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[10]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.[10]

  • Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents, particularly the palladium catalyst, ligands, and bases.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[10][11]

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., a 4:1 ratio, 5 mL total volume).[12][13]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%) and a ligand like SPhos (0.04-0.10 mmol, 4-10 mol%).[6]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[8][14][15]

Reaction Scheme:

Figure 3: General scheme for the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk tube or flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).[9][16]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.1-1.5 mmol, 1.1-1.5 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 mmol, 1.4-2.0 eq).[9][16]

  • Solvent Addition: Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (3-5 mL).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos
Base NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane
Temperature 80 - 120 °C
Reaction Time 12 - 24 hours

Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product, showing the disappearance of the signal corresponding to the proton at the 5-position of the thiophene ring and the appearance of new signals from the introduced substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[17]

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

Conclusion

The derivatization of 5-bromo-N,N-dimethylthiophene-2-carboxamide via palladium-catalyzed cross-coupling reactions is a highly effective strategy for generating novel compounds for drug discovery. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer a broad scope and functional group tolerance, enabling the synthesis of diverse libraries for SAR exploration. The protocols outlined in this document provide a solid foundation for researchers to successfully synthesize and explore the potential of this valuable scaffold in their drug discovery programs.

References

  • PubMed. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011-04-15). Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Available from: [Link]

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • SpringerLink. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available from: [Link]

  • National Institutes of Health (NIH). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023-04-27). Available from: [Link]

  • ResearchGate. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available from: [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Available from: [Link]

  • Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022-07-16). Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018-09-07). Available from: [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Available from: [Link]

  • Semantic Scholar. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024-07-11). Available from: [Link]

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022-08-07). Available from: [Link]

  • National Institutes of Health (NIH). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2022-08-07). Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). Available from: [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022-08-07). Available from: [Link]

  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link]

  • Drug Discoveries & Therapeutics. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available from: [Link]

  • National Institutes of Health (NIH). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021-12-02). Available from: [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 5-bromo-N,N-dimethylthiophene-2-carboxamide in the Synthesis of Potent Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their proven success in yielding potent and selective modulators of biological targets. The thiophene carboxamide scaffold is one such structure, valued for its versatile pharmacological properties and its role as a bioisostere for other aromatic systems.[4][5][6] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 5-bromo-N,N-dimethylthiophene-2-carboxamide , a key building block for the modular synthesis of novel kinase inhibitors. We will explore the core synthetic methodologies, provide detailed experimental protocols, and contextualize its application in targeting clinically relevant kinases.

Introduction: The Value Proposition of the Thiophene Carboxamide Core

The thiophene ring system is a five-membered heterocycle that serves as an effective bioisostere of the phenyl ring.[4] Its unique electronic properties, imparted by the sulfur heteroatom, allow it to engage in distinct molecular interactions within a protein's active site, often leading to improved potency or a differentiated selectivity profile compared to its carbocyclic analog.

The utility of 5-bromo-N,N-dimethylthiophene-2-carboxamide lies in its bifunctional nature:

  • The N,N-dimethylcarboxamide Moiety: This functional group is a common feature in many successful kinase inhibitors. It is an excellent hydrogen bond acceptor, frequently forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket, which is essential for anchoring the inhibitor.

  • The C5-Bromine Atom: This halogen serves as a versatile synthetic handle for late-stage functionalization. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular introduction of diverse aryl and heteroaryl fragments. This modularity is paramount for exploring the structure-activity relationship (SAR) and optimizing a compound's pharmacological profile.

This combination makes the title compound an exceptionally valuable starting material for building libraries of potential kinase inhibitors aimed at a wide array of targets, including Janus kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others.[5][7]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Br bond is the key to unlocking the synthetic potential of 5-bromo-N,N-dimethylthiophene-2-carboxamide. Two palladium-catalyzed reactions are of primary importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[8][9][10] The reaction couples the bromothiophene with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality: The choice of catalyst, base, and solvent is critical for achieving high yields. The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active catalyst.[9] This methodology allows for the introduction of a vast array of substituents at the 5-position of the thiophene ring, directly influencing the inhibitor's interaction with the solvent-exposed regions of the kinase active site.

Suzuki_Coupling_Workflow Start 5-Bromo-N,N-dimethyl- thiophene-2-carboxamide + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reaction Combine Reagents Heating Heat (e.g., 90-100 °C) Reaction->Heating Inert Atmosphere Workup Aqueous Workup & Extraction Heating->Workup After Reaction Completion (TLC) Purification Column Chromatography Workup->Purification Product 5-Aryl-N,N-dimethyl- thiophene-2-carboxamide Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

For synthesizing inhibitors where a nitrogen linker is desired, the Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11][12][13] This reaction couples the bromothiophene with a primary or secondary amine, again utilizing a palladium catalyst, but requiring a specialized bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.

Causality: The phosphine ligand (e.g., XPhos, SPhos) is crucial; it stabilizes the palladium catalyst and facilitates both the oxidative addition and the final reductive elimination steps, which can be challenging for C-N bond formation.[12] The strong base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11] This reaction is instrumental in creating structures that can span different regions of the kinase or introduce additional hydrogen bond donors/acceptors.

Buchwald_Hartwig_Workflow Start 5-Bromo-N,N-dimethyl- thiophene-2-carboxamide + Amine (R₂NH) Reaction Pd Pre-catalyst Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reaction Combine Reagents Heating Heat (e.g., 80-110 °C) Reaction->Heating Inert Atmosphere Workup Aqueous Workup & Extraction Heating->Workup After Reaction Completion (LCMS) Purification Column Chromatography Workup->Purification Product 5-(Amino)-N,N-dimethyl- thiophene-2-carboxamide Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Suzuki Coupling

The following protocol describes a representative synthesis of a 5-Aryl-N,N-dimethylthiophene-2-carboxamide , a core intermediate for a variety of kinase inhibitors.

Self-Validation: This protocol is a self-validating system. Progress is monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material. The final product's identity and purity are confirmed through rigorous characterization (NMR, HR-MS), ensuring its suitability for subsequent biological evaluation.[4]

Materials and Reagents
ReagentFormulaM.W.Typical Supplier
5-bromo-N,N-dimethylthiophene-2-carboxamideC₇H₈BrNOS234.11Commercially Available
4-Methoxyphenylboronic acidC₇H₉BO₃151.96Commercially Available
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercially Available
1,4-DioxaneC₄H₈O₂88.11Anhydrous
Deionized WaterH₂O18.02N/A
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
n-HexaneC₆H₁₄86.18ACS Grade
Brine (Saturated NaCl solution)NaCl(aq)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04N/A
Step-by-Step Methodology

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Characterization A1 1. Add bromothiophene (1.0 eq), boronic acid (1.2 eq), & K₂CO₃ (2.0 eq) to a flame-dried flask. A2 2. Evacuate and backfill flask with Argon (3x). A1->A2 A3 3. Add Pd(PPh₃)₄ catalyst (0.05 eq). A2->A3 A4 4. Add degassed Dioxane/H₂O (4:1). A3->A4 B1 5. Heat mixture to 90 °C with vigorous stirring. A4->B1 B2 6. Monitor reaction by TLC (e.g., 30% EtOAc/Hexane). B1->B2 C1 7. Cool to RT, dilute with H₂O. B2->C1 Upon completion C2 8. Extract with EtOAc (3x). C1->C2 C3 9. Wash combined organic layers with brine. C2->C3 C4 10. Dry over Na₂SO₄, filter, and concentrate. C3->C4 D1 11. Purify crude product via column chromatography. C4->D1 D2 12. Characterize pure product (¹H NMR, ¹³C NMR, HR-MS). D1->D2

Caption: Step-by-step experimental workflow for the synthesis.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 mmol, 234 mg).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Via syringe, add 5 mL of degassed solvent (1,4-dioxane and water in a 4:1 ratio).

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, eluting with 30% ethyl acetate in hexane. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure product.

Application Example: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[5] In many solid tumors, VEGFR-2 signaling is hijacked to promote tumor growth and metastasis.[14] Consequently, inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Thiophene carboxamide derivatives have shown potent inhibitory activity against VEGFR-2.[5][14]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P_VEGFR2 Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Response Cell Proliferation Migration Survival (Angiogenesis) Downstream->Response Inhibitor {Thiophene Carboxamide Inhibitor} Inhibitor->P_VEGFR2 Blocks ATP Binding Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Using the synthetic protocols described, a medicinal chemist can generate a series of analogs to probe the SAR for VEGFR-2 inhibition. The table below presents hypothetical data for such a series, demonstrating how modifications at the 5-position impact biological activity.

Hypothetical SAR Data for VEGFR-2 Inhibitors
Compound IDR-Group (at C5)Synthesis MethodVEGFR-2 IC₅₀ (nM)
LEAD-01 4-MethoxyphenylSuzuki Coupling85
LEAD-02 3-ChlorophenylSuzuki Coupling42
LEAD-03 Pyridin-4-ylSuzuki Coupling15
LEAD-04 N-MorpholinylBuchwald-Hartwig250

Interpretation: The data illustrates that small changes to the aryl group introduced via Suzuki coupling can significantly alter inhibitory potency. The introduction of a pyridine ring (LEAD-03) may provide a beneficial hydrogen bond interaction, leading to a substantial increase in potency. Conversely, replacing the aryl group with an amino group (LEAD-04) via Buchwald-Hartwig amination results in a loss of activity, guiding future synthetic efforts back toward aryl-substituted analogs.

Conclusion

5-bromo-N,N-dimethylthiophene-2-carboxamide is a high-value, versatile building block for the synthesis of kinase inhibitors. Its utility is rooted in the strategic combination of a stable hinge-binding carboxamide group and a reactive bromine atom, which serves as a handle for robust and modular palladium-catalyzed cross-coupling reactions. By employing foundational synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds to accelerate the discovery and optimization of next-generation targeted therapeutics. The protocols and strategies outlined in this document provide a solid framework for leveraging this powerful synthon in any kinase-focused drug discovery program.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. [Link]

  • Kinase inhibitors - Patent US-9751837-B2. PubChem. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]

  • Protein kinase inhibitors and uses thereof - WO2004016597A3.
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

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  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. National Institutes of Health (NIH). [Link]

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  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health (NIH). [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. [Link]

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. PubMed. [Link]

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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Introduction: The Versatility of the Thiophene Scaffold Thiophene derivatives are a cornerstone in modern medicinal chemistry and materials science.[1] The thiophene ring system is a key structural motif in a variety of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold

Thiophene derivatives are a cornerstone in modern medicinal chemistry and materials science.[1] The thiophene ring system is a key structural motif in a variety of pharmaceuticals, including anticancer and antithrombotic agents, owing to its ability to act as a bioisostere for phenyl groups and engage in a range of biological interactions.[2] Furthermore, the electronic properties of functionalized thiophenes make them highly valuable in the development of organic semiconductors and other advanced materials.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of a key synthetic intermediate: 5-bromo-N,N-dimethylthiophene-2-carboxamide . The presence of the bromine atom at the 5-position offers a reactive handle for the introduction of diverse functionalities, while the N,N-dimethylcarboxamide group at the 2-position can influence the electronic properties of the thiophene ring and provides a site for further chemical modification.

We will delve into the practical application of several pivotal palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For each reaction, we will provide a detailed, step-by-step protocol, an explanation of the underlying catalytic cycle, and insights into the critical parameters that govern reaction success.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.[3][4] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium source, ligand, and base is critical for an efficient catalytic turnover. For electron-deficient substrates like our brominated thiophene carboxamide, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step. The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2, Base) Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)(Ar')Ln->Product (Ar-Ar') Reductive Elimination Product (Ar-Ar')->Pd(0)Ln caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Protocol: Synthesis of 5-aryl-N,N-dimethylthiophene-2-carboxamides

This protocol is adapted from established procedures for similar 5-bromothiophene-2-carboxamide derivatives.[5]

Materials:

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-N,N-dimethylthiophene-2-carboxamide, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent should be thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9012~90
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (5:1)10016~82

II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, providing access to a wide range of substituted olefins.[6]

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[2]

Heck_Reaction_Workflow Start Reaction Setup Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Reagents Add 5-bromo-N,N-dimethylthiophene-2-carboxamide, Alkene, and Base Inert->Reagents Catalyst Add Degassed Solvent and Palladium Catalyst/Ligand Reagents->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Reaction Work-up (Quench, Extract, Dry) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product caption Heck Reaction Experimental Workflow

Heck Reaction Experimental Workflow
Protocol: Synthesis of 5-alkenyl-N,N-dimethylthiophene-2-carboxamides

This is a general protocol that may require optimization depending on the specific alkene used.[7]

Materials:

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add 5-bromo-N,N-dimethylthiophene-2-carboxamide, Pd(OAc)₂, and PPh₃.

  • Seal the flask and purge with an inert gas.

  • Add the anhydrous solvent, followed by the alkene and the base via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination yields the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.

Protocol: Synthesis of 5-alkynyl-N,N-dimethylthiophene-2-carboxamides

Materials:

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 5-bromo-N,N-dimethylthiophene-2-carboxamide, PdCl₂(PPh₃)₂, and CuI.

  • Purge the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylamines from aryl halides.[10][11]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[12] Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.

Protocol: Synthesis of 5-amino-N,N-dimethylthiophene-2-carboxamides

Materials:

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add 5-bromo-N,N-dimethylthiophene-2-carboxamide and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Optimization

Common issues in palladium-catalyzed cross-coupling reactions include low yields, incomplete conversion, and the formation of side products. Here are some general troubleshooting tips:

  • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition.[7] This can sometimes be mitigated by using a different ligand, lowering the reaction temperature, or ensuring strictly anaerobic conditions.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.

  • Base Strength: The choice of base is critical. Weaker bases may not be effective in all cases, while overly strong bases can lead to side reactions.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to maintain a rigorously inert atmosphere throughout the reaction.

  • Ligand Choice: For challenging substrates, screening a variety of phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to identify the optimal catalyst system.

Conclusion

The palladium-catalyzed cross-coupling reactions of 5-bromo-N,N-dimethylthiophene-2-carboxamide provide a versatile and powerful platform for the synthesis of a diverse array of functionalized thiophene derivatives. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and reliable synthesis of novel molecular entities with promising biological and electronic properties.

References

  • Organic Syntheses. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

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  • ChemRxiv. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. ResearchGate. [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • National Institutes of Health. (2016). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • National Institutes of Health. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. National Institutes of Health. [Link]

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  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

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  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

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Application

functionalization of the thiophene ring in 5-bromo-N,N-dimethylthiophene-2-carboxamide

An Application Guide to the Strategic Functionalization of 5-bromo-N,N-dimethylthiophene-2-carboxamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a versatile heterocyclic building block. Thiophene derivatives are paramount in the development of pharmaceuticals and advanced materials, and the ability to precisely modify their structure is crucial for innovation. This document outlines field-proven protocols for derivatization at the C5, C3, and C4 positions of the thiophene ring, leveraging the unique electronic and directing properties of the bromo and carboxamide substituents. We delve into the causality behind experimental choices for palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and C-H activation, offering researchers a robust toolkit for targeted synthesis.

Introduction: The Strategic Value of 5-bromo-N,N-dimethylthiophene-2-carboxamide

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for the phenyl ring. The subject of this guide, 5-bromo-N,N-dimethylthiophene-2-carboxamide, is a particularly valuable synthetic intermediate due to the orthogonal reactivity of its substituents.

  • The C5-Bromo Group: This serves as a highly reliable handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.[1][2]

  • The C2-Carboxamide Group: The N,N-dimethylcarboxamide moiety is a potent Directed Metalation Group (DMG). It effectively coordinates with organolithium bases to facilitate regioselective deprotonation at the adjacent C3 position, opening a pathway for the introduction of electrophiles.[3][4][5]

This guide will explore the primary synthetic pathways emanating from this starting material, providing both the theoretical underpinning and detailed experimental protocols for each transformation.

cluster_C5 C5 Functionalization cluster_C3 C3 Functionalization A 5-bromo-N,N-dimethyl- thiophene-2-carboxamide B Suzuki Coupling (C-C Bond) A->B Pd Catalyst, Ar-B(OH)2 C Buchwald-Hartwig (C-N Bond) A->C Pd Catalyst, R2NH D Other Couplings (Sonogashira, Heck) A->D Various Catalysts E Directed ortho-Metalation (DoM) A->E n-BuLi or s-BuLi, -78 °C F Quench with Electrophile (E+) E->F Add E+ G C3-Substituted Product F->G G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R L2 OxAdd->Transmetal Transmetalation (R-B(OR)2-) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product Boronic_Cycle->OxAdd R-B(OH)2 + Base -> [R-B(OH)3]-

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Coupling Partner (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90~70-80[6][7]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9075[2]
3,4-Dichlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90Good[6]
Pyridin-3-ylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane8565[8]
Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, offering a significant improvement over harsher classical techniques. [1]This reaction couples an aryl halide with a primary or secondary amine. [9][10] Causality of Experimental Design:

  • Catalyst System: This reaction typically requires a more sophisticated catalyst system than the Suzuki coupling. A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand such as Xantphos or BINAP. [10][11]The ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices. [11]The base deprotonates the amine in the coordination sphere of the palladium complex, forming the palladium-amido intermediate that is essential for the reaction to proceed.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(HNR2)] L OxAdd->AmineCoord + R2NH Amido Ar-Pd(II)-NR2 L AmineCoord->Amido - Base-H+ Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Functionalization at the C3-Position: Directed ortho-Metalation (DoM)

The N,N-dimethylcarboxamide group is a powerful director for ortho-lithiation. [3][5]This reaction, known as Directed ortho-Metalation (DoM), involves the regioselective deprotonation of the C3 position, which is the most acidic proton adjacent to the directing group. The resulting organolithium species can then be trapped with a wide variety of electrophiles.

Causality of Experimental Design:

  • Base: A strong, sterically hindered alkyllithium base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is required to deprotonate the relatively non-acidic aryl proton. [12]* Temperature: The reaction must be performed at very low temperatures, typically -78 °C, to prevent side reactions. [13][12]At higher temperatures, the highly reactive organolithium intermediate can decompose or undergo undesired rearrangements.

  • Competition: A key consideration is the potential for lithium-halogen exchange at the C5 position, which competes with deprotonation at C3. [14][15]Performing the reaction at -78 °C kinetically favors the faster deprotonation at the C3 position. [14][15]Using s-BuLi or t-BuLi can sometimes favor metal-halogen exchange, so n-BuLi is often the base of choice for DoM in this context.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Detailed Experimental Protocols

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk flask, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). [6][16][13]2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. [6][7]4. Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-N,N-dimethylthiophene-2-carboxamide.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.4 mmol, 1.4 eq.).

  • Seal the tube, then evacuate and backfill with argon.

  • Add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL).

  • Seal the tube tightly and heat the mixture to 100-110 °C with stirring for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the target arylamine product.

Protocol 4.3: General Procedure for Directed ortho-Metalation (DoM)
  • Dissolve 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL) in an oven-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 1.1 eq., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. [12]4. Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde, etc., 1.2 mmol, 1.2 eq.) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash chromatography to isolate the 3-substituted product.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (2007). PubMed.
  • 5-chloro-N,N-dimethylthiophene-2-carboxamide. (n.d.). Benchchem.
  • Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. (2007).
  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activ
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2025).
  • Directed (ortho) Metallation. (n.d.). University of California, Irvine.
  • ortho metal
  • Buchwald–Hartwig amin
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). NIH.
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2025).
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithi
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI.

Sources

Method

Application Notes and Protocols: Screening 5-bromo-N,N-dimethylthiophene-2-carboxamide Derivatives for Antibacterial Activity

Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Thiophene carboxamides represent a promising class of heterocyclic compounds with docum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Thiophene carboxamides represent a promising class of heterocyclic compounds with documented biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 5-bromo-N,N-dimethylthiophene-2-carboxamide and its derivatives for antibacterial activity. We present detailed, step-by-step protocols for determining key antibacterial metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to internationally recognized standards. The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Screening Thiophene Carboxamide Derivatives

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The carboxamide linkage is also a critical functional group in many pharmaceuticals, contributing to target binding and modulating pharmacokinetic properties. The combination of these two moieties in 5-bromo-N,N-dimethylthiophene-2-carboxamide and its analogues presents a compelling starting point for the discovery of new antibacterial agents.

Recent studies have highlighted the potential of various thiophene derivatives against drug-resistant bacteria, including challenging Gram-negative pathogens.[3][4] For instance, certain 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[5][6][7] The bromine atom at the 5-position of the thiophene ring can serve as a key interaction point with biological targets or as a handle for further chemical modification to create a library of derivatives for structure-activity relationship (SAR) studies.[8]

This guide will focus on the foundational in vitro assays required to establish the antibacterial profile of this class of compounds. By following standardized protocols, researchers can generate reliable and comparable data, which is the cornerstone of any successful drug discovery program.

Synthesis of Test Compounds

While 5-bromo-N,N-dimethylthiophene-2-carboxamide may be commercially available[9], the synthesis of novel derivatives is crucial for exploring the chemical space and optimizing antibacterial activity. A general synthetic route often starts from 5-bromothiophene-2-carboxylic acid. The carboxylic acid can be activated and then reacted with an appropriate amine to form the desired carboxamide.

A common method involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[10] Alternatively, the carboxylic acid can be converted to an acid chloride, which then readily reacts with the amine. For generating a library of derivatives, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents.[7][8]

A generalized synthetic scheme is presented below:

  • Step 1: Amide Formation. 5-bromothiophene-2-carboxylic acid is reacted with dimethylamine in the presence of a suitable coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF or DCM.

  • Step 2: Derivatization (Optional). For SAR studies, the bromo-substituent can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with various boronic acids, alkynes, or amines to generate a library of analogues.

Researchers should ensure that all synthesized compounds are purified to a high degree (typically >95%) and their structures are confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis before biological screening.

Core Antibacterial Screening Workflow

The primary goal of the initial screening is to determine if the test compounds can inhibit the growth of or kill bacteria. The workflow is designed to first identify inhibitory activity and then to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory & Mechanistic Assays cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Bacterial_Prep Prepare Standardized Bacterial Inoculum Bacterial_Prep->MIC_Assay MBC_Assay Subculture from MIC plate (Determine MBC) MIC_Assay->MBC_Assay No visible growth Disk_Diffusion Disk Diffusion Assay (Qualitative Screen) MIC_Assay->Disk_Diffusion Optional confirmation Data_Analysis Analyze MIC/MBC Values Calculate MBC/MIC Ratio MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis

Figure 1: A high-level overview of the antibacterial screening workflow.

Detailed Protocols

Adherence to standardized protocols is critical for the reproducibility and comparability of antibacterial susceptibility data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15][16]

Materials and Reagents
  • 5-bromo-N,N-dimethylthiophene-2-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control strains, and clinical isolates of interest)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a standardized in vitro assay.[17][18] This method is considered the gold standard for susceptibility testing.[19]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions:

    • Dissolve the thiophene derivatives in sterile DMSO to a high concentration (e.g., 10 mg/mL or 100x the highest desired test concentration).

    • Prepare a stock solution of the positive control antibiotic in its recommended solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19][18]

  • Preparation of the Microtiter Plate:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row for each compound.

    • Add 100 µL of the working compound solution (prepared by diluting the stock in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

    • This results in 50 µL of serially diluted compound in wells 1-10 and 50 µL of broth in well 11.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[19]

  • Interpretation of Results:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17][20][21]

Data Presentation: MIC Values

CompoundGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)
Derivative 116>128
Derivative 2864
Derivative 332>128
Ciprofloxacin0.50.015
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[22][23] It is determined as a subsequent step after the MIC assay.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

    • From each of these selected wells, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[24][25] For practical purposes, this is often the lowest concentration with no colony growth or only one or two colonies.

Data Presentation: MBC Values and MBC/MIC Ratio

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 116322Bactericidal
Derivative 28>128>16Bacteriostatic
Ciprofloxacin0.512Bactericidal

Causality and Interpretation: The ratio of MBC to MIC is a key indicator of the compound's mode of action. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[25]

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antibacterial activity.[26][27] It is useful for rapid screening of multiple compounds.

Step-by-Step Methodology:

  • Preparation of Agar Plates and Inoculum:

    • Use standard MHA plates with a uniform thickness (4 mm).[26]

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[27]

  • Application of Disks:

    • Within 15 minutes of inoculation, apply paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[26] The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, each assay must include a robust set of controls:

  • Positive Control: A known antibiotic (e.g., ciprofloxacin) is tested in parallel to confirm that the assay conditions are suitable for detecting antibacterial activity.

  • Negative Control (Growth Control): A well or plate containing bacteria but no test compound, to ensure the bacteria are viable and growing properly.

  • Sterility Control: A well or plate with media but no bacteria, to check for contamination.

  • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect on bacterial growth.

  • Reference Strains: Standard quality control strains (e.g., ATCC strains) with known susceptibility profiles should be run with each batch of tests to validate the accuracy of the methodology.[28]

Potential Mechanisms and Further Investigations

Initial screening provides a foundational understanding of a compound's antibacterial potential. Thiophene derivatives have been reported to exert their effects through various mechanisms, including disruption of bacterial membranes and inhibition of essential enzymes.[1][4] If a compound shows promising activity, further studies should be conducted to elucidate its mechanism of action. These may include:

  • Time-kill assays: To assess the rate of bacterial killing over time.[3]

  • Membrane permeability assays: Using fluorescent dyes to determine if the compound disrupts the bacterial cell membrane.

  • DNA gyrase inhibition assays: As many antibacterial agents target this enzyme.

  • In vivo efficacy studies: In appropriate animal models of infection.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial antibacterial screening of 5-bromo-N,N-dimethylthiophene-2-carboxamide derivatives. By systematically determining MIC and MBC values and employing rigorous quality control measures, researchers can confidently identify promising lead compounds for further development in the fight against bacterial infections. The modular nature of thiophene chemistry, combined with this structured screening approach, offers a powerful platform for the discovery of next-generation antibiotics.

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  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Welcome to the technical support center for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to impro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges encountered during the synthesis, provide detailed troubleshooting guides, and answer frequently asked questions. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide is a critical step in the development of various pharmacologically active molecules. The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] The synthetic route to this compound, while conceptually straightforward, presents several potential pitfalls that can lead to diminished yields and complex purification challenges. This guide will navigate you through these issues, providing clear, actionable solutions.

The primary synthetic route involves a two-step process:

  • Bromination: Electrophilic bromination of a suitable thiophene precursor to introduce the bromine atom at the 5-position.

  • Amidation: Conversion of the resulting carboxylic acid to the corresponding N,N-dimethylamide.

Each of these steps has its own set of challenges that we will address in detail.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation Thiophene-2-carboxylic_acid Thiophene-2-carboxylic Acid 5-bromothiophene-2-carboxylic_acid 5-bromo-thiophene-2-carboxylic Acid Thiophene-2-carboxylic_acid->5-bromothiophene-2-carboxylic_acid NBS or Br2 Acyl_Chloride_Formation Acyl Chloride Formation 5-bromothiophene-2-carboxylic_acid->Acyl_Chloride_Formation SOCl2 or (COCl)2 Amide_Formation 5-bromo-N,N-dimethyl- thiophene-2-carboxamide Acyl_Chloride_Formation->Amide_Formation Dimethylamine (or salt) + Base Troubleshooting_Workflow Start Low Yield of Final Product Check_Bromination Check TLC of Bromination Step Start->Check_Bromination Bromination_OK Bromination Step Successful? Check_Bromination->Bromination_OK Check_Amidation Check TLC of Amidation Step Amidation_OK Amidation Step Successful? Check_Amidation->Amidation_OK Bromination_OK->Check_Amidation Yes Troubleshoot_Bromination Troubleshoot Bromination: - Check stoichiometry of NBS - Lower reaction temperature - Ensure purity of starting material Bromination_OK->Troubleshoot_Bromination No Troubleshoot_Amidation Troubleshoot Amidation: - Ensure anhydrous conditions - Check for complete acyl chloride formation - Use sufficient base for dimethylamine salt Amidation_OK->Troubleshoot_Amidation No Purification_Issue Consider Purification Issues: - Optimize column chromatography - Check for co-eluting impurities Amidation_OK->Purification_Issue Yes Success Improved Yield Troubleshoot_Bromination->Success Troubleshoot_Amidation->Success Purification_Issue->Success

Sources

Optimization

Technical Support Center: Purification of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Welcome to the technical support center for the purification of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. The methodologies and recommendations provided herein are based on established chemical principles and a synthesis of literature-derived protocols for structurally related compounds.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of 5-bromo-N,N-dimethylthiophene-2-carboxamide is fundamental to developing effective purification strategies.

PropertyValueSource
CAS Number 474711-51-8[Letopharm Limited, 2026]
Molecular Formula C₇H₈BrNOS[Letopharm Limited, 2026]
Molecular Weight 234.11 g/mol [Letopharm Limited, 2026]
Boiling Point 325.2 °C at 760 mmHg[Letopharm Limited, 2026]
Density 1.557 g/cm³[Letopharm Limited, 2026]
Refractive Index 1.589[Letopharm Limited, 2026]

Safety Precautions: As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The most common synthetic route to 5-bromo-N,N-dimethylthiophene-2-carboxamide involves the amidation of 5-bromothiophene-2-carboxylic acid. This can be achieved by first converting the carboxylic acid to its acyl chloride, or by using a peptide coupling agent.

DOT Script for Synthetic Pathway and Potential Impurities

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 5-bromothiophene-2-carboxylic acid reagent + SOCl₂ or + DCC/DMAP start->reagent Activation amine + Dimethylamine reagent->amine Amidation product 5-bromo-N,N-dimethylthiophene-2-carboxamide amine->product imp1 Unreacted 5-bromothiophene-2-carboxylic acid imp2 Dicyclohexylurea (DCU) (if DCC is used) imp3 Unreacted Dimethylamine (volatile) imp4 Side-reaction byproducts

Caption: Synthetic pathway and potential impurities.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Frequently Asked Questions: Column Chromatography

Q1: My compound is not separating from an impurity on the TLC plate, even with different solvent systems. What should I do?

A1: This indicates that your compound and the impurity have very similar polarities.

  • Try a different stationary phase: If you are using silica gel, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Solvent System Modification: Experiment with a wider range of solvent systems. Sometimes, a small amount of a third solvent (e.g., a few drops of methanol or triethylamine in a dichloromethane/hexane mixture) can significantly alter the separation.[1]

  • Gradient Elution: If you are using isocratic (constant solvent mixture) elution, a shallow solvent gradient can improve the separation of closely eluting compounds.

Q2: My product is streaking on the TLC plate. How can I resolve this?

A2: Streaking is often caused by overloading the TLC plate or the presence of acidic or basic impurities.

  • Dilute your sample: Spot a more dilute solution of your crude product on the TLC plate.

  • Acid/Base Treatment: If your starting material was 5-bromothiophene-2-carboxylic acid, residual acidity could cause streaking. Adding a small amount of a volatile base like triethylamine to your chromatography eluent can help. Conversely, if you have basic impurities, a small amount of acetic acid can be beneficial.

  • Sample Preparation: Ensure your crude product is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q3: I have a good separation on TLC, but the column chromatography is not giving pure fractions. Why?

A3: This can be due to several factors related to the column packing and loading.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band. A wide sample band will lead to broad, overlapping peaks.

  • Column Overloading: Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Detailed Protocol: Flash Column Chromatography

This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.4 for the desired product. A literature example for a similar thiophene carboxamide derivative reported an Rf of 0.72 in ethyl acetate/hexane (8:2).[2]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-bromo-N,N-dimethylthiophene-2-carboxamide.

DOT Script for Column Chromatography Workflow

start Crude Product tlc TLC Analysis (Determine Eluent) start->tlc packing Pack Column with Silica Gel and Eluent tlc->packing loading Load Sample onto Column packing->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection monitoring Monitor Fractions by TLC collection->monitoring monitoring->collection Continue Elution combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation product Pure Product evaporation->product

Caption: Workflow for flash column chromatography.

Frequently Asked Questions: Recrystallization

Q1: I am trying to recrystallize my product, but it is oiling out. What should I do?

A1: Oiling out occurs when the solute is insoluble in the hot solvent above its melting point.

  • Use more solvent: The concentration of your compound in the hot solvent might be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.

  • Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a solvent pair. For a two-solvent recrystallization, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Lower the cooling rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A2:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

  • Seed with a crystal: If you have a small crystal of the pure product, add it to the supersaturated solution to induce crystallization.

  • Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cool to a lower temperature: Place the solution in a colder environment, such as a freezer, but be mindful that this can sometimes cause impurities to precipitate as well.

General Protocol for Recrystallization
  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures thereof) to find a suitable one.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

References

  • Gulia, M., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(22), 6823. [Link]

  • Letopharm Limited. (2026). 5-bromo-N,N-dimethylthiophene-2-carboxamide| CAS:#474711-51-8. [Link]

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8847819. [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 145–158. [Link]

  • PubChem. (n.d.). 5-bromo-N-butyl-N-phenylthiophene-2-carboxamide. [Link]

  • Minasyan, R. I., et al. (2007). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2007(15), 183-193. [Link]

  • Reddit. (2018). Suzuki purification problem. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Welcome to the technical support guide for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations, troubleshooting strategies, and optimized protocols to ensure the integrity and success of your experiments.

The synthesis of this key intermediate typically proceeds via two primary routes: (A) bromination of N,N-dimethylthiophene-2-carboxamide or (B) amidation of 5-bromothiophene-2-carboxylic acid. Each pathway presents unique challenges, primarily concerning selectivity and purification. This guide is structured to address specific issues you might encounter in a question-and-answer format.

Section 1: Troubleshooting the Bromination of N,N-dimethylthiophene-2-carboxamide

The direct bromination of N,N-dimethylthiophene-2-carboxamide is a common route, but achieving high selectivity for the desired 5-bromo isomer can be challenging due to the electron-rich nature of the thiophene ring.

FAQ 1: I'm observing a significant amount of a dibrominated byproduct in my reaction mixture. How can I prevent this over-bromination?

Plausible Cause & Mechanism: The formation of a dibrominated species, likely 2,5-dibromothiophene, is a classic side reaction in the electrophilic substitution of thiophene derivatives.[1][2] The thiophene ring is highly activated towards electrophilic aromatic substitution, often more so than benzene.[3] The carboxamide group at the 2-position is an activating group that directs incoming electrophiles to the 5-position. However, once the first bromine atom is introduced, the ring remains sufficiently activated for a second bromination to occur, leading to the undesired byproduct. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, as depicted below.

Troubleshooting Workflow: Mitigating Over-bromination

start Reaction Setup reagent Choice of Brominating Agent start->reagent stoich Stoichiometry Control start->stoich temp Temperature Control start->temp solvent Solvent Selection start->solvent result Selective Monobromination reagent->result Use NBS (milder) stoich->result Use 1.0-1.05 eq. temp->result Maintain 0°C to RT solvent->result Use Acetic Acid or DMF cluster_desired Desired Pathway cluster_side Side Reaction Start 5-Bromothiophene- 2-carboxylic acid Intermediate Acyl Chloride Intermediate Start->Intermediate SOCl₂ or (COCl)₂ Product 5-bromo-N,N- dimethylthiophene- 2-carboxamide Intermediate->Product HN(CH₃)₂ Hydrolysis Hydrolysis (Reverts to Start) Intermediate->Hydrolysis Trace H₂O

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-bromo-N,N-dimethylthiophene-2-carboxamide

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize substituted thiophene derivatives, which are valuable scaffolds in medicinal chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the specific challenges associated with this substrate.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3][4][5] However, the electronic properties of the thiophene ring and the presence of the N,N-dimethylcarboxamide group can present unique challenges. This guide will help you navigate these complexities to achieve high yields and purity in your reactions.

I. Understanding the Substrate: Key Considerations

The structure of 5-bromo-N,N-dimethylthiophene-2-carboxamide introduces specific electronic and steric factors that influence the Suzuki coupling reaction. The thiophene ring is an electron-rich heterocycle, which can affect the oxidative addition step of the catalytic cycle. The N,N-dimethylcarboxamide group is an electron-withdrawing group that can modulate the reactivity of the C-Br bond. Understanding these nuances is crucial for troubleshooting and optimization.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing Suzuki coupling with 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue and can often be traced back to several key factors:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[6] Ensure your palladium source and phosphine ligands are fresh and handled under an inert atmosphere (Argon or Nitrogen).[7] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form.[6]

    • Solution: Use a fresh batch of catalyst and ligand. Consider employing air-stable precatalysts like (XPhos)Pd G2 or similar palladacycles which can rapidly generate the active Pd(0) species under mild conditions.[8]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[9] For electron-rich heteroaromatic substrates, bulky and electron-donating phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[2][8][9]

    • Solution: Switch to bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[7][8][10] These have demonstrated superior performance in challenging couplings.

  • Insufficiently Strong or Insoluble Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][9][11] If the base is too weak or does not have sufficient solubility in the reaction medium, the reaction will be sluggish.

    • Solution: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[7][10][12] Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, using a mixed solvent system (e.g., dioxane/water) can improve the solubility of the base.[13]

  • Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, for instance, from 80°C to 100°C, while monitoring the reaction progress.[7][12] Microwave heating can also be an effective strategy to accelerate the reaction.[4]

Q2: I'm observing significant formation of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of byproducts is a common challenge that can significantly lower the yield of your desired product.

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[5][6][14]

    • Solution: It is critical to thoroughly degas your reaction mixture and maintain a strict inert atmosphere throughout the experiment.[14]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[15] This is a well-known side reaction in Suzuki couplings and is dependent on factors like pH and temperature.[15][16]

    • Solution: Use milder bases like KF or consider protecting the boronic acid as a more stable MIDA boronate ester or an organotrifluoroborate, which can slowly release the boronic acid under the reaction conditions.[3][15][16] Running the reaction at the lowest effective temperature can also help minimize this side reaction.[16]

  • Protodehalogenation (Dehalogenation): This is the reduction of the aryl halide to the corresponding arene.[5][17] This can occur if the transmetalation step is slow, allowing for competing reduction pathways.

    • Solution: Optimizing the catalyst and ligand system to accelerate the rate of cross-coupling is key.[8] Changing the solvent or base may also help to suppress this side reaction.[14]

Q3: The purification of my product is difficult due to closely running impurities. What are my options?

A3: Purification can be challenging, especially if side products have similar polarities to your desired compound.

  • Chromatography Optimization:

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation. Consider using a different stationary phase, such as alumina, if silica gel is not effective.

  • Recrystallization:

    • Solution: If your product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Derivatization:

    • Solution: In some cases, it may be beneficial to temporarily protect or derivatize a functional group to alter the polarity of your compound, allowing for easier separation from impurities. The protecting group can then be removed in a subsequent step.

III. Optimized Reaction Protocols

Below are recommended starting protocols for the Suzuki coupling of 5-bromo-N,N-dimethylthiophene-2-carboxamide. These should be considered as starting points and may require further optimization depending on the specific boronic acid used.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.5–2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)[4]

  • Degassed 1,4-Dioxane/Water (10:1)[6]

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-N,N-dimethylthiophene-2-carboxamide, the arylboronic acid, and K₃PO₄.[6]

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[6]

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.[6]

  • Add the degassed dioxane/water solvent mixture via syringe.[6]

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.

Materials:

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)[12]

  • Degassed Acetonitrile/Water (4:1)

Procedure:

  • In a microwave reaction vial, combine 5-bromo-N,N-dimethylthiophene-2-carboxamide, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.[4]

  • Add the degassed acetonitrile/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 10-30 minutes. Monitor the reaction progress after the initial irradiation period.

  • Workup and purification are performed as described in Protocol 1.

IV. Data Presentation: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes recommended conditions based on the electronic nature of the boronic acid coupling partner.

Boronic Acid TypeRecommended CatalystRecommended LigandRecommended BaseRecommended SolventTemperature (°C)
Electron-rich Arylboronic Acids Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene/H₂O80-100
Electron-poor Arylboronic Acids Pd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃ or K₃PO₄Dioxane/H₂O or DMF90-110
Heteroarylboronic Acids XPhos Pd G3 or PEPPSI-IPr(Internal to precatalyst)K₃PO₄ or CsFTHF/H₂O or Dioxane/H₂O80-120

V. Visualizing the Process: Diagrams

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. This is followed by transmetalation with the activated boronic acid and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]

Suzuki_Cycle cluster_reactants Reactants & Products A Pd(0)Ln Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) Oxidative Adduct B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Coupled Product) F->Product ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting a challenging Suzuki coupling reaction.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst 1. Verify Catalyst and Ligand Activity - Use fresh reagents - Ensure inert atmosphere Start->Check_Catalyst Change_Ligand 2. Optimize Ligand - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand Change_Base 3. Optimize Base - Use stronger base (K3PO4, Cs2CO3) - Ensure fine powder Change_Ligand->Change_Base Change_Solvent 4. Optimize Solvent - Try different solvent systems (e.g., Dioxane/H2O, THF/H2O) Change_Base->Change_Solvent Increase_Temp 5. Increase Temperature - Incrementally raise temperature - Consider microwave heating Change_Solvent->Increase_Temp Check_Side_Products Side Product Formation? Increase_Temp->Check_Side_Products Homocoupling Homocoupling? - Degas thoroughly Check_Side_Products->Homocoupling Yes Success Successful Coupling Check_Side_Products->Success No Protodeboronation Protodeboronation? - Use milder base - Protect boronic acid Homocoupling->Protodeboronation Dehalogenation Dehalogenation? - Optimize catalyst/ligand for faster coupling Protodeboronation->Dehalogenation Dehalogenation->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

VI. References

Sources

Troubleshooting

Technical Support Center: Scale-Up of 5-Bromo-N,N-dimethylthiophene-2-carboxamide Production

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, process chemists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. The content is structured in a practical question-and-answer format to directly address potential issues in your workflow.

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide is typically approached via a two-step sequence: the regioselective bromination of a thiophene precursor followed by an amidation reaction. Each of these steps presents unique challenges during scale-up, from managing reaction exotherms and controlling impurity profiles to ensuring safe handling of hazardous reagents. This guide provides in-depth, field-proven insights to help you optimize your process for safety, efficiency, and robustness.

Section 1: FAQs and Troubleshooting for Step 1 - Bromination of Thiophene-2-carboxylic Acid

The critical first step in the synthesis is the selective bromination of the thiophene ring at the 5-position. Thiophene is highly reactive towards electrophilic substitution, making control of regioselectivity and prevention of over-bromination paramount, especially at scale.[1]

Q1: My bromination reaction with N-Bromosuccinimide (NBS) is producing significant amounts of dibrominated and other impurities. How can I improve the selectivity for the 5-bromo product?

A1: This is a classic scale-up challenge. The high reactivity of the thiophene ring means that even small excesses of the brominating agent or localized high concentrations can lead to undesired side products.[1][2] Here are key parameters to control:

  • Slow, Controlled Addition: At larger scales, the addition of NBS must be done slowly and portion-wise, or preferably as a solution in a suitable solvent (like DMF), to maintain a low concentration of the brominating agent in the reaction mixture. This minimizes the chance of a second bromination event occurring on the desired product.[2]

  • Temperature Control: Thiophene bromination is exothermic.[3] Inadequate heat removal in a large reactor can lead to temperature spikes, which accelerate side reactions. Ensure your reactor has sufficient cooling capacity and maintain a consistent, low temperature (e.g., 0-5 °C) throughout the addition process.

  • Solvent Choice: The choice of solvent can influence selectivity. While solvents like chloroform or acetic acid are common, a more polar solvent like DMF can sometimes improve control over the reaction.[2][4]

  • Stoichiometry: Carefully control the stoichiometry of NBS. Use of a slight sub-stoichiometric amount (e.g., 0.98 equivalents) can be a strategy to avoid over-bromination, accepting a small amount of unreacted starting material which is often easier to separate than the dibrominated impurity.

Q2: We are concerned about the safety of using elemental bromine (Br₂) on a large scale. What are the recommended safer alternatives and the associated process adjustments?

A2: Your safety concerns are valid. Elemental bromine is highly corrosive, toxic, and volatile, posing significant handling risks.[5][6] Safer, solid-source alternatives are strongly recommended for scale-up.[3]

ReagentAdvantages for Scale-UpKey Considerations
N-Bromosuccinimide (NBS) Solid, easier to handle, less corrosive than Br₂.[3]Can be highly reactive; requires strict temperature and addition control. Byproduct (succinimide) is water-soluble, facilitating work-up.
Pyridinium tribromide (Py·HBr₃) Solid, stable, and releases bromine in a controlled manner.Lower brominating potential than NBS, may require slightly elevated temperatures or longer reaction times.
In-situ Br₂ Generation Eliminates handling of bulk Br₂. Can be generated from HBr/H₂O₂ or NaOCl/HBr.[7]Requires a well-controlled flow chemistry setup or careful simultaneous addition protocols. Offers superior safety by minimizing the amount of free bromine present at any time.[7]

Switching from Br₂ to NBS, for example, will necessitate process re-optimization. You may need to adjust the solvent system and reaction temperature to achieve the same reaction rate and selectivity.[3]

Q3: During work-up of the bromination, we are experiencing issues with product isolation. What are the best practices?

A3: Post-reaction work-up is critical for isolating a clean intermediate for the next step.

  • Quenching: Unreacted bromine or NBS must be quenched. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. Add the quenching agent slowly at a low temperature to control any exotherm.

  • pH Adjustment: After quenching, the pH may need to be adjusted. If your product is the carboxylic acid, ensure the aqueous layer is acidic enough to precipitate the product if you are using crystallization, or to keep it protonated for extraction into an organic solvent.

  • Filtration vs. Extraction: For 5-bromothiophene-2-carboxylic acid, which is a solid, direct filtration after quenching and pH adjustment can be a very efficient isolation method at scale, minimizing solvent use compared to extraction. Ensure the cake is washed thoroughly with water to remove inorganic salts and byproducts like succinimide.

Section 2: FAQs and Troubleshooting for Step 2 - Amidation

The conversion of 5-bromothiophene-2-carboxylic acid to the corresponding N,N-dimethylamide is the final synthetic step. Challenges at scale often relate to the choice of activating agent, handling of dimethylamine, and purification of the final product.

Q4: We are using thionyl chloride (SOCl₂) to activate the carboxylic acid, but the reaction is giving inconsistent yields and a dark color. What could be the cause?

A4: Thionyl chloride is a common and cost-effective reagent but can lead to issues if not properly controlled.[8][9]

  • Impurity Formation: Overheating during the acid chloride formation can cause decomposition and charring, leading to the dark color. The reaction should be performed at a controlled temperature, often with gentle reflux.[10] Any residual SOCl₂ must be thoroughly removed under vacuum before adding the amine, as it can react with the amine and complicate the reaction.[10]

  • Stoichiometry and Base: The subsequent reaction of the acid chloride with dimethylamine generates HCl, which must be neutralized.[11] At least two equivalents of dimethylamine are needed: one to form the amide and one to act as a base. Alternatively, one equivalent of dimethylamine can be used with an external, non-nucleophilic base like triethylamine (TEA) or DIPEA.[11] Inconsistent base addition can lead to poor conversion.

  • Alternative Activating Agents: For a cleaner and often higher-yielding reaction, consider using peptide coupling reagents. Although more expensive, they operate under milder conditions and can reduce impurity formation.[12][13]

Activating AgentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Inexpensive, volatile byproducts (SO₂, HCl).[14]Corrosive, harsh conditions, potential for side reactions.[14][15]
Oxalyl Chloride Milder than SOCl₂, volatile byproducts.More expensive and toxic than SOCl₂.
EDC/HOBt Mild conditions, high yields, water-soluble byproducts.[12]Higher cost, requires careful work-up to remove byproducts.[8]
HATU/DIPEA Very efficient, fast reactions, mild conditions.[12]High cost, complex byproducts.[12]

Q5: How can we safely handle dimethylamine at a production scale, and are there alternatives to using the gas?

A5: Dimethylamine is a flammable and corrosive gas with a low boiling point, making it challenging to handle.

  • Aqueous/Alcoholic Solutions: The most common and safest way to handle dimethylamine at scale is to use commercially available solutions, typically 40% in water or solutions in THF or ethanol. When using an aqueous solution, be mindful that the water will be introduced into your reaction.

  • Temperature Control: The addition of dimethylamine solution to the activated acid (e.g., acid chloride) is highly exothermic. This addition must be done slowly, with efficient cooling to keep the internal temperature below a set point (e.g., <10 °C).

Q6: We are observing an impurity with a similar polarity to our final product, making chromatographic purification difficult. What is its likely identity and how can we avoid it?

A6: A common impurity in this type of amidation is the starting carboxylic acid. This arises from incomplete conversion or hydrolysis of the activated intermediate (e.g., the acid chloride) during the work-up.

  • Monitoring Reaction Completion: Use in-process controls (IPCs) like HPLC or TLC to ensure the starting carboxylic acid is fully consumed before quenching the reaction.

  • Work-up pH: During the aqueous work-up, washing the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or Na₂CO₃) will extract any unreacted acidic starting material into the aqueous phase, effectively separating it from your neutral amide product.[12]

  • Crystallization: 5-bromo-N,N-dimethylthiophene-2-carboxamide is often a solid. Developing a robust crystallization procedure is far more scalable and cost-effective than chromatography. Experiment with different solvent/anti-solvent systems (e.g., Isopropanol/water, Ethyl Acetate/Heptane) to find conditions that selectively crystallize the product, leaving impurities in the mother liquor.

Q7: Could N-Nitrosodimethylamine (NDMA) be a potential impurity in this process?

A7: Yes, this is a critical safety and regulatory consideration. NDMA is a potent carcinogen and can be formed from the reaction of a secondary amine (dimethylamine) with a nitrosating agent.[16] Potential sources of nitrosating agents in a chemical process can include nitrogen oxides (NOx) from the air or residual nitrites.[16] It is crucial to assess the risk of NDMA formation. If there is a risk, analytical testing of the final product for NDMA is necessary. To mitigate this risk, avoid using reagents that could introduce nitrites and consider performing the reaction under an inert atmosphere like nitrogen.[17]

Section 3: Experimental Protocols and Workflows

Protocol 1: Lab-Scale Synthesis of 5-Bromothiophene-2-carboxylic acid
  • Charge a flask with thiophene-2-carboxylic acid (1.0 eq.) and a suitable solvent (e.g., acetic acid).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for an additional 2-3 hours after the addition is complete.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Pour the reaction mixture into cold water.

  • Add a solution of sodium bisulfite to quench any excess bromine/NBS.

  • Collect the precipitated solid by filtration.

  • Wash the solid cake thoroughly with cold water.

  • Dry the solid under vacuum to yield 5-bromothiophene-2-carboxylic acid.

Protocol 2: Lab-Scale Amidation using Thionyl Chloride[10]
  • In a well-ventilated fume hood, charge a flask with 5-bromothiophene-2-carboxylic acid (1.0 eq.) and a suitable solvent (e.g., DCM or Toluene).[10]

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq.) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (e.g., 40 °C for DCM) for 2-3 hours until gas evolution ceases.

  • Cool the mixture and remove the solvent and excess SOCl₂ by rotary evaporation.[10]

  • Dissolve the crude acid chloride in an anhydrous solvent like DCM and cool to 0 °C.

  • Slowly add a solution of dimethylamine (2.2 eq., e.g., 40% in water) or a solution of dimethylamine hydrochloride with triethylamine (2.2 eq.), keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Section 4: Visual Diagrams (Graphviz)

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation T2CA Thiophene-2-Carboxylic Acid Bromination Bromination (NBS, Acetic Acid, 0-5°C) T2CA->Bromination Workup1 Quench & Isolation (NaHSO₃, Water) Bromination->Workup1 B5T2CA 5-Bromo-Thiophene-2-Carboxylic Acid Workup1->B5T2CA Activation Acid Activation (SOCl₂, cat. DMF) B5T2CA->Activation Amidation Amidation (Dimethylamine, Base, 0°C) Activation->Amidation Workup2 Aqueous Workup & Purification (Base Wash, Crystallization) Amidation->Workup2 FinalProduct 5-Bromo-N,N-dimethyl- thiophene-2-carboxamide Workup2->FinalProduct

G cluster_checks Troubleshooting Path cluster_solutions Corrective Actions Start Low Yield or High Impurity in Amidation Step CheckActivation Was acid fully converted to acid chloride? Start->CheckActivation CheckAmine Was sufficient base/amine used? CheckActivation->CheckAmine Yes Sol_Activation Increase SOCl₂ eq. or reaction time. Ensure anhydrous conditions. CheckActivation->Sol_Activation No CheckTemp Was temperature controlled during amine addition? CheckAmine->CheckTemp Yes Sol_Amine Use >2 eq. of amine or add external base (e.g., TEA). CheckAmine->Sol_Amine No CheckWorkup Was acidic starting material removed during workup? CheckTemp->CheckWorkup Yes Sol_Temp Improve cooling. Slow down rate of amine addition. CheckTemp->Sol_Temp No Sol_Workup Introduce a dilute base wash (e.g., NaHCO₃) into workup. CheckWorkup->Sol_Workup No

References

  • BenchChem. (n.d.). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • RSC Publishing. (2022, May 25). Green Chemistry.
  • Organic Syntheses. (2025, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
  • ResearchGate. (2025, August 6). A novel method for the bromination of thiophenes | Request PDF.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • National Institutes of Health. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • BenchChem. (n.d.). Troubleshooting residual proton signals of N,N-Dimethylacetamide-d9 in NMR.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ACS Publications. (2025, August 6). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine During Chlorination.
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Reddit. (2015, October 20). NBS bromination of thienyl moieties.
  • Matrix Scientific. (n.d.). 5-Bromo-N,N-dimethylthiophene-2-carboxamide.
  • National Institutes of Health. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
  • ScienceDirect. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction - Chemistry.
  • ACS Publications. (2023, November 2). N-Nitrosodimethylamine Formation in Metformin Drug Products by the Reaction of Dimethylamine and Atmospheric NO2.
  • National Institutes of Health. (2021, January 22). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases.
  • MDPI. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.
  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide.
  • Google Patents. (n.d.). Preparation process of high-yield N, N-dimethylacrylamide.
  • Wikipedia. (n.d.). Thiophene.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
  • ResearchGate. (2023, February 3). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Green Chemistry (RSC Publishing). (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • National Institutes of Health. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.

Sources

Optimization

Technical Support Center: De-bromination of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Welcome to the technical support center for the de-bromination of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the de-bromination of 5-bromo-N,N-dimethylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this specific transformation. Thiophene-based molecules are crucial intermediates in various therapeutic areas, and mastering their synthesis and modification is key to advancing novel drug discovery programs.[1] This resource is built on established chemical principles and field-proven insights to ensure your success in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the de-bromination of 5-bromo-N,N-dimethylthiophene-2-carboxamide. Each problem is followed by potential causes and actionable solutions.

Problem 1: Incomplete or Stalled Reaction

You observe a significant amount of starting material remaining by TLC or LC-MS analysis even after the expected reaction time.

Potential Cause Explanation Recommended Solution
Insufficient Reagent Activity Grignard reagents can degrade upon exposure to air or moisture.[2] Catalysts, such as Palladium complexes, may have reduced activity if not handled under inert conditions.Ensure all reagents are fresh and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly distilled solvents. For catalytic reactions, consider using a freshly prepared catalyst or a more active pre-catalyst.
Low Reaction Temperature While some de-bromination reactions proceed at room temperature, others may require thermal energy to overcome the activation barrier.[3]Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side reactions.
Inadequate Mixing In heterogeneous reactions, such as those involving certain catalysts or magnesium turnings for Grignard formation, poor stirring can limit the reaction rate.Increase the stirring rate to ensure efficient mixing of all reaction components. For viscous reaction mixtures, consider dilution with an appropriate anhydrous solvent.
Catalyst Poisoning Traces of impurities in the starting material or solvents can poison the catalyst in palladium-catalyzed reactions.Purify the starting material (5-bromo-N,N-dimethylthiophene-2-carboxamide) by recrystallization or column chromatography before use. Ensure all solvents are of high purity.
Problem 2: Formation of Unexpected Byproducts

Your reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

Potential Cause Explanation Recommended Solution
Protic Impurities Grignard reagents are strong bases and will be quenched by any protic source (e.g., water, alcohols), leading to the formation of the corresponding alkane from the Grignard reagent and leaving the starting material unreacted.[4][5]Rigorously dry all glassware and solvents. Use anhydrous reagents and maintain a strict inert atmosphere throughout the experiment.
Homocoupling (Wurtz-type reaction) In Grignard-based reactions, the organomagnesium intermediate can couple with the starting aryl bromide to form a biphenyl-type byproduct.Add the Grignard reagent slowly to the reaction mixture at a low temperature to minimize the concentration of the Grignard reagent at any given time.
Reduction of the Amide Under certain reductive conditions, particularly with strong hydride sources, the carboxamide functional group could potentially be reduced.Choose a milder reducing agent or catalyst system that is selective for C-Br bond cleavage over amide reduction. For instance, catalytic transfer hydrogenation with a suitable catalyst might be a milder alternative.[6]
Reaction with Solvent Certain solvents can react with highly reactive intermediates. For example, THF can be deprotonated by very strong bases.Select a less reactive, anhydrous solvent such as diethyl ether or 1,4-dioxane for Grignard-based reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the de-bromination of 5-bromo-N,N-dimethylthiophene-2-carboxamide?

The two most prevalent and effective methods for this transformation are:

  • Palladium-Catalyzed De-bromination: This is a versatile and high-yielding method.[7] A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used in the presence of a hydride source, such as sodium hypophosphite (NaH₂PO₂) or formate salts.[7][8]

  • Grignard Reagent Formation followed by Protonolysis: This involves reacting the starting material with magnesium metal to form the corresponding thiophene Grignard reagent. This intermediate is then quenched with a proton source (e.g., water, dilute acid) to yield the de-brominated product.[9]

Q2: How do I choose between a palladium-catalyzed method and a Grignard-based method?

The choice depends on the functional group tolerance and the desired scale of the reaction.

  • Palladium-catalyzed methods are generally more tolerant of other functional groups and are often preferred for complex molecules. They can be run on a wide range of scales.

  • Grignard-based methods are very effective but are sensitive to protic functional groups and electrophilic sites elsewhere in the molecule.[4][10] They are often used for simpler substrates or when a palladium-free product is required.

Q3: What is the underlying mechanism for palladium-catalyzed de-bromination?

The generally accepted mechanism involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the 5-bromo-N,N-dimethylthiophene-2-carboxamide to form a Pd(II) intermediate.[11]

  • Ligand Exchange/Transmetalation: The hydride source (e.g., formate) coordinates to the palladium center.

  • Reductive Elimination: The desired de-brominated product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.[11]

Q4: Can I use other catalysts besides palladium for this de-bromination?

Yes, other transition metals can catalyze dehalogenation reactions. For instance, nickel complexes can be effective and are often more cost-effective than palladium. Copper-catalyzed hydrodehalogenations have also been reported for brominated aromatic compounds.[12] The choice of catalyst will depend on the specific reaction conditions and substrate.

Q5: How can I monitor the progress of my de-bromination reaction?

The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the accurate mass of the starting material, product, and any byproducts, which can aid in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable if the compounds are volatile and thermally stable.

Experimental Protocols

Protocol 1: Palladium-Catalyzed De-bromination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 eq), sodium hypophosphite (2.0 eq), and potassium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous solvent (e.g., ethanol or a mixture of THF and water). Add the palladium catalyst (e.g., Pd/C, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: De-bromination via Grignard Reagent Formation

This protocol requires strict anhydrous and inert conditions.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add magnesium turnings (1.2 eq).

    • Assemble the glassware and flame-dry it under a stream of inert gas.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 eq) in the anhydrous solvent.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated if bubbling or a slight exotherm is observed. If not, a small crystal of iodine can be added to activate the magnesium.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Quenching (Protonolysis):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute HCl to quench the Grignard reagent.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and add more organic solvent if necessary.

    • Wash the organic layer with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Debromination_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproduct Formation start Reaction Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction byproducts Byproduct Formation start->byproducts reagent_issue Check Reagent Activity incomplete_reaction->reagent_issue Cause: Inactive Reagents temp_issue Increase Temperature incomplete_reaction->temp_issue Cause: Low Temperature mixing_issue Improve Mixing incomplete_reaction->mixing_issue Cause: Poor Mixing catalyst_poisoning Purify Starting Material incomplete_reaction->catalyst_poisoning Cause: Catalyst Poisoning protic_impurities Use Anhydrous Conditions byproducts->protic_impurities Cause: Protic Impurities homocoupling Slow Reagent Addition byproducts->homocoupling Cause: Homocoupling amide_reduction Use Milder Reductant byproducts->amide_reduction Cause: Amide Reduction solvent_reaction Change Solvent byproducts->solvent_reaction Cause: Solvent Reactivity

Caption: A troubleshooting workflow for the de-bromination reaction.

Reaction_Mechanism cluster_cycle Palladium-Catalyzed De-bromination Cycle pd0 Pd(0) oxidative_addition Oxidative Addition (+ Ar-Br) pd2_complex Ar-Pd(II)-Br oxidative_addition->pd2_complex ligand_exchange Ligand Exchange (+ Hydride Source) pd2_complex->ligand_exchange pd2_hydride Ar-Pd(II)-H ligand_exchange->pd2_hydride reductive_elimination Reductive Elimination pd2_hydride->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-H reductive_elimination->product

Caption: The catalytic cycle of palladium-catalyzed de-bromination.

References

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • Google Patents. (1990). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347–1355. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • Google Patents. (1990). EP0371594A1 - Thiophene-carboxamide derivatives and their pharmaceutical use.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • American Chemical Society. (2026, January 16). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. Retrieved from [Link]

  • PubMed. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • ResearchGate. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting guide for the amidation of 5-bromothiophene-2-carboxylic acid

Technical Support Center: Amidation of 5-bromothiophene-2-carboxylic acid As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the amidation of 5-bromothiophene-2-c...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amidation of 5-bromothiophene-2-carboxylic acid

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the amidation of 5-bromothiophene-2-carboxylic acid. This versatile building block is crucial in the development of new pharmaceuticals and materials, but its successful coupling to amines requires careful consideration of reagents and conditions.[1][2] This resource addresses common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.

Frequently Asked Questions & Troubleshooting Guide

Reaction Setup & Optimization

Q1: What are the recommended starting conditions for the amidation of 5-bromothiophene-2-carboxylic acid?

A good starting point is to use a modern coupling reagent like HATU or a classic carbodiimide system such as EDC in the presence of HOBt.[3] A typical procedure involves dissolving 5-bromothiophene-2-carboxylic acid in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[3] The addition of a non-nucleophilic base, most commonly Diisopropylethylamine (DIPEA), is critical to neutralize the acidic proton of the carboxylic acid and to scavenge any acid generated during the reaction, ensuring the amine nucleophile remains in its free, reactive state.[3] The reaction is typically initiated at room temperature and monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: How do I choose the right coupling reagent for my specific amine?

The choice of coupling reagent is dictated by the reactivity of both the carboxylic acid and the amine.

  • For simple, unhindered primary and secondary amines: A standard carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is often sufficient.[3][4] The HOBt additive is crucial as it suppresses a common side reaction, N-acylurea formation, and can increase reaction efficiency.[3]

  • For sterically hindered or electron-deficient (less nucleophilic) amines: A more potent uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended.[3][5] HATU is often more effective for heteroaromatic carboxylic acids and can significantly accelerate sluggish reactions.[3][5][6]

Coupling ReagentReagent TypeStrengthsCommon Side Products/WeaknessesTypical Base
EDC / DCC CarbodiimideCost-effective, well-established.[7]N-acylurea formation, dehydration of Asn/Gln side chains.[6][8] DCC byproduct is poorly soluble.[6]DIPEA, TEA
HATU / HBTU Uronium/AminiumHigh efficiency, fast kinetics, low racemization.[5][6] Excellent for hindered substrates.[3][9]Guanidinylation of the amine if not pre-activated.[3][5] Can react with nucleophilic side chains.[5]DIPEA, TEA
PyBOP PhosphoniumHigh reactivity, does not react with the free amine component.[10] Effective for cyclization.[6]Stoichiometric phosphine oxide byproduct can complicate purification.DIPEA
Troubleshooting Low Yields

Q3: My reaction yield is extremely low or I'm seeing no product formation. What are the likely causes and solutions?

This is a common issue that can typically be traced to one of four areas:

  • Inefficient Carboxylic Acid Activation: The core of the reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is inefficient, the reaction will not proceed.

    • Solution: Switch to a more potent coupling reagent. If you are using EDC/HOBt, moving to HATU can dramatically improve results, as uronium salts are generally more reactive.[3]

  • Poor Amine Nucleophilicity: If your amine is sterically hindered or has electron-withdrawing groups, its ability to attack the activated acid is reduced.

    • Solution: Gently heating the reaction mixture to 40-50 °C can provide the necessary energy to overcome the activation barrier.[3] You can also try a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

  • Reagent Quality and Stoichiometry: Water is the enemy of amide coupling reactions. Moisture can hydrolyze the activated ester intermediate, returning it to the starting carboxylic acid.[3]

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity.[3] Use freshly opened solvents or those dried over molecular sieves. Check the quality of your coupling reagent, as they can degrade over time.

  • Salt Formation: The acidic carboxylic acid and the basic amine can form a salt, which is unreactive under standard coupling conditions.[3]

    • Solution: The addition of a non-nucleophilic base like DIPEA is crucial to ensure the amine is in its free base form and available for nucleophilic attack.[3]

Managing Side Reactions

Q4: I see a persistent impurity in my analysis that I suspect is a byproduct from the coupling reagent. How can I identify and prevent it?

The side products are characteristic of the coupling reagent used.

  • If using EDC or DCC: You are likely observing an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before the amine can attack it.[8][11] This rearranged product is stable, unreactive, and often difficult to remove.

    • Prevention: The most effective strategy is to add an auxiliary nucleophile like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[3][7]

  • If using HATU: The most common side product is a guanidinium species , formed by the reaction of your amine directly with the HATU reagent.[5] This caps the amine, rendering it unable to participate in the desired amidation.

    • Prevention: This side reaction is easily suppressed by "pre-activating" the carboxylic acid. Stir the 5-bromothiophene-2-carboxylic acid, HATU, and DIPEA together in the solvent for 15-30 minutes before adding the amine.[3] This allows for the complete formation of the OAt-active ester, consuming the HATU so it cannot react with the subsequently added amine.[12][13]

Core Reaction Mechanisms

Understanding the underlying mechanism is key to effective troubleshooting.

Carbodiimide (EDC) Mediated Amidation

The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then follow two pathways: the desired reaction with an amine to form the amide and a urea byproduct, or an undesired intramolecular rearrangement to a stable N-acylurea.[8][14] The addition of HOBt intercepts the O-acylisourea to form an active ester, preventing the undesired rearrangement.

Carbodiimide_Mechanism RCOOH 5-Bromothiophene-2- carboxylic acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl +EDC EDC EDC Amine Amine (R'-NH2) Amide Desired Amide N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) O_acyl->Amide + Amine Urea Urea Byproduct

Caption: Carbodiimide mechanism showing the desired and undesired pathways.

HATU-Mediated Amidation

In this process, a base (DIPEA) first deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU.[12] The displaced HOAt anion then rapidly attacks the intermediate to form a highly reactive OAt-active ester.[12][13] This active ester is then readily attacked by the amine to yield the final amide product with high efficiency. The pyridine nitrogen atom in the HOAt moiety is believed to stabilize the transition state, accelerating the final coupling step.[13]

HATU_Workflow cluster_preactivation Pre-activation (15-30 min) cluster_coupling Coupling CarboxylicAcid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Amine Add Amine ActiveEster->Amine Product Final Amide Product Amine->Product

Caption: General workflow for HATU-mediated amidation with pre-activation.

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU [3]

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

Protocol 2: General Procedure for Amidation using EDC/HOBt [3]

  • Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Isochem. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • Buta, R. O., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 5-bromothiophene-2-carboxylate. [Link]

  • Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Approaches for amidation of thioacids, their salts and thioesters. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Sriwichai, S., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]

  • Kandasamy, J. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Optimization

preventing byproduct formation in the synthesis of thiophene carboxamides

Welcome to the technical support center for the synthesis of thiophene carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiophene carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of this important synthetic transformation. Thiophene carboxamides are a vital scaffold in numerous pharmaceuticals and advanced materials.[1][2][3] However, their synthesis is not without pitfalls, and the formation of byproducts can often complicate purification, reduce yields, and compromise the final product's purity.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you might encounter during the synthesis of thiophene carboxamides.

Issue 1: Low or No Product Yield, with Significant Starting Material Remaining

Q: My reaction has stalled. I'm recovering mostly my starting amine and the thiophene carboxylic acid (or its hydrolyzed acid chloride). What's going wrong?

A: This is a classic symptom of two primary issues: incomplete activation of the carboxylic acid or deactivation of the amine nucleophile. Let's break down the causes and solutions.

Root Cause 1: Deactivation of the Amine When using the highly reactive thiophene carbonyl chloride as your starting material, the reaction with an amine generates one equivalent of hydrochloric acid (HCl).[4] This HCl will immediately react with your nucleophilic amine to form a non-nucleophilic ammonium salt, effectively stopping the reaction.

  • Mechanism of Amine Deactivation:

    • R-NH₂ (nucleophilic) + HCl → R-NH₃⁺Cl⁻ (non-nucleophilic)

Solution: You must include a base in your reaction to act as an "HCl scavenger."[5][6] You have two main options:

  • Use Excess Amine (2.2+ equivalents): One equivalent of the amine acts as the nucleophile, while the second equivalent acts as the base to neutralize the generated HCl.[4] This is simple but can make purification difficult if the amine is not volatile.

  • Add a Non-Nucleophilic Tertiary Amine: This is often the cleaner approach. Add 1.1 to 1.5 equivalents of a base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. These bases will neutralize the HCl without competing with your primary/secondary amine nucleophile.[6]

Root Cause 2: Ineffective Carboxylic Acid Activation If you are using a coupling reagent (e.g., EDC, HATU) to activate the thiophene carboxylic acid directly, the issue may be with the activation step itself.

Solutions:

  • Check Reagent Quality: Coupling reagents, especially uronium salts like HATU and carbodiimides like EDC, are highly moisture-sensitive.[7] Hydrolysis renders them inactive. Always use fresh reagents stored in a desiccator.

  • Optimize Coupling Reagent: For difficult couplings (e.g., sterically hindered amines or electron-poor thiophenes), a standard reagent like EDC might not be sufficient. Switch to a more potent activating agent.[7][8]

  • Pre-activation Protocol: Do not mix the carboxylic acid, amine, and coupling reagent all at once. The coupling reagent can react with the amine. A superior method is "pre-activation": stir the thiophene carboxylic acid, coupling reagent, and base (like DIPEA) in your anhydrous solvent for 5-15 minutes before adding the amine. This ensures the formation of the highly reactive activated ester intermediate.[7]

Issue 2: Significant Amount of Thiophene Carboxylic Acid in the Final Product

Q: My main byproduct is the starting thiophene carboxylic acid. I started with the corresponding acid chloride. Why is this happening?

A: The presence of the carboxylic acid when starting from an acid chloride is an unambiguous sign of hydrolysis.[4][6] Thiophene carbonyl chlorides are highly electrophilic and will react rapidly with any available water, often faster than with the intended amine nucleophile.

Solutions:

  • Rigorous Anhydrous Conditions: This is non-negotiable.

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents (e.g., AcroSeal™ or Sure/Seal™). Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

    • Glassware: Oven-dry or flame-dry all glassware immediately before use and cool it under a stream of inert gas.

    • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringes for all reagent additions.[7]

  • Schotten-Baumann Conditions: This is a robust classical method to counteract hydrolysis. The reaction is run in a biphasic system (e.g., DCM and water) with a mild inorganic base like sodium bicarbonate or sodium hydroxide in the aqueous phase.[5][9] The acid chloride resides in the organic layer, and as HCl is produced, it is instantly neutralized by the aqueous base. This method is particularly effective because it keeps the amine deprotonated and ready to react.[5]

Workflow for Minimizing Hydrolysis

G start Start Reaction Setup check_glassware Oven/Flame-Dry All Glassware start->check_glassware schotten_baumann Alternative: Use Schotten-Baumann Conditions start->schotten_baumann If moisture sensitivity is extreme check_solvent Use Anhydrous Solvent check_glassware->check_solvent inert_atm Assemble Under N2/Ar Atmosphere check_solvent->inert_atm add_reagents Add Thiophene Acid Chloride & Base (e.g., TEA) inert_atm->add_reagents add_amine Add Amine Dropwise at 0°C add_reagents->add_amine monitor Monitor Reaction (TLC/LCMS) add_amine->monitor workup Aqueous Workup monitor->workup biphasic Setup Biphasic System (e.g., DCM/H2O) with NaHCO3 schotten_baumann->biphasic add_acid_chloride Add Acid Chloride to Organic Phase biphasic->add_acid_chloride add_amine_sb Add Amine add_acid_chloride->add_amine_sb add_amine_sb->monitor

Caption: Decision workflow for preventing acid chloride hydrolysis.

Issue 3: Formation of a Symmetrical Anhydride Byproduct

Q: I am using a coupling reagent, and I've isolated a byproduct with a mass corresponding to two molecules of my thiophene carboxylic acid minus water. What is it?

A: You have formed the symmetrical thiophene carboxylic anhydride. This occurs when the activated carboxylic acid intermediate reacts with another molecule of deprotonated thiophene carboxylate instead of your target amine.

Mechanism of Anhydride Formation:

  • Activated Intermediate + Thiophene-COO⁻ → (Thiophene-CO)₂O + Leaving Group

This side reaction is more common when:

  • The amine is a poor nucleophile (sterically hindered or electron-deficient).

  • The concentration of the carboxylic acid is high.

  • The base used readily deprotonates the carboxylic acid.

Solutions:

  • Control Stoichiometry and Addition: Use the carboxylic acid as the limiting reagent. Add the solution of activated carboxylic acid slowly to the solution of the amine, rather than the other way around. This ensures the activated species always encounters an excess of the amine nucleophile.

  • Switch Coupling Reagent: Uronium/aminium-based reagents like HATU are often more effective at promoting the desired amidation over anhydride formation compared to carbodiimides, especially for challenging substrates.[7][8]

  • Optimize the Base: Use a hindered base like DIPEA. While a tertiary amine base is necessary, using an excessive amount can increase the concentration of the carboxylate anion, favoring anhydride formation. Use the minimum amount required (typically 1.1-2.0 equivalents).[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general method to start with: thiophene carboxylic acid + coupling reagent, or thiophene carbonyl chloride?

A: This depends on your substrate's stability and the scale of your reaction.

MethodProsConsBest For...
Thiophene Carbonyl Chloride Highly reactive, fast reactions, inexpensive acylating agent.[4]Highly moisture-sensitive, generates corrosive HCl, can be too reactive for delicate substrates leading to side reactions.[5][6]Robust, simple amines on a small to medium scale where rigorous anhydrous conditions can be maintained.
Carboxylic Acid + Coupling Reagent Milder conditions, wide variety of reagents available to tune reactivity, less sensitive to trace moisture than acid chlorides.[7]Reagents are more expensive, can introduce difficult-to-remove byproducts (e.g., DCU from DCC), potential for racemization.[7][10]Complex or sensitive substrates, chiral materials, and when fine-tuning of reactivity is required.

Q2: How do I choose the right coupling reagent for my thiophene carboxylic acid?

A: The choice is a trade-off between reactivity, cost, and potential for side reactions, especially racemization.

Reagent ClassExamplesKey Features & Insights
Carbodiimides EDC, DCC, DICCost-effective and common. EDC is water-soluble, simplifying byproduct removal. DCC forms an insoluble dicyclohexylurea (DCU) byproduct that can be filtered off but is often hard to remove completely. High risk of racemization without an additive like HOBt or HOAt.[7]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency with a lower risk of racemization than carbodiimides alone. Generates carcinogenic HMPA as a byproduct (BOP), so PyBOP is a safer alternative.
Uronium/Aminium Salts HATU , HBTU, HCTUAmong the most powerful and fastest coupling reagents. Excellent for sterically hindered substrates and for suppressing racemization.[7][8] HATU is often considered the gold standard for difficult couplings.
Protocol: General Procedure for HATU-Mediated Coupling
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the thiophene carboxylic acid (1.0 eq.) to an oven-dried flask containing a stir bar and anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 5-15 minutes. The solution may change color or clarity as the active ester forms.

  • Coupling: Add the amine (1.1 eq.), either neat or as a solution in the reaction solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[1][11]

Q3: Can the thiophene ring itself cause byproducts?

A: Yes. The thiophene ring is electron-rich and can participate in electrophilic aromatic substitution reactions.[12][13]

  • Friedel-Crafts Di-acylation: When using strong Lewis acid catalysts (like AlCl₃) with a thiophene carbonyl chloride, there is a risk of the newly formed thiophene carboxamide being acylated a second time on the ring, typically at the 5-position if the initial acylation is at the 2-position.[12][14]

    • Prevention: Use a milder Lewis acid like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), and use stoichiometric amounts rather than a large excess.[14] Better yet, avoid the Friedel-Crafts route and use the direct amidation methods described above.

  • Metallation Issues: If synthesizing the thiophene carboxylic acid via metallation (e.g., with n-BuLi) followed by quenching with CO₂, side reactions can occur. The highly reactive organolithium can add to electrophiles other than CO₂ or lead to undesired isomers.[15] Using a Grignard reagent (e.g., MeMgBr) can sometimes offer better selectivity.[15]

Relationship Between Reagents and Byproducts

G cluster_reactants Starting Materials cluster_conditions Conditions / Additives cluster_products Products / Byproducts TCC Thiophene Carbonyl Chloride Desired Desired Thiophene Carboxamide TCC->Desired reacts with Hydrolysis Byproduct: Carboxylic Acid TCC->Hydrolysis reacts with Diacylation Byproduct: Di-acylated Thiophene TCC->Diacylation reacts with product AmmoniumSalt Inactive Ammonium Salt TCC->AmmoniumSalt generates HCl TCA Thiophene Carboxylic Acid TCA->Desired Anhydride Byproduct: Symmetric Anhydride TCA->Anhydride reacts with activated TCA Amine Amine Amine->Desired Amine->AmmoniumSalt reacts with HCl Moisture Moisture (H2O) Moisture->Hydrolysis Base Base (e.g., TEA) Base->Desired scavenges HCl Coupling Coupling Reagent (e.g., HATU, DCC) Coupling->Desired activates Coupling->Anhydride LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Diacylation

Caption: Interplay of reactants and conditions leading to desired products or byproducts.

References
  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9).
  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PubMed Central.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • National Center for Biotechnology Information. (2022).
  • ChemHelp ASAP. (2019).
  • BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • MDPI. (n.d.).
  • CABI Digital Library. (n.d.).
  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity.
  • Chemistry World. (2025).
  • National Center for Biotechnology Information. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed Central.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor.
  • ResearchGate. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • Organic Chemistry Portal. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • ResearchGate. (n.d.). Optimization for coupling conditions.[a] | Download Scientific Diagram.
  • ResearchGate. (2025). Synthesis of Thiophene‐Based Polyamides.
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Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 5-Bromothiophene Derivatives

Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for the cross-coupling of 5-bromothiophene derivatives. This guide is structured to provide researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for the cross-coupling of 5-bromothiophene derivatives. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on elucidating the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Section 1: Foundational Catalyst System Selection

This section addresses the initial considerations for selecting a catalyst system for various cross-coupling reactions involving 5-bromothiophene substrates.

Q1: I am starting a new project involving a Suzuki-Miyaura coupling with a 5-bromothiophene derivative. Which palladium catalyst system should I consider first?

A1: For a standard Suzuki-Miyaura coupling, the choice of palladium precursor and ligand is critical and substrate-dependent.[1] A highly reliable starting point is a combination of a Pd(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.

  • Rationale: 5-Bromothiophene can be challenging due to the potential for the sulfur atom to coordinate to the palladium center, which can affect catalytic activity.[1] Bulky dialkylbiarylphosphine ligands (e.g., Buchwald ligands) are exceptionally effective because their steric hindrance promotes the crucial reductive elimination step and stabilizes the active monoligated Pd(0) species, preventing catalyst deactivation.[2]

  • Recommended Starting Systems:

    • For Electron-Rich or Neutral Coupling Partners: A combination of Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) and K₃PO₄ as the base in a solvent like toluene/water (10:1) at 80-100 °C is a robust starting point.[3]

    • For Electron-Poor or Sterically Hindered Partners: XPhos or RuPhos may provide better results due to their increased steric bulk and electron-donating ability, which facilitates the often rate-limiting oxidative addition step with challenging substrates.[3]

  • Self-Validation Check: A small-scale control reaction without the ligand should yield little to no product, confirming the essential role of the phosphine ligand in the catalytic cycle.

Q2: When should I consider a Nickel catalyst instead of Palladium for coupling with 5-bromothiophene?

A2: Nickel catalysts are a powerful and cost-effective alternative to palladium, particularly for substrates that are less reactive towards palladium or when different selectivity is desired.

  • Key Considerations:

    • Substrate Reactivity: Nickel is often more effective for the coupling of less reactive electrophiles. While 5-bromothiophene is generally reactive, if you are working with a highly electron-rich or sterically demanding derivative that is sluggish in Pd-catalysis, a Ni-based system is a logical next step.

    • Functional Group Tolerance: Palladium catalysis is generally governed by the electronic properties of the aryl halide.[4][5] In contrast, nickel can interact more strongly with various functional groups on the substrate, which can sometimes lead to catalyst inhibition or unexpected selectivity.[4][5][6][7] A robustness screen with potential additives can be informative.[7]

    • Mechanistic Differences: Nickel catalysis is more complex, often involving Ni(I) and Ni(III) oxidation states, which opens up different reaction pathways compared to the typical Pd(0)/Pd(II) cycle.[7]

  • Recommended Application: Consider a Ni catalyst system, such as NiCl₂(dppp) or NiCl₂(PCy₃)₂, for couplings where Pd-based systems have failed or for specific applications like reductive couplings.

Section 2: Troubleshooting Common Experimental Issues

This section provides a direct, problem-solving approach to issues frequently encountered during the optimization process.

Q3: My reaction is stalling with low conversion, and I'm observing a black precipitate. What is happening and how can I fix it?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[8][9] This occurs when the active Pd(0) species loses its stabilizing ligands and aggregates.[9]

  • Primary Cause: The most common reason is an insufficient ligand-to-palladium ratio or the use of a ligand that cannot adequately stabilize the Pd(0) intermediate throughout the catalytic cycle, especially at high temperatures.

  • Troubleshooting Workflow:

    G A Low Conversion & Palladium Black B Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) A->B Is L:Pd ratio low? C Switch to a Bulker Ligand (e.g., PPh3 -> XPhos) A->C Is ligand stability an issue? D Lower Reaction Temperature A->D Is temp > 110°C? E Use a Precatalyst (e.g., XPhos Pd G3) A->E Using Pd(OAc)2? F Check Reagent Purity (Anhydrous/Oxygen-Free) A->F Are reagents old/wet? G Successful Reaction B->G C->G D->G E->G F->G

    Caption: Troubleshooting catalyst deactivation.

  • Detailed Solutions:

    • Increase Ligand Loading: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can help maintain a saturated, stable palladium center. However, an excessive amount can inhibit the reaction.[9]

    • Employ a More Robust Ligand: Switch from simple phosphines (like PPh₃) to bulky biarylphosphine ligands (SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These provide superior stabilization to the Pd(0) center.

    • Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more stable and generate the active L₁Pd(0) species more cleanly and efficiently in situ, minimizing side reactions.[2]

    • Control Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.[9] Find the minimum temperature required for efficient conversion.

    • Ensure Inert Conditions: Rigorously degas all solvents and ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the catalyst.[10]

Q4: I'm seeing significant amounts of a debrominated thiophene byproduct. What causes this side reaction?

A4: Protodebromination (replacement of bromine with hydrogen) is a common side reaction, especially with electron-rich heteroaromatics like thiophene.

  • Mechanistic Origin: This typically occurs via two main pathways:

    • Reaction of the aryl-palladium intermediate with trace water or other proton sources before reductive elimination.

    • Direct reaction of the 5-bromothiophene with impurities in the base or solvent.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Using an anhydrous base like K₃PO₄ can be beneficial.[11]

    • Base Selection: The choice of base is critical. While aqueous bases are common in Suzuki couplings, they can be a source of protons. Consider switching to a non-aqueous system with a base like Cs₂CO₃ or K₃PO₄.[3]

    • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the undesired side reactions.

Q5: My Buchwald-Hartwig amination of 5-bromothiophene is sluggish. How can I optimize it?

A5: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent.[12][13] Thiophene substrates can present unique challenges.

  • Ligand is Key: The choice of ligand is paramount. For coupling with primary or secondary amines, bulky, electron-rich ligands are essential.

    • Recommendation: Start with a ligand screen. Xantphos is often a good general ligand for C-N coupling. For more challenging substrates, consider highly active ligands like tBuXPhos or DavePhos.[14]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[12] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, but this will likely require a higher reaction temperature.[14]

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving the reagents.

    • Recommendation: Toluene and 1,4-dioxane are the most common solvents. Dioxane should be used with caution due to its environmental impact.[12][13]

Table 1: General Starting Conditions for Common Cross-Couplings

Coupling Reaction Recommended Catalyst System Base Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O 80-100
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos NaOtBu Toluene 90-110
Heck Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF or MeCN 80-120

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / i-Pr₂NH | THF or Toluene | RT-60 |

Section 3: Protocols and Methodologies

Representative Protocol for Suzuki-Miyaura Coupling of a 5-Bromothiophene Derivative

This protocol is a general guideline and requires optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromothiophene derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 0.02 equiv). If using a Pd(II) source like Pd(OAc)₂, add the palladium salt (0.02 mmol) and the ligand (SPhos, 0.04 mmol).

  • Reaction Setup: Add anhydrous toluene (5 mL) and water (0.5 mL) to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Execution: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Technical Support Center: Optimizing Buchwald-Hartwig Amination. Benchchem.
  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. Available at: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. Available at: [Link]

  • Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Semantic Scholar. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. Available at: [Link]

  • On ligands: XPhos (Pd-170) and dtbpf (Pd-118) are good all-round Suzuki ligands... Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Purity Assessment of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Welcome to the technical support guide for ensuring the quality and purity of 5-bromo-N,N-dimethylthiophene-2-carboxamide. As a key intermediate in pharmaceutical synthesis, its purity is not just a matter of quality con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the quality and purity of 5-bromo-N,N-dimethylthiophene-2-carboxamide. As a key intermediate in pharmaceutical synthesis, its purity is not just a matter of quality control but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into the most effective analytical techniques.

Our approach moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to not only execute methods but also to troubleshoot and adapt them effectively.

Overall Purity Assessment Workflow

A robust purity assessment is never reliant on a single technique. It involves a multi-pronged approach where chromatographic methods quantify impurities, and spectroscopic methods confirm identity and structure. The following workflow illustrates a comprehensive strategy.

Purity_Assessment_Workflow cluster_0 Start: Sample Received cluster_1 Primary Analysis cluster_2 Secondary & Troubleshooting Analysis cluster_3 Final Report start 5-bromo-N,N-dimethylthiophene- 2-carboxamide Sample hplc HPLC-UV (Potency & Impurity Profile) start->hplc Primary quantitative test nmr ¹H and ¹³C NMR (Structural Confirmation) start->nmr Identity confirmation ms Mass Spectrometry (Molecular Weight Verification) start->ms Identity confirmation gcms GC-MS (Residual Solvents & Volatile Impurities) hplc->gcms If residual solvent or volatile impurity is suspected qnmr qNMR (Absolute Purity) hplc->qnmr For orthogonal check or reference standard qualification forced_degradation Forced Degradation Studies (Stability-Indicating Method Dev.) hplc->forced_degradation To validate method's stability-indicating capability report Certificate of Analysis (CoA) (Purity Statement) hplc->report Purity & Impurity data nmr->report Structural data qnmr->report Absolute purity data

Caption: Comprehensive purity assessment workflow for 5-bromo-N,N-dimethylthiophene-2-carboxamide.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the cornerstone for determining the purity and impurity profile of 5-bromo-N,N-dimethylthiophene-2-carboxamide. Its ability to separate the main compound from structurally similar impurities and degradation products makes it indispensable.[2] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the active compound from any potential degradation products that might form under stress conditions.[3][4]

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol provides a robust starting point for analysis. Optimization may be required based on your specific instrumentation and impurity profile.

ParameterRecommended SettingRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic thiophene ring. A 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier sharpens peak shape by suppressing the ionization of free silanol groups on the silica support, which can cause peak tailing with compounds containing basic moieties.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity. Formic acid ensures consistency with Mobile Phase A.
Gradient Program Start at 60% A / 40% B, ramp to 20% A / 80% B over 20 min, hold for 5 min, then return to initial conditions and equilibrate for 10 min.A gradient elution is crucial for separating impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting non-polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[6]
Detection UV at 280 nmThe thiophene carboxamide scaffold has strong UV absorbance. 280 nm is a good starting point, but a full UV scan should be performed to determine the optimal wavelength for detecting both the main peak and key impurities.
Injection Volume 10 µLThis volume is a good balance to avoid column overloading while achieving a good signal-to-noise ratio.[7]
Sample Preparation Accurately weigh ~10 mg of sample and dissolve in 10 mL of Acetonitrile/Water (50:50) for a 1 mg/mL stock. Dilute as needed. Filter through a 0.45 µm syringe filter.The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. Filtering is essential to remove particulates that can clog the column.
HPLC Troubleshooting Guide & FAQs
Q1: Why is my main peak tailing or showing significant fronting?

A1: Peak asymmetry is a common but solvable issue.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica backbone.[5]

    • Solution 1 (Chemical): Ensure your mobile phase is sufficiently acidic (e.g., pH < 3) to suppress silanol ionization. The recommended 0.1% formic acid helps with this. For persistent tailing of basic impurities, a different column, such as one with end-capping, might be needed.[7]

    • Solution 2 (Mechanical): A blocked frit at the column inlet can distort flow paths. Try back-flushing the column (disconnected from the detector) or replacing the frit.

    • Solution 3 (Overload): Injecting too much sample can saturate the stationary phase.[7] Try reducing the injection volume or sample concentration.

  • Peak Fronting: This is less common and often indicates column overload or poor sample solvent choice.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a very strong solvent (like 100% Acetonitrile) can cause the analyte to travel through the column front in a distorted band.

Q2: My retention times are drifting between injections. What's the cause?

A2: Retention time instability points to a lack of system equilibrium or changes in mobile phase or temperature.

  • Cause 1: Insufficient Equilibration: The most common cause. A reversed-phase column, especially with buffered mobile phases, needs adequate time to equilibrate to the starting conditions before the first injection.

    • Solution: Ensure your equilibration time is at least 10-15 column volumes. For a 250x4.6 mm column at 1 mL/min, this means equilibrating for at least 20 minutes.[6]

  • Cause 2: Mobile Phase Composition Change: The organic component of the mobile phase (Acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times.

    • Solution: Always use freshly prepared mobile phase and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[6]

  • Cause 3: Temperature Fluctuation: Column temperature directly affects retention. A 1°C change can alter retention time by 1-2%.

    • Solution: Use a thermostatted column compartment and ensure it has reached the set temperature before starting the sequence.[6]

  • Cause 4: Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles or leaks will cause pressure fluctuations and retention time drift.

    • Solution: Degas your mobile phases thoroughly.[8] Purge the pump and check for any leaks at fittings.

Q3: I see "ghost peaks" in my chromatogram, especially during the gradient. Where are they coming from?

A3: Ghost peaks are peaks that appear in a blank injection and are usually contaminants from the system or carryover from a previous injection.

  • Cause 1: Carryover: A highly concentrated or "sticky" compound from a previous injection may not have fully eluted and appears in the next run.

    • Solution: Implement a robust needle wash procedure in your autosampler settings. Run a "blank" injection (just injection solvent) after a high-concentration sample to check for carryover. A stronger wash solvent may be needed.

  • Cause 2: Contaminated Mobile Phase: Water (Mobile Phase A) is a common source of contamination.

    • Solution: Use high-purity HPLC-grade water and solvents. Prepare aqueous mobile phases fresh daily, as they can support microbial growth.

  • Cause 3: Late Elution from a Previous Run: If your gradient is not long or strong enough, compounds from a previous injection may elute very late, appearing as a ghost peak in a subsequent run.

    • Solution: Extend the gradient hold at the high organic percentage to ensure all components have eluted.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis (e.g., DCM, Toluene) and volatile starting materials or byproducts.[9]

Detailed Experimental Protocol: Headspace GC-MS

For residual solvent analysis, static headspace sampling is preferred as it avoids injecting non-volatile matrix components onto the GC column.

ParameterRecommended SettingRationale & Expertise
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for separating a wide range of common organic solvents.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.
Oven Program 40 °C hold for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 minThis program starts at a low temperature to separate highly volatile solvents (e.g., dichloromethane) and ramps up to elute less volatile compounds.
Injector Split/Splitless, 250 °C, Split ratio 20:1A split injection prevents column overloading from the solvent and provides sharp peaks.
Headspace Sampler Vial Equilibration: 80 °C for 15 minHeating the sample vial allows volatile analytes to partition into the gas phase (headspace) for injection.
MS Detector Electron Ionization (EI) at 70 eV, Scan range 35-350 amuStandard EI energy provides reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for confident identification.[9]
Sample Preparation Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Crimp and seal.DMSO is a common solvent for headspace analysis as it effectively dissolves the sample without interfering with the analysis of more volatile solvents.
GC-MS Troubleshooting Guide & FAQs
Q1: I'm seeing significant peak tailing for my halogenated compound. Why?

A1: Halogenated compounds can be tricky in GC-MS due to their reactivity.

  • Cause: Active Sites: Peak tailing can be caused by interactions with active sites in the injector liner or the ion source of the mass spectrometer. Halogenated solvents can interact with stainless steel surfaces in the ion source, causing adsorption/desorption cycles that lead to tailing.[10]

  • Solution 1: Use a deactivated injector liner. Regularly clean the MS ion source as part of routine maintenance.

  • Solution 2: Ensure there are no leaks in the system, as the presence of oxygen can exacerbate these issues.

Q2: My results are not repeatable. What should I check?

A2: Repeatability issues in headspace GC-MS often stem from sample preparation or instrument parameters.

  • Cause 1: Inconsistent Sample Prep: Inaccurate weighing or inconsistent vial sealing can lead to large variations.

  • Solution: Use a calibrated analytical balance. Ensure headspace vials are crimped correctly and consistently to prevent leaks.

  • Cause 2: Insufficient Equilibration: If the vial is not heated for long enough, the headspace may not reach equilibrium, leading to variable injection amounts.

  • Solution: Ensure the headspace equilibration time and temperature are sufficient and consistent for every sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation. For 5-bromo-N,N-dimethylthiophene-2-carboxamide, ¹H and ¹³C NMR will confirm the identity and connectivity of atoms, while quantitative NMR (qNMR) can provide an absolute purity value without needing a specific reference standard of the compound itself.[11]

Recommended Protocol
Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration ~10 mg in 0.7 mL~20-30 mg in 0.7 mL
Key Signals (¹H) Expect two doublets for the thiophene ring protons, a singlet for the N(CH₃)₂ group. Chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxamide groups.[12]N/A
Key Signals (¹³C) N/AExpect signals for the four thiophene carbons (two substituted, two with protons), the carbonyl carbon, and the N-methyl carbons.[12][13]
Quantitative (qNMR) Use a certified internal standard of known purity (e.g., maleic acid). Ensure a long relaxation delay (d1) of at least 5 times the T1 of the slowest-relaxing proton to ensure full signal recovery for accurate integration.[11]N/A
NMR Troubleshooting & Interpretation FAQs
Q1: My ¹H NMR spectrum has broad peaks. What does this mean?

A1: Broad peaks can indicate several issues.

  • Cause 1: Low Concentration/Insoluble Material: If the sample concentration is too low, the signal-to-noise ratio will be poor, and shimming may be difficult, resulting in broader lines. Some material may not be fully dissolved.

    • Solution: Increase the sample concentration or filter the solution into the NMR tube to remove any particulate matter.

  • Cause 2: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: This is an impurity issue. If purity is critical, the material may need to be re-purified.

  • Cause 3: Chemical Exchange: The N,N-dimethyl groups might show broadening if there is restricted rotation around the C-N amide bond, which is common. This is a characteristic of the molecule, not necessarily an issue.

Q2: How do I use NMR to identify an unknown impurity?

A2: Identifying impurities requires careful analysis of the spectrum.

  • Step 1: Integrate the impurity peaks relative to a known peak from your main compound (e.g., the N(CH₃)₂ singlet). This gives you a molar ratio.

  • Step 2: Analyze the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants of the impurity signals. This provides clues about its structure.

  • Step 3: Consider likely impurities from the synthesis, such as starting materials (e.g., 5-bromothiophene-2-carboxylic acid)[14][15], related byproducts (e.g., debrominated material), or residual solvents. Compare the impurity signals to the known spectra of these compounds.

  • Step 4: For definitive identification, advanced 2D NMR experiments (like COSY and HSQC) or isolation followed by MS analysis may be required.

Troubleshooting Logic for HPLC High Backpressure

High backpressure is a frequent issue that can shut down an HPLC system. This decision tree helps systematically diagnose the root cause.

HPLC_Pressure_Troubleshooting start High System Pressure Detected q1 Step 1: Disconnect column. Is pressure still high? start->q1 ans1_yes Problem is in the System (pre-column) q1->ans1_yes Yes ans1_no Problem is in the Column or post-column q1->ans1_no No check_system Check for blockages in: - Injector port - Tubing - In-line filter ans1_yes->check_system q2 Step 2: Reconnect column, disconnect detector. Is pressure still high? ans1_no->q2 ans2_yes Problem is the Column q2->ans2_yes Yes ans2_no Problem is in Detector or connecting tubing q2->ans2_no No fix_column Likely blocked inlet frit. - Back-flush column - Replace frit - Replace column ans2_yes->fix_column fix_detector Check for blockage in detector flow cell or tubing ans2_no->fix_detector

Caption: A systematic decision tree for troubleshooting high backpressure in an HPLC system.[8]

References
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990). Applied Microbiology and Biotechnology. [Link]

  • HPLC Troubleshooting Guide. ACE.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Results of forced degradation studies. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025). Journal of Medicinal Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. Benchchem.
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). Journal of Chromatographic Science. [Link]

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]

  • Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. (2004). Magnetic Resonance in Chemistry. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry.
  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of the Indian Chemical Society.
  • A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-1-pentyne. Benchchem.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). MDPI. [Link]

  • A Researcher's Guide to Assessing the Purity of 5-Bromoindole
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [https://www.researchgate.net/publication/285971439_GLC_and_GLC-MS_Analysis_of_Thiophene_Derivatives_in_Plants_and_in_in_vitro_Cultures_of_Tagetes_patula_L_Asteraceae]([Link]_ Derivatives_in_Plants_and_in_in_vitro_Cultures_of_Tagetes_patula_L_Asteraceae)

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogenated Thiophenes: A Comparative Analysis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Introduction: The Strategic Role of Halogenated Thiophenes in Modern Chemistry Thiophene rings are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and high-pe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Thiophenes in Modern Chemistry

Thiophene rings are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and high-performance organic electronics.[1] Their utility is significantly enhanced by halogenation, which not only provides a reactive handle for synthetic diversification but also modulates the molecule's physicochemical and biological properties.[2] The introduction of a halogen atom can influence everything from metabolic stability and binding affinity to crystal packing and charge transport.[1][3]

This guide provides an in-depth comparison of 5-bromo-N,N-dimethylthiophene-2-carboxamide , a versatile building block, with other halogenated thiophenes. We will explore how the choice of halogen (I, Br, or Cl) and its position on the thiophene ring impacts reactivity, synthetic strategy, and ultimately, the performance of the final product. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic and molecular design efforts.

Comparative Analysis: Reactivity in Cross-Coupling Reactions

The primary synthetic application of halogenated thiophenes is their use as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen (C-X) bond is the single most critical factor determining the success of these transformations.

The Halogen Effect: I > Br > Cl

The efficiency of a cross-coupling reaction is largely dictated by the rate of the oxidative addition step, where the palladium catalyst inserts into the C-X bond.[4][5] This step is governed by the bond dissociation energy (BDE) of the C-X bond. The established order of reactivity is a direct consequence of these bond energies:

C-I < C-Br < C-Cl

  • Iodo-thiophenes: Possess the weakest C-I bond, making them the most reactive substrates. They typically require milder reaction conditions (lower temperatures, less reactive catalysts) and often give higher yields.[6]

  • Bromo-thiophenes: Represent a "sweet spot" of reactivity and stability. The C-Br bond is sufficiently reactive for most cross-coupling reactions while being more stable and often more cost-effective than the corresponding iodo-derivatives.[6][7] 5-bromo-N,N-dimethylthiophene-2-carboxamide is a prime example of this balanced profile.

  • Chloro-thiophenes: Have the strongest C-Cl bond, making them the least reactive. While they are often the most economical starting materials, their coupling requires more forcing conditions, including highly active (and often expensive) catalysts, stronger bases, and higher temperatures.[4]

This reactivity trend is summarized in the table below.

Halogen (X)Relative C-X Bond StrengthGeneral Reactivity in Cross-CouplingTypical Reaction Conditions
I WeakestHighestMild (e.g., room temp to 80°C)
Br IntermediateGood / VersatileModerate (e.g., 80°C to 110°C)[8]
Cl StrongestLowestForcing (e.g., >110°C, specialized catalysts)

Table 1: General comparison of halogen reactivity in palladium-catalyzed cross-coupling reactions.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Reactivity hierarchy of halogenated thiophenes.

Experimental Protocols & Methodologies

To provide a practical context, we present representative, self-validating protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-N,N-dimethylthiophene-2-carboxamide

This protocol describes a typical procedure for C-C bond formation, a cornerstone of modern synthesis.[9]

Objective: To synthesize 5-aryl-N,N-dimethylthiophene-2-carboxamide.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-N,N-dimethylthiophene-2-carboxamide (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[8][9]

  • Reaction: Heat the mixture to 90-100°C and stir for 4-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting bromothiophene.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-N,N-dimethylthiophene-2-carboxamide.

Causality: The choice of Pd(PPh₃)₄ is common for brominated substrates as it provides a good balance of activity and stability.[8] The aqueous base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[10]

dot graph G { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[11]

Objective: To synthesize an N-aryl-5-amino-thiophene derivative.

Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, combine the bromothiophene (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a specialized phosphine ligand like Xantphos or P(tBu)₃).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110°C for 12-24 hours.

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki protocol for monitoring, workup, and purification.

Causality: Buchwald-Hartwig aminations often require stronger bases and more electron-rich, sterically hindered phosphine ligands compared to Suzuki couplings.[12][13] These ligands facilitate the rate-limiting reductive elimination step, which forms the C-N bond.[11] The choice of ligand is critical and must be optimized for the specific substrates.

Structure-Activity Relationships (SAR) in Drug Design

In medicinal chemistry, the strategic placement of different halogens on a thiophene scaffold can be used to fine-tune a compound's biological activity.[14]

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance membrane permeability. The effect increases with the size of the halogen (I > Br > Cl > F). This can be a double-edged sword, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

  • Metabolic Stability: A halogen, particularly fluorine or chlorine, can be installed at a metabolically labile position to block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Halogen Bonding: Heavier halogens (Br, I) can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site.[15][16] This can significantly improve binding affinity and selectivity. 5-bromo-N,N-dimethylthiophene-2-carboxamide, for instance, has the potential to engage in such interactions.

dot graph SAR { node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12];

} Caption: Influence of halogens on drug properties.

Conclusion and Recommendations

The choice between 5-bromo-N,N-dimethylthiophene-2-carboxamide and its halogenated counterparts is a strategic decision based on a trade-off between reactivity, cost, and the specific goals of the project.

  • For rapid synthesis and high yields where cost is less of a concern, an iodo-thiophene is the superior choice due to its high reactivity.

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide represents the optimal balance for most applications. It offers excellent reactivity in a wide range of cross-coupling reactions under well-established, moderate conditions, making it a reliable and versatile building block for both discovery and scale-up chemistry.[17][18]

  • For large-scale industrial synthesis where cost is the primary driver , a chloro-thiophene may be considered, with the understanding that significant investment in process optimization and specialized catalyst systems will be required.

Ultimately, 5-bromo-N,N-dimethylthiophene-2-carboxamide stands out as a highly valuable and practical reagent. Its predictable reactivity and synthetic accessibility make it an indispensable tool for chemists aiming to construct complex thiophene-containing molecules for pharmaceutical and material science applications.[19]

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Available at: [Link]

  • Halogen Bonding in Halothiophene Building Blocks. ACS Publications. Available at: [Link]

  • Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Structure Activity Relationships. Drug Design. Available at: [Link]

  • Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. National Institutes of Health. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

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Comparative

A Comparative Analysis of 5-Bromo- vs. 5-Chloro-N,N-dimethylthiophene-2-carboxamide: A Guide to Biological Activity

This guide provides a detailed comparison of the biological activities of 5-bromo-N,N-dimethylthiophene-2-carboxamide and its chloro analog, 5-chloro-N,N-dimethylthiophene-2-carboxamide. We will delve into their structur...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of 5-bromo-N,N-dimethylthiophene-2-carboxamide and its chloro analog, 5-chloro-N,N-dimethylthiophene-2-carboxamide. We will delve into their structure-activity relationships, supported by experimental data from relevant studies on close structural analogs, and provide insights into the experimental workflows used to determine their therapeutic potential.

Introduction: The Thiophene Carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its role as a bioisostere of the benzene ring but with distinct electronic properties and metabolic profile.[1] When coupled with a carboxamide moiety, it forms the thiophene carboxamide core, a structure found in a wide array of biologically active compounds. These molecules have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

The introduction of a halogen atom at the 5-position of the thiophene ring is a common strategy in drug design to modulate a compound's physicochemical and pharmacological properties. Halogens can influence lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[5][6] This guide focuses on two such analogs: 5-bromo-N,N-dimethylthiophene-2-carboxamide and 5-chloro-N,N-dimethylthiophene-2-carboxamide, to elucidate how the substitution of bromine for chlorine impacts their biological profile.

Molecular Structure and Physicochemical Rationale

The fundamental difference between the two molecules lies in the halogen atom at position 5. This seemingly minor change has significant implications for the molecule's behavior.

Property5-bromo-N,N-dimethylthiophene-2-carboxamide5-chloro-N,N-dimethylthiophene-2-carboxamide
Structure 5-bromo-N,N-dimethylthiophene-2-carboxamide5-chloro-N,N-dimethylthiophene-2-carboxamide
CAS Number 474711-51-8[7]88777-57-5[8]
Molecular Formula C₇H₈BrNOS[7]C₇H₈ClNOS
Molecular Weight 234.12 g/mol [7]189.66 g/mol
Key Differences Bromine is larger, more polarizable, and generally confers greater lipophilicity than chlorine. It is also a better halogen bond donor.[5][9]Chlorine is more electronegative than bromine but smaller. Its impact on lipophilicity is less pronounced.[10]

The choice between chlorine and bromine can subtly alter binding affinities and inhibitory potency.[9] Bromo-derivatives are generally more lipophilic, which can enhance membrane permeability and access to intracellular targets, but may also affect solubility and metabolism.[9]

Comparative Biological Activity: An Evidence-Based Overview

Direct comparative studies on these two specific N,N-dimethylated compounds are scarce. However, extensive research on closely related 5-halo-thiophene-2-carboxamide analogs provides a strong basis for a comparative assessment.

Antibacterial Activity

The thiophene carboxamide scaffold is a known antibacterial pharmacophore.[4][11] Studies on analogs suggest that the nature of the halogen at the 5-position is critical for potency.

  • 5-Bromo Analogs: A study on 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide demonstrated significant antibacterial activity against Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli.[11] This suggests that the bromo-substituted core is effective against drug-resistant Gram-negative bacteria. Other studies have shown that 5-bromo-thiophene sulfonamides (a related functional group) are active against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[12]

  • 5-Chloro Analogs: 5-Chloro-N,N-dimethylthiophene-2-carboxamide is reported to have potential antimicrobial properties, with proposed mechanisms including the inhibition of key microbial enzymes or the disruption of bacterial cell membrane integrity.[8] The well-known anticoagulant Rivaroxaban contains a 5-chlorothiophene-2-carboxamide moiety, highlighting the scaffold's ability to interact with critical biological enzymes.[13]

Comparative Summary:

Compound AnalogTargetActivity MetricResultReference
5-Aryl-N-(pyridin-2-yl) bromo thiophene-2-carboxamide (4a)ESBL-producing E. coliMIC12.5 mg/mL[11]
5-Aryl-N-(pyridin-2-yl) bromo thiophene-2-carboxamide (4c)ESBL-producing E. coliMIC6.25 mg/mL[11]
5-Chloro -N,N-dimethylthiophene-2-carboxamideGeneral BacteriaNot specifiedPotential antimicrobial[8]

Based on the available data for close analogs, the bromo-substituted thiophene carboxamides appear to be potent antibacterial agents, with specific data available against resistant strains. While the chloro-analog is recognized for its potential, quantitative data is less readily available in the reviewed literature. The greater lipophilicity and polarizability of bromine may contribute to enhanced interaction with bacterial targets.

Anticancer Activity

The thiophene carboxamide scaffold has also been extensively investigated for anticancer properties.[1][3]

  • 5-Bromo Analogs: A study on novel thiophene carboxamide compounds, including a 5-bromo-N-(thiazol-2-yl) derivative, demonstrated significant cytotoxic effects against human melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) cell lines.[1][14] The mechanism was shown to involve the induction of apoptosis through caspase-3/7 activation and mitochondrial depolarization.[1]

  • 5-Chloro Analogs: While direct data on the N,N-dimethyl chloro-analog is limited, related structures are known anticancer agents. For instance, 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives act as microtubule polymerization inhibitors.[8] The electron-withdrawing nature of the chlorine atom influences the electronic properties of the thiophene ring, which can be crucial for interactions within the binding sites of target proteins like tubulin.[3][8]

Comparative Summary:

Compound AnalogCell LineActivity MetricResultReference
5-Bromo -N-(pyridin-2-yl)thiophene-2-carboxamide (MB-D2)A375 (Melanoma)IC₅₀10.9 µM[14]
5-Bromo -N-(pyridin-2-yl)thiophene-2-carboxamide (MB-D2)HT-29 (Colon)IC₅₀17.1 µM[14]
5-Bromo -N-(pyridin-2-yl)thiophene-2-carboxamide (MB-D2)MCF-7 (Breast)IC₅₀21.3 µM[14]
5-Chloro salicylamide analog (Compound 24)MCF-7 (Breast)IC₅₀0.12–0.25 µM[8]

The data suggests that both scaffolds are promising for anticancer drug development. The bromo-analog has confirmed pro-apoptotic activity. The compared chloro-analog, although a different core structure, shows very high potency, indicating the effectiveness of chlorine substitution in certain molecular contexts for anticancer activity. The choice of halogen may tune the selectivity and potency for different cancer types and targets.

Experimental Design and Protocols

To ensure scientific integrity, the biological evaluation of these compounds follows standardized, self-validating protocols. Below are representative workflows for assessing antibacterial and anticancer activity.

General Synthesis and Evaluation Workflow

The logical flow from compound synthesis to biological validation is a critical aspect of drug discovery.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening S1 Starting Materials (e.g., 5-halothiophene-2-carboxylic acid) S2 Amidation Reaction (with Dimethylamine) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 B1 Primary Screening (e.g., Agar Diffusion Assay) S3->B1 Test Compounds B2 Quantitative Assays (MIC, IC50 Determination) B1->B2 B3 Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) B2->B3 D1 Data Analysis & SAR B3->D1 Lead Compound Identification

Caption: General workflow from synthesis to biological evaluation.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

  • Preparation: A bacterial suspension is prepared and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium. A range of concentrations is prepared.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined by visual inspection as the lowest compound concentration in a well with no turbidity (no bacterial growth).[11]

Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol measures the metabolic activity of cells to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells in a series of increasing concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • Reagent Addition: An MTS reagent is added to each well. Viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

  • Measurement: After a short incubation with the reagent, the absorbance is read on a plate reader. The amount of color is directly proportional to the number of living cells.

  • Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The choice of halogen profoundly influences the molecule's interaction with its biological target.

SAR cluster_properties Physicochemical Properties cluster_activity Biological Outcome Compound 5-Halo-Thiophene-Carboxamide Halogen (X) Thiophene Core Carboxamide Linker Prop_Br X = Bromine - Higher Lipophilicity - More Polarizable - Stronger Halogen Bonding Compound:f1->Prop_Br Prop_Cl X = Chlorine - More Electronegative - Smaller Size - Weaker Halogen Bonding Compound:f1->Prop_Cl Activity Enhanced or Altered: - Membrane Permeation - Target Binding Affinity - Metabolic Stability - Overall Potency Prop_Br->Activity Modulates Prop_Cl->Activity Modulates

Sources

Validation

spectroscopic analysis and characterization of 5-bromo-N,N-dimethylthiophene-2-carboxamide

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-bromo-N,N-dimethylthiophene-2-carboxamide In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmati...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of molecular entities is the bedrock of reliable and reproducible results. 5-bromo-N,N-dimethylthiophene-2-carboxamide serves as a valuable heterocyclic building block, and its purity and structural integrity are paramount for the success of subsequent synthetic transformations and the biological or material properties of the final products.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral features, compare them with relevant analogues to understand substituent effects, and provide robust, field-tested protocols for data acquisition.

Molecular Structure and Spectroscopic Roadmap

The first step in any characterization is to understand the target structure. The key features of 5-bromo-N,N-dimethylthiophene-2-carboxamide (MW: 234.11 g/mol , MF: C₇H₈BrNOS)[1] that we expect to confirm are the 2,5-disubstituted thiophene ring, the N,N-dimethylcarboxamide group, and the bromine substituent.

Figure 1: Structure of 5-bromo-N,N-dimethylthiophene-2-carboxamide cluster_thiophene C1 C2 C2 C3 C1->C2 C_amide C6 (C=O) C1->C_amide C3 C4 C2->C3 H3 H3 C2->H3 C4 C5 C3->C4 H4 H4 C3->H4 S S1 C4->S Br Br C4->Br S->C1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide C_methyl1 C7 (CH3) N_amide->C_methyl1 C_methyl2 C8 (CH3) N_amide->C_methyl2

Figure 1: Structure of 5-bromo-N,N-dimethylthiophene-2-carboxamide

Our analytical approach will integrate data from multiple spectroscopic techniques to build a comprehensive and self-validating structural profile.

G Figure 2: Comprehensive Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Synthesized Product (Crude) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification NMR NMR Spectroscopy (¹H & ¹³C) purification->NMR MS Mass Spectrometry (MS) purification->MS IR Infrared Spectroscopy (IR) purification->IR UV UV-Vis Spectroscopy purification->UV data_integration Data Integration & Interpretation NMR->data_integration MS->data_integration IR->data_integration UV->data_integration structure_confirmation Structure & Purity Confirmed data_integration->structure_confirmation

Figure 2: Comprehensive Spectroscopic Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected Data and Interpretation:

  • Thiophene Protons (H3, H4): The 2,5-disubstituted pattern should give rise to two doublets in the aromatic region (typically 6.8-7.5 ppm). The key diagnostic is their coupling constant (J), which for vicinal protons on a thiophene ring is typically 3.5-4.5 Hz. The electron-withdrawing nature of the carboxamide group at C2 will deshield H3, shifting it downfield relative to H4. Conversely, the electron-donating effect of the bromine at C5 will shield H4 slightly.

  • N,N-dimethyl Protons: Due to hindered rotation around the amide C-N bond, the two methyl groups are often diastereotopic, meaning they exist in different chemical environments. This results in two distinct singlets, typically in the range of 2.9-3.2 ppm. The presence of two singlets is strong evidence for the N,N-dimethylamide moiety.

Comparative Analysis: To understand the influence of the bromine atom, we compare our target compound with its non-brominated analogue, N,N-dimethylthiophene-2-carboxamide.

CompoundThiophene H3 (δ, ppm)Thiophene H4 (δ, ppm)Thiophene H5 (δ, ppm)N-CH₃ (δ, ppm)
5-bromo-N,N-dimethylthiophene-2-carboxamide ~7.25 (d, J ≈ 4 Hz)~7.05 (d, J ≈ 4 Hz)-~3.10 (s, 6H) or two singlets ~3.0, 3.2
N,N-dimethylthiophene-2-carboxamide[2]~7.15 (dd)~6.90 (t)~7.45 (dd)~3.10 (s, 6H)

Table 1: Comparative ¹H NMR Data (Predicted/Typical values in CDCl₃).

The comparison clearly shows the simplification of the thiophene signals from a three-proton system (dd, t, dd) to a simple two-proton AX system (d, d) upon substitution with bromine at the 5-position.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected Data and Interpretation:

  • Thiophene Carbons: Four distinct signals are expected for the thiophene ring. C2 and C5, being attached to heteroatoms or electron-withdrawing groups, will be the most downfield. The C-Br bond will cause a significant upfield shift for C5 compared to an unsubstituted C5, a phenomenon known as the "heavy atom effect". C2 will be downfield due to the attached carboxamide.

  • Carbonyl Carbon (C6): The amide carbonyl carbon will appear as a low-intensity signal in the characteristic downfield region of 160-170 ppm.

  • N-methyl Carbons (C7, C8): The two N-methyl carbons will appear in the aliphatic region, typically around 35-40 ppm.

Comparative Analysis: We compare the target with 5-bromothiophene-2-carbaldehyde to highlight the change from an aldehyde to a dimethylamide.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)N-CH₃ (ppm)
5-bromo-N,N-dimethylthiophene-2-carboxamide ~138~130~128~118~162~38, 39
5-bromothiophene-2-carbaldehyde[3]~143~138~128~120~182-

Table 2: Comparative ¹³C NMR Data (Predicted/Typical values in CDCl₃).

The most significant differences are the upfield shift of the carbonyl carbon from ~182 ppm (aldehyde) to ~162 ppm (amide) and the appearance of the N-methyl signals, confirming the successful conversion of the functional group.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a molecule. For halogenated compounds, it provides a particularly distinctive signature.

Expected Data and Interpretation: The key feature to look for is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[4][5] This means that any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (M⁺ and M+2).[4][5]

  • Molecular Ion (M⁺): For C₇H₈BrNOS, we expect to see a doublet at m/z 233 and 235, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • Fragmentation: Electron Ionization (EI) is a high-energy technique that will cause fragmentation.[6] Common fragmentation pathways for this molecule would include:

    • Loss of the dimethylamino group (-N(CH₃)₂), m/z 44.

    • Loss of the entire carboxamide group (-CON(CH₃)₂), m/z 72.

    • Alpha-cleavage, breaking the bond between the thiophene ring and the carbonyl group.

Ion FragmentExpected m/z (⁷⁹Br / ⁸¹Br)Intensity RatioSignificance
[M]⁺233 / 235~1:1Confirms molecular weight and presence of 1 Br
[M - N(CH₃)₂]⁺189 / 191~1:1Loss of dimethylamino radical
[5-bromothiophene-2-carbonyl]⁺190 / 192~1:1Result of alpha-cleavage
[5-bromothienyl]⁺161 / 163~1:1Loss of the carboxamide group

Table 3: Predicted Mass Spectrometry Fragmentation Data (EI-MS).

The presence of these bromine-containing fragment doublets provides overwhelming evidence for the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Expected Data and Interpretation: The IR spectrum is a molecular fingerprint. For our target compound, we are looking for several key absorption bands.

  • C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹ is characteristic of a tertiary amide carbonyl group. This frequency is lower than that of esters or aldehydes due to the resonance donation from the nitrogen atom.

  • C-N Stretch: This band typically appears around 1400-1460 cm⁻¹.[7]

  • Thiophene Ring Vibrations: The thiophene ring itself has several characteristic vibrations. C=C stretching bands are found in the 1350-1550 cm⁻¹ region.[8] C-H out-of-plane bending vibrations for 2,5-disubstituted thiophenes often appear in the 800-860 cm⁻¹ range, providing information about the substitution pattern.[9][10]

  • C-Br Stretch: This vibration occurs in the fingerprint region, typically between 500-650 cm⁻¹, and is often weak and can be difficult to assign definitively.

Functional GroupExpected Wavenumber (cm⁻¹)IntensitySignificance
Amide C=O Stretch~1645StrongConfirms presence of the carboxamide group
Thiophene C=C Stretch~1530, ~1410MediumEvidence for the aromatic thiophene ring[8]
C-H Stretch (Aromatic)~3100MediumThiophene C-H bonds[9]
C-H Stretch (Aliphatic)~2930MediumN-methyl group C-H bonds
C-H Out-of-plane bend~820StrongSuggests 2,5-disubstitution on the thiophene ring

Table 4: Key Infrared Absorption Bands for 5-bromo-N,N-dimethylthiophene-2-carboxamide.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated π-systems.

Expected Data and Interpretation: Thiophene and its derivatives typically show strong absorption bands in the UV region. The primary absorption is due to a π → π* transition within the conjugated system of the thiophene ring. The position of the maximum absorption wavelength (λ_max) is sensitive to the substituents.

  • Comparison: Compared to thiophene itself (λ_max ≈ 235 nm), both the bromine atom (an auxochrome) and the carboxamide group (a chromophore) are expected to cause a bathochromic (red) shift to a longer wavelength, likely in the 260-290 nm range, due to the extension of the conjugated system.[11] The intensity of this absorption is expected to be high.

Experimental Protocols

Accurate data acquisition requires standardized procedures. The following are generalized protocols for the characterization of 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse (zg30).

    • Scans: 16-32 scans for adequate signal-to-noise.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Scans: 1024 or more scans may be needed.

    • Relaxation Delay: 2 seconds.[12]

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet (GC-MS).

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Mass Range: Scan from m/z 50 to 350.

    • Source Temperature: 230 °C.

Protocol 3: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition:

    • Mode: Attenuated Total Reflectance (ATR).

    • Scans: Average 16-32 scans.

    • Resolution: 4 cm⁻¹.[13]

    • Range: 4000-400 cm⁻¹.

    • Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.

Integrated Data Analysis and Conclusion

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of all data points.

G Figure 3: Logic Diagram for Structural Confirmation start Begin Analysis ms_check MS: Isotopic doublet at m/z 233/235 (1:1)? start->ms_check ir_check IR: Strong C=O stretch at ~1645 cm⁻¹? ms_check->ir_check Yes fail Structure Incorrect or Impure ms_check->fail No h_nmr_check ¹H NMR: Two doublets (J ≈ 4 Hz) in aromatic region? Two Me singlets? ir_check->h_nmr_check Yes ir_check->fail No c_nmr_check ¹³C NMR: 7 unique carbons? C=O at ~162 ppm? C-Br at ~118 ppm? h_nmr_check->c_nmr_check Yes h_nmr_check->fail No success Structure Confirmed c_nmr_check->success Yes c_nmr_check->fail No

Figure 3: Logic Diagram for Structural Confirmation

By following this logical workflow, a researcher can confidently confirm the structure of 5-bromo-N,N-dimethylthiophene-2-carboxamide. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and substitution pattern. The IR spectrum confirms the presence of the key amide functional group. Finally, the mass spectrum provides the definitive molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as an unambiguous marker. This multi-faceted, comparative approach ensures the highest level of scientific integrity for downstream applications.

References

  • Gronowitz, S. (1963).
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Online] Available at: [Link][4]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Online] Available at: [Link][5]

  • Li, Y., et al. (2023). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Applied Polymer Materials, 5(2), 1234-1242.[10]

  • Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 50-60.[8]

  • The Royal Society of Chemistry. (2014). Supporting Information. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Online] Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Online] Available at: [Link]

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. [Online] Available at: [Link][7]

  • ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. [Online] Available at: [Link]

  • Lothar, D., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 899-909.[14]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Online] Available at: [Link]

  • MDPI. (2022).
  • Sugimoto, Y., et al. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8, 71-78.[11]

  • Letopharm Limited. (n.d.). 5-bromo-N,N-dimethylthiophene-2-carboxamide. [Online] Available at: [Link][1]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Online] Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis absorption and normalized fluorescence spectra of doubly thiophene-fused benzodiphospholes. [Online] Available at: [Link]

  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • NIH. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Serbian Chemical Society, 87(1), 1-15.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. [Online] Available at: [Link]

  • ACS Publications. (1950). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 15(6), 1103-1108.
  • SpectraBase. (n.d.). Thiophene-2-carboxamide, N-ethyl-N-methyl-. [Online] Available at: [Link]

  • NIH. (2023).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

  • PubMed. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Online] Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethylthiophene-3-carboxamide. [Online] Available at: [Link]

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Comparative

A Comparative Guide to the Structural Validation of 5-bromo-N,N-dimethylthiophene-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, thiophene-containing scaffolds are of paramount importance due to their diverse pharmacological acti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, thiophene-containing scaffolds are of paramount importance due to their diverse pharmacological activities, including anticancer properties.[1][2] Among these, 5-bromo-N,N-dimethylthiophene-2-carboxamide and its derivatives represent a promising class of compounds. The precise arrangement of the bromine atom, the carboxamide group, and any further substitutions on the thiophene ring is critical in defining the molecule's interaction with biological targets and, consequently, its efficacy and safety profile. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of scientific integrity and successful drug development.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 5-bromo-N,N-dimethylthiophene-2-carboxamide derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to establish a self-validating system for structural confirmation.

The Synthetic Landscape: A Source of Structural Ambiguity

The journey to a pure, well-defined compound is often fraught with the potential for side reactions and the formation of closely related impurities. A thorough understanding of the synthetic route is the first step in anticipating and identifying these potential structural ambiguities.

Experimental Protocol: Synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide

A common and effective method for the synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide involves a two-step process starting from 5-bromothiophene-2-carboxylic acid.[3]

Step 1: Formation of the Acyl Chloride

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess SOCl₂ by rotary evaporation to yield the crude 5-bromothiophene-2-carbonyl chloride, which is used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude 5-bromothiophene-2-carbonyl chloride in dry DCM.

  • Add this solution dropwise to a stirred solution of dimethylamine (2.2 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-N,N-dimethylthiophene-2-carboxamide.

During this synthesis, several impurities can arise. For instance, incomplete bromination of a precursor could lead to a non-brominated analogue. More critically, if starting from a different thiophene isomer, a positional isomer of the final product could be formed. For example, starting from 4-bromothiophene-2-carboxylic acid would yield 4-bromo-N,N-dimethylthiophene-2-carboxamide, an isomer with distinct biological properties.

Synthesis and Impurity Formation cluster_synthesis Synthetic Pathway cluster_impurity Potential Isomeric Impurity 5-bromothiophene-2-carboxylic acid 5-bromothiophene-2-carboxylic acid 5-bromothiophene-2-carbonyl chloride 5-bromothiophene-2-carbonyl chloride 5-bromothiophene-2-carboxylic acid->5-bromothiophene-2-carbonyl chloride SOCl2, DCM, reflux 5-bromo-N,N-dimethylthiophene-2-carboxamide 5-bromo-N,N-dimethylthiophene-2-carboxamide 5-bromothiophene-2-carbonyl chloride->5-bromo-N,N-dimethylthiophene-2-carboxamide Dimethylamine, DCM 4-bromothiophene-2-carboxylic acid 4-bromothiophene-2-carboxylic acid 4-bromothiophene-2-carbonyl chloride 4-bromothiophene-2-carbonyl chloride 4-bromothiophene-2-carboxylic acid->4-bromothiophene-2-carbonyl chloride SOCl2, DCM, reflux 4-bromo-N,N-dimethylthiophene-2-carboxamide 4-bromo-N,N-dimethylthiophene-2-carboxamide 4-bromothiophene-2-carbonyl chloride->4-bromo-N,N-dimethylthiophene-2-carboxamide Dimethylamine, DCM

Synthetic pathway and potential isomeric impurity.

Comparative Analysis of Spectroscopic and Crystallographic Techniques

A multi-faceted approach is essential for robust structural validation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For thiophene derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic. In a 2,5-disubstituted thiophene like our target molecule, we expect to see two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the 3- and 4-positions. The coupling constant between these two protons (³JHH) is typically in the range of 3-5 Hz. The ¹³C NMR spectrum will provide information on the carbon skeleton, with the chemical shifts being sensitive to the electronic effects of the bromine and carboxamide substituents. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to confirm proton-proton and proton-carbon connectivities, respectively, providing a comprehensive map of the molecule's framework.

Trustworthiness: The high reproducibility and the wealth of information provided by NMR make it a self-validating technique for determining the constitution of a molecule. The consistent observation of expected chemical shifts, multiplicities, and correlations provides a high degree of confidence in the assigned structure.

Data Presentation: ¹H and ¹³C NMR

Compound¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
5-bromo-N,N-dimethylthiophene-2-carboxamide (Predicted)~7.2 (d, 1H, J=4.0), ~7.0 (d, 1H, J=4.0), ~3.1 (s, 6H)~162 (C=O), ~140 (C-S), ~130 (C-Br), ~129 (CH), ~115 (CH), ~38 (N(CH₃)₂)
4-bromo-N,N-dimethylthiophene-2-carboxamide (Predicted Isomer)~7.5 (d, 1H, J=1.5), ~7.3 (d, 1H, J=1.5), ~3.1 (s, 6H)~162 (C=O), ~142 (C-S), ~135 (CH), ~125 (CH), ~110 (C-Br), ~38 (N(CH₃)₂)

Note: The predicted values are based on data for similar thiophene derivatives.[4][5]

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a standard HSQC experiment to determine one-bond ¹H-¹³C correlations.

NMR Workflow Sample Sample 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample->1D NMR (1H, 13C) 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC) Connectivity Map Connectivity Map 2D NMR (COSY, HSQC)->Connectivity Map Structural Confirmation Structural Confirmation Connectivity Map->Structural Confirmation

Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Expertise & Experience: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a novel compound. The high mass accuracy of modern instruments allows for the determination of the molecular formula with a high degree of confidence. For 5-bromo-N,N-dimethylthiophene-2-carboxamide, a key feature in the mass spectrum will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The fragmentation pattern can also provide structural information. For this molecule, a likely fragmentation would be the alpha-cleavage of the amide group, leading to the loss of the dimethylamino radical, and the formation of a stable acylium ion.

Trustworthiness: HRMS provides a direct and highly accurate measurement of the mass-to-charge ratio, which serves as a primary validation of the molecular formula. The characteristic isotopic pattern of bromine provides an additional layer of confirmation.

Data Presentation: HRMS

CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Key Fragments (m/z)
5-bromo-N,N-dimethylthiophene-2-carboxamide C₇H₈BrNOS233.9637 (⁷⁹Br), 235.9617 (⁸¹Br)189.9215 (⁷⁹Br), 191.9195 (⁸¹Br) ([M-N(CH₃)₂]⁺)
4-bromo-N,N-dimethylthiophene-2-carboxamide C₇H₈BrNOS233.9637 (⁷⁹Br), 235.9617 (⁸¹Br)189.9215 (⁷⁹Br), 191.9195 (⁸¹Br) ([M-N(CH₃)₂]⁺)

Note: While HRMS can confirm the molecular formula, it may not distinguish between positional isomers based on the molecular ion alone. Fragmentation patterns, however, might show subtle differences.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

MS Logic Sample Sample HRMS Analysis HRMS Analysis Sample->HRMS Analysis Molecular Formula Confirmation Molecular Formula Confirmation HRMS Analysis->Molecular Formula Confirmation Isotopic Pattern Analysis Isotopic Pattern Analysis HRMS Analysis->Isotopic Pattern Analysis Structural Validation Structural Validation Molecular Formula Confirmation->Structural Validation Presence of Bromine Confirmed Presence of Bromine Confirmed Isotopic Pattern Analysis->Presence of Bromine Confirmed

Logic of MS-based structural confirmation.
X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: When NMR and MS data are ambiguous, or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a single crystal, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles. For 5-bromo-N,N-dimethylthiophene-2-carboxamide, X-ray crystallography would definitively confirm the position of the bromine atom on the thiophene ring, leaving no doubt as to which isomer has been synthesized.

Trustworthiness: A well-resolved crystal structure is considered unequivocal proof of the molecule's structure in the solid state. It provides a level of detail that is unattainable by spectroscopic methods alone.

Data Presentation: X-ray Crystallography

ParameterInformation Provided
Crystal System The symmetry of the crystal lattice.
Space Group The specific symmetry elements of the crystal.
Unit Cell Dimensions The size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Precise measurements of the molecular geometry.
Torsion Angles Information about the conformation of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction (Overview)

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined.

X-ray Workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Definitive 3D Structure Definitive 3D Structure Structure Solution & Refinement->Definitive 3D Structure

Workflow for X-ray crystallography.

Integrated Approach: A Self-Validating System for Structural Elucidation

No single technique is sufficient for the complete and unambiguous validation of a novel compound's structure. The true power lies in the integration of these methods into a self-validating system.

TechniqueStrengthsWeaknesses
NMR Spectroscopy Excellent for determining the carbon-hydrogen framework and connectivity. Can distinguish isomers.Does not provide molecular weight. Can be complex for large molecules.
Mass Spectrometry Provides accurate molecular weight and elemental composition. Sensitive to small sample amounts.Does not provide 3D structural information. May not distinguish all isomers.
X-ray Crystallography Provides the absolute 3D structure. Unambiguous for isomer determination.Requires suitable single crystals, which can be difficult to obtain.

For 5-bromo-N,N-dimethylthiophene-2-carboxamide, the workflow should be as follows:

  • HRMS to confirm the elemental composition (C₇H₈BrNOS).

  • ¹H and ¹³C NMR to establish the connectivity and confirm the 2,5-disubstitution pattern.

  • 2D NMR (COSY, HSQC) to rigorously confirm all assignments.

  • If any ambiguity remains, or if the compound is a key development candidate, X-ray crystallography should be employed for final, unequivocal confirmation.

Conclusion

The structural validation of 5-bromo-N,N-dimethylthiophene-2-carboxamide derivatives is a critical process that underpins their potential as therapeutic agents. A meticulous and integrated analytical approach, combining the strengths of NMR spectroscopy, mass spectrometry, and, when necessary, X-ray crystallography, is essential for ensuring the scientific integrity of research and development in this promising area of medicinal chemistry. By understanding the "why" behind each experimental choice and by building a self-validating system of analysis, researchers can proceed with confidence in the identity and purity of their compounds, paving the way for meaningful structure-activity relationship studies and the development of novel therapeutics.

References

  • Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

  • Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Supplementary Information. University of Angers. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]

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Validation

A Senior Application Scientist's Guide to Halogen Reactivity: 5-Iodo- vs. 5-Bromothiophene-2-carboxamides in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Halogenated heterocycles, particularly 5-halothiophene-2-carboxamides, are foundational building blocks for constructing complex molecular architectures found in numerous pharmaceuticals and functional materials. The choice between a bromo- or iodo-substituent is not trivial; it has profound implications for reaction kinetics, required conditions, and ultimate yield.

This guide provides an in-depth, objective comparison of the reactivity of 5-iodothiophene-2-carboxamide and its bromo-counterpart. Grounded in fundamental chemical principles and supported by experimental data, this document is designed to empower scientists to make informed, strategic decisions in their synthetic endeavors.

The Foundational Principle: Unpacking the Carbon-Halogen Bond

The divergent reactivity of these two compounds is fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is both longer and weaker than the carbon-bromine (C-Br) bond.[1][2][3] This difference in bond dissociation energy (BDE) is the primary determinant of their performance in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][4]

The initial, and often rate-determining, step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.[5][6] The weaker C-I bond possesses a lower activation energy for this step, allowing the reaction to proceed more readily.[4] Consequently, 5-iodothiophene-2-carboxamide is generally more reactive than its bromo analog.[1] This enhanced reactivity can be strategically leveraged to achieve milder reaction conditions, shorter reaction times, and often, superior yields.

cluster_0 Bond Properties cluster_1 Reaction Kinetics cluster_2 Outcome Bond_Strength Bond Dissociation Energy (C-Br > C-I) Oxidative_Addition Rate of Oxidative Addition to Pd(0) Bond_Strength->Oxidative_Addition inversely proportional Bond_Polarity Bond Polarity (C-I > C-Br) Bond_Polarity->Oxidative_Addition proportional Reactivity Overall Reactivity Oxidative_Addition->Reactivity determines

Caption: Relationship between C-X bond properties and chemical reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The practical implications of the C-X bond strength are most evident in palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation.[1][7][8]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical development.[7][9] The general reactivity order for the halide partner is well-established: I > Br > Cl.[1][6]

For 5-halothiophene-2-carboxamides, this means the iodo-derivative can often be coupled under significantly milder conditions. While the bromo-analog frequently requires elevated temperatures (e.g., 90-100 °C) and longer reaction times to achieve good yields, the iodo-analog can react efficiently at lower temperatures, sometimes even at room temperature, which is highly advantageous for substrates bearing sensitive functional groups.[7][10][11][12] This increased reactivity can also allow for lower catalyst loadings, reducing cost and potential metal contamination in the final product.[13]

G Pd0 Pd(0)L2 OA_complex R-Pd(II)L2-X Pd0->OA_complex R-X OA_text Oxidative Addition Pd0->OA_text TM_complex R-Pd(II)L2-R' OA_complex->TM_complex R'B(OR)2 Base TM_text Transmetalation OA_complex->TM_text TM_complex->Pd0 Product R-R' TM_complex->Product RE_text Reductive Elimination TM_complex->RE_text OA_text->OA_complex TM_text->TM_complex RE_text->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
5-Bromothiophene-2-carboxamide derivativeArylboronic AcidPd(PPh₃)₄, K₃PO₄1,4-Dioxane, 90 °C, 16h50-80%[7][11]
5-Iodothiophene-2-carboxamide derivativeArylboronic AcidPd₂(dba)₃, SPhos, K₂CO₃Toluene/H₂O, 80 °C, 1h>90%[5] (representative)
Challenging Aryl BromideArylboronic AcidPd(dppf)Cl₂, BaseDME, 90 °C38%[13]
In situ generated Aryl IodideArylboronic AcidPd(dppf)Cl₂, BaseH₂O, rt73%[13]

Note: Data for the iodo-carboxamide is extrapolated from representative protocols for highly reactive aryl iodides. The final entry illustrates the dramatic improvement seen when a challenging bromide is converted to an iodide in situ.

Representative Protocol: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxamide[7][10]
  • Reagents & Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-N-substituted-thiophene-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Solvent & Catalyst: Add a degassed solvent, typically 1,4-dioxane, often with a small amount of water (e.g., 4:1 ratio).[7][11] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Scientist's Note: For the more reactive 5-iodothiophene-2-carboxamide, one should anticipate the ability to lower the reaction temperature to 60-80 °C, reduce the reaction time significantly, and potentially decrease the catalyst loading.[1]

B. Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of modern synthesis, essential for producing the aryl amine moieties prevalent in pharmaceuticals.[14][15][16] The reaction follows the same general reactivity trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] This makes 5-iodothiophene-2-carboxamide the superior substrate for these transformations, especially when coupling with less nucleophilic amines or when trying to avoid high temperatures that could degrade complex substrates.[17][18]

Table 2: General Reactivity Comparison in Buchwald-Hartwig Amination

Property5-Bromothiophene-2-carboxamide5-Iodothiophene-2-carboxamideRationale
Relative Reactivity GoodExcellentThe C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.[1]
Typical Conditions Higher temperatures (80-110 °C), stronger bases (e.g., NaOtBu)Milder temperatures (RT-80 °C), wider range of basesLower activation energy for the C-I bond cleavage.[4]
Substrate Scope BroadBroader (more effective with challenging amines)Milder conditions tolerate more sensitive functional groups.

Metal-Halogen Exchange and Anionic Chemistry

Beyond palladium catalysis, these halo-thiophenes are valuable precursors for organolithium reagents via metal-halogen exchange. This reaction allows for the formation of a nucleophilic carbon center at the 5-position, which can then be quenched with a variety of electrophiles.

The rate of lithium-halogen exchange is significantly faster for iodides than for bromides. The exchange with 5-iodothiophene derivatives can often be accomplished with n-BuLi at -78 °C, whereas the corresponding bromo-derivatives may require harsher conditions, such as using t-BuLi, or longer reaction times to proceed to completion.[19][20]

A critical consideration in these reactions is the presence of acidic protons, namely on the amide N-H and potentially the C-3 or C-4 positions of the thiophene ring.[19][21] Deprotonation can compete with or precede the desired metal-halogen exchange. For the corresponding carboxylic acids, studies have shown that deprotonation of the acid is faster than the lithium-bromine exchange.[19][20] Therefore, for the carboxamide, at least two equivalents of a strong base like n-BuLi are typically required: one to deprotonate the amide and a second to perform the exchange.

Caption: General experimental workflow for a lithiation-electrophile quench.

Summary and Strategic Recommendations

The choice between 5-bromo- and 5-iodothiophene-2-carboxamide is a strategic one that should be guided by the specific demands of the synthetic target and the overall project goals.

Table 3: Decision-Making Matrix

FactorChoose 5-Iodothiophene-2-carboxamideChoose 5-Bromothiophene-2-carboxamide
Reactivity Needed High; for challenging couplings or late-stage functionalization.Moderate; for robust, well-established transformations.
Substrate Sensitivity High; when mild conditions (low temp, weak base) are required to preserve functional groups.Low; when the substrate can tolerate higher temperatures and stronger reagents.
Speed & Efficiency When shorter reaction times and potentially higher throughput are desired.When longer reaction times are acceptable.
Cost & Availability When performance and yield are the primary drivers over reagent cost.When cost-effectiveness is a major consideration for large-scale synthesis.

References

  • A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5 - Iodothiophene-2-carboxylic acid. BenchChem.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem.
  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Buchwald–Hartwig amin
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Versatile thiophene 2-carboxamide derivatives.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
  • Stille reaction. Wikipedia.
  • The Stille Reaction. Chem 115 Myers.
  • 11-The Stille Reaction | PDF. Scribd.
  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Illinois Experts.
  • I keep getting debrominated starting material and low conversion after lithi
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Stille Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
  • Buchwald-Hartwig Amin
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide: CIE A level chemistry support.

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Comparative

A Comparative Guide to the In Vitro Bioactivity of 5-bromo-N,N-dimethylthiophene-2-carboxamide and Its Analogs

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold is a privileged structure, consistently serving as a foundation for the development of novel therapeutic agents. Its inherent aromaticity and th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold is a privileged structure, consistently serving as a foundation for the development of novel therapeutic agents. Its inherent aromaticity and the electron-donating properties of the sulfur atom contribute to a wide range of biological activities.[1] The strategic introduction of a bromine atom at the 5-position and various substitutions on the amide nitrogen can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to promising candidates for anticancer and antimicrobial therapies.[2]

This guide provides a comprehensive comparison of the in vitro performance of 5-bromo-N,N-dimethylthiophene-2-carboxamide and its structurally related derivatives. We will delve into their synthesis, comparative biological activities supported by experimental data, and detailed protocols for key in vitro assays. Furthermore, we will explore the mechanistic underpinnings of their anticancer effects through an examination of relevant signaling pathways.

Synthesis of 5-bromo-thiophene-2-carboxamide Derivatives

The synthesis of N-substituted-5-bromothiophene-2-carboxamides typically commences with the commercially available 5-bromothiophene-2-carboxylic acid. A common and efficient method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation with the desired amine.

A representative synthetic route is outlined below:

cluster_0 Synthesis of N-substituted-5-bromothiophene-2-carboxamides 5-bromothiophene-2-carboxylic_acid 5-bromothiophene-2-carboxylic acid 5-bromo-2-thenoyl_chloride 5-bromo-2-thenoyl chloride 5-bromothiophene-2-carboxylic_acid->5-bromo-2-thenoyl_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->5-bromothiophene-2-carboxylic_acid Final_Product N,N-disubstituted-5-bromothiophene-2-carboxamide 5-bromo-2-thenoyl_chloride->Final_Product DCM, TEA, 0°C to rt Amine R₁R₂NH Amine->5-bromo-2-thenoyl_chloride

Caption: General synthesis scheme for N-substituted-5-bromothiophene-2-carboxamides.

This two-step process is versatile and allows for the generation of a diverse library of derivatives by simply varying the amine used in the final step. The reaction conditions are generally mild and the desired products can be obtained in good yields.[3]

Comparative In Vitro Anticancer Activity

Thiophene carboxamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular targets like protein tyrosine phosphatase 1B (PTP1B) and tubulin.[4][5]

PTP1B Inhibition and Downstream Signaling

PTP1B is a non-receptor protein tyrosine phosphatase that has been implicated in the regulation of several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6] Overexpression of PTP1B has been observed in various cancers, making it an attractive therapeutic target.[7] Inhibition of PTP1B can lead to the sustained phosphorylation and activation of tumor-suppressor proteins or the downregulation of oncogenic signaling cascades.[8]

cluster_1 PTP1B Signaling in Cancer Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates PTP1B PTP1B PTP1B->Src Dephosphorylates (Activates) Ras_MAPK_Pathway Ras/MAPK Pathway Src->Ras_MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Src->PI3K_Akt_Pathway Activates Proliferation_Survival Cell Proliferation & Survival Ras_MAPK_Pathway->Proliferation_Survival PI3K_Akt_Pathway->Proliferation_Survival Thiophene_Carboxamide Thiophene Carboxamide Derivative Thiophene_Carboxamide->PTP1B Inhibits

Caption: Simplified PTP1B signaling pathway in cancer and the inhibitory role of thiophene carboxamides.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of 5-bromo-N,N-dimethylthiophene-2-carboxamide and its analogs has been evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Compound IDR Group on AmideCancer Cell LineIC₅₀ (µM)Reference
1 -N(CH₃)₂ (hypothetical)MCF-7 (Breast)--
2 4-Cl-phenylMCF-7 (Breast)2.22[4]
3 4-Cl-phenylHepG2 (Liver)0.72[4]
4 N-(2,5-dimethoxyphenyl)Hep3B (Liver)5.46[5]
5 N-(thiazol-2-yl)A375 (Melanoma)Not specified[3]

The data indicates that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic substitutions appear to be favorable for activity against breast, liver, and melanoma cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the in vitro cytotoxicity of test compounds.[9]

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.

    • Include untreated cells as a negative control.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Comparative In Vitro Antimicrobial Activity

Thiophene carboxamide derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[10][11]

Comparative Antimicrobial Data

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Compound IDR Group on AmideBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
1 -N(CH₃)₂ (hypothetical)S. aureus-C. albicans--
6 2,4-dinitrophenylE. coli150.7-295A. niger150.7-295[10]
7 p-tolylcarbamothioyl----[4]
8 N-alkylK. pneumoniae0.39--[13]

Note: The table presents data for derivatives with various substitutions to illustrate the breadth of antimicrobial activity within this class of compounds.

The results suggest that the antimicrobial spectrum and potency of thiophene carboxamides are highly dependent on the substitution pattern. Some derivatives exhibit broad-spectrum activity, while others are more specific.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[3][14][15]

  • Preparation of Test Compounds and Bacterial Inoculum:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The in vitro testing of 5-bromo-N,N-dimethylthiophene-2-carboxamide derivatives reveals a class of compounds with significant potential in both oncology and infectious disease research. The modularity of their synthesis allows for the creation of diverse chemical libraries, and the comparative data presented herein underscores the critical influence of the N-substituent on biological activity. The provided experimental protocols for MTT and broth microdilution assays offer a robust framework for the continued evaluation and optimization of these promising scaffolds. Further investigation into the precise mechanisms of action and structure-activity relationships will be instrumental in advancing these compounds towards clinical development.

References

  • Seelam, N. V., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512. [Link]

  • Riaz, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4685. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Ardito, F., et al. (2018). Recent advances in PTP1B signaling in metabolism and cancer. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(8), 2635-2645. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2954. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. [Link]

  • TUDOR, C., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

  • Pop, O., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(23), 7794. [Link]

  • Pop, O., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(23), 7794. [Link]

  • Ardito, F., et al. (2018). Recent advances in PTP1B signaling in metabolism and cancer. Portland Press. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • El-Metwally, A. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Zhang, Z. Y., & Lee, S. Y. (2009). Molecular Pathways: Targeting Protein Tyrosine Phosphatases in Cancer. Clinical Cancer Research, 15(1), 7–12. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Bromothiophene-2-carboxamides in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents is a paramount objective. The 5-bromothiophene-2-carboxamide scaffold has emerged as a privileged structur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents is a paramount objective. The 5-bromothiophene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth, data-driven comparison of the structure-activity relationships (SAR) of this chemical class, drawing upon experimental data to elucidate the nuanced effects of structural modifications on biological activity. Our analysis will traverse the landscape of anticancer, antimicrobial, and antiviral applications, offering field-proven insights to inform future drug discovery endeavors.

The Versatile Scaffold: 5-Bromothiophene-2-carboxamide

The 5-bromothiophene-2-carboxamide core, characterized by a bromine atom at the 5-position of the thiophene ring and an amide linkage at the 2-position, offers several strategic advantages for drug design. The thiophene ring acts as a bioisostere of a phenyl ring, while the sulfur atom can engage in unique interactions with biological targets.[1] The bromine atom serves as a crucial handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents at this position.[2][3] Furthermore, the amide bond provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.[4]

Anticancer Activity: A Tale of Diverse Mechanisms

Derivatives of 5-bromothiophene-2-carboxamide have exhibited significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituents on the amide nitrogen and at the 5-position of the thiophene ring.[1][5]

Targeting Proliferation in Various Cancer Cell Lines

A notable study investigated the antiproliferative effects of a series of 5-bromothiophene-2-carboxamides against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines.[1] The key takeaway from this research is the profound impact of the amide substituent on cytotoxicity.

Compound IDAmide SubstituentA375 % Viability (100 µM)HT-29 % Viability (100 µM)MCF-7 % Viability (100 µM)
MB-D1 thiazol-2-yl40.31 ± 7.9Data not availableData not available
MB-D2 N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)11.74 ± 6.061Data not availableData not available
MB-D4 (modified MB-D2 via Suzuki coupling)33.42 ± 8.8Data not availableData not available
5-FU (control) -25.58 ± 11.9Data not availableData not available
Data synthesized from a study by Morar et al.[1][5]

As the data suggests, the complex imide derivative MB-D2 demonstrated the most potent cytotoxic effect on A375 melanoma cells, even surpassing the positive control, 5-fluorouracil (5-FU).[5] This highlights that larger, more complex substituents on the amide nitrogen can significantly enhance anticancer activity. The proposed mechanism for MB-D2 's high selectivity against A375 cancer cells involves the activation of caspase 3/7, mitochondrial depolarization, and a decrease in reactive oxygen species (ROS) production.[1]

Kinase Inhibition: A Promising Avenue

The thiophene carboxamide scaffold has also been explored for its potential as kinase inhibitors. While specific SAR studies on 5-bromothiophene-2-carboxamides as kinase inhibitors are emerging, related structures provide valuable insights. For instance, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been identified as potent AKT kinase inhibitors.[6] This suggests that strategic modifications at the 5-position of the thiophene ring, replacing the bromine with complex heterocyclic systems, could be a fruitful strategy for developing novel kinase inhibitors.

Antimicrobial and Antiviral Applications

The 5-bromothiophene-2-carboxamide scaffold is not limited to anticancer research. Its derivatives have also shown promise as antimicrobial and antiviral agents.

Antibacterial Efficacy

The antibacterial potential of this scaffold has been demonstrated against extensively drug-resistant (XDR) Salmonella Typhi.[7] In a series of 2-ethylhexyl 5-arylthiophene-2-carboxylates synthesized via Suzuki coupling from a 5-bromothiophene precursor, the nature of the aryl substituent at the 5-position was critical for activity.

Compound ID5-Aryl SubstituentMIC (mg/mL) vs. XDR S. Typhi
4F p-tolyl3.125
Ciprofloxacin -> 3.125
Ceftriaxone -> 3.125
Data from a study by Ali et al.[7]

The compound 4F , bearing a p-tolyl group, exhibited outstanding antibacterial action, surpassing the efficacy of ciprofloxacin and ceftriaxone against this highly resistant strain.[7] This underscores the importance of exploring various aryl substituents at the 5-position to optimize antibacterial potency.

Antiviral Activity Against Norovirus

Interestingly, in the context of antiviral activity against murine norovirus (MNV), the choice between a 5-bromo and a 5-chloro substituent on the thiophene-2-carboxamide core did not appear to be a critical determinant of efficacy.[8]

Compound5-SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 Bromo37>100>2.7
2b Chloro30>100>3.3
Data from a comparative analysis by BenchChem.[8]

Both the 5-bromo and 5-chloro analogs displayed comparable low micromolar efficacy in inhibiting MNV replication with minimal cytotoxicity.[8] This suggests that for certain viral targets, other structural features of the molecule may play a more dominant role in determining activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 5-bromothiophene-2-carboxamide and a common assay for evaluating its biological activity.

Protocol 1: Synthesis of 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide (MB-D1)

This protocol describes the synthesis of a 5-bromothiophene-2-carboxamide derivative via an amide coupling reaction.

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • 2-aminothiazole

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous DCM under an argon atmosphere.

  • Stir the solution for 30 minutes at room temperature.

  • Cool the solution to 0 °C and add a solution of dicyclohexylcarbodiimide (1.4 equivalents) in anhydrous DCM in small portions.

  • Add 2-aminothiazole (1.2 equivalents) in one portion.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding distilled water.

  • Extract the product with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.[5]

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A375, HT-29, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing SAR and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of key relationships and processes.

SAR_Anticancer Scaffold 5-Bromothiophene-2-carboxamide Amide_Sub Amide Substituent (R1) Scaffold->Amide_Sub influences Thiophene_Sub Thiophene C5 Substituent (R2) Scaffold->Thiophene_Sub can be modified Activity Anticancer Activity Amide_Sub->Activity determines potency Thiophene_Sub->Activity modulates target specificity

Caption: Logical relationship between the core scaffold and its substituents in determining anticancer activity.

Synthesis_Workflow Start 5-Bromothiophene-2-carboxylic Acid Activation Carboxylic Acid Activation (e.g., SOCl2 or DCC/DMAP) Start->Activation Amidation Amidation with Primary/Secondary Amine Activation->Amidation Product1 5-Bromothiophene-2-carboxamide Derivative Amidation->Product1 Suzuki Suzuki Cross-Coupling (with Arylboronic Acid) Product2 5-Arylthiophene-2-carboxamide Derivative Suzuki->Product2 Product1->Suzuki

Caption: General synthetic workflow for the diversification of the 5-bromothiophene-2-carboxamide scaffold.

Conclusion and Future Directions

The 5-bromothiophene-2-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the amide substituent and the 5-position of the thiophene ring can lead to significant changes in biological activity and target specificity.

For anticancer applications, the exploration of larger, more complex amide substituents appears to be a key strategy for enhancing potency. In the realm of antimicrobial agents, the diversification of the 5-position with various aryl groups via Suzuki coupling holds considerable promise for combating drug-resistant pathogens. While the 5-bromo substituent is a valuable synthetic handle, its direct contribution to antiviral activity may be less critical for some targets, suggesting that other regions of the molecule should be prioritized for optimization.

Future research should focus on a more systematic exploration of the chemical space around this scaffold, employing combinatorial chemistry and high-throughput screening to identify novel derivatives with improved potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights provided in this guide, grounded in experimental data, offer a solid foundation for these future endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci - Benchchem.
  • Morar, M.; Antal, D.; Pârvu, M.; Vlase, L.; Pîrnău, A.; Vlase, T. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules2021 , 26, 6823. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - Semantic Scholar.
  • Ali, S.; et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry2021 , 13, 19. Available from: [Link]

  • Synthesis of Ethyl 5-bromothiophene-2carboxylate - PrepChem.com. Available from: [Link]

  • Ali, S.; et al. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules2022 , 27, 19. Available from: [Link]

  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.
  • Khan, I.; et al. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules2023 , 28, 7. Available from: [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - NIH. Available from: [Link]

  • A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5 - Benchchem.
  • Ali, S.; et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry2021 , 13, 19. Available from: [Link]

  • Hawash, M.; et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules2022 , 27, 24. Available from: [Link]

  • Eldebss, T. M. A.; et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal2023 , 17, 1. Available from: [Link]

  • ElHady, A. K.; et al. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules2022 , 27, 19. Available from: [Link]

  • Development of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Available from: [Link]

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Comparative

comparative study of different synthetic routes to 5-bromo-N,N-dimethylthiophene-2-carboxamide

Introduction 5-bromo-N,N-dimethylthiophene-2-carboxamide is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motifs—a reactive bromine atom poised for cross-cou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N,N-dimethylthiophene-2-carboxamide is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motifs—a reactive bromine atom poised for cross-coupling reactions and a robust carboxamide group—make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the two primary synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of 5-bromo-N,N-dimethylthiophene-2-carboxamide can be logically approached from two opposite directions, each with distinct advantages and considerations:

  • Route A: Late-Stage Bromination. This strategy involves the initial synthesis of the N,N-dimethylthiophene-2-carboxamide core, followed by a regioselective bromination at the C5 position. This route is advantageous when the starting amide is readily available or easily synthesized.

  • Route B: Amide Bond Formation on a Brominated Precursor. This approach begins with a pre-brominated thiophene scaffold, such as 5-bromothiophene-2-carboxylic acid. The final step is the formation of the N,N-dimethylamide. This route is often preferred for its predictable regiochemistry and the commercial availability of the brominated starting materials.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent approaches to the target molecule.

G cluster_mech Mechanism of Bromination start N,N-Dimethylthiophene- 2-carboxamide intermediate Wheland Intermediate (Resonance Stabilized) start->intermediate Electrophilic attack by Br⁺ reagent + NBS product 5-bromo-N,N-dimethyl- thiophene-2-carboxamide intermediate->product Deprotonation restores aromaticity byproduct + Succinimide

Caption: Mechanism for electrophilic bromination of the thiophene ring.

Detailed Experimental Protocol

Materials:

  • N,N-Dimethylthiophene-2-carboxamide

  • N-Bromosuccinimide (NBS) * Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of N,N-dimethylthiophene-2-carboxamide (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any remaining bromine. Extract the mixture with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Advantages and Disadvantages
  • Advantages: Fewer steps if the starting amide is readily available.

  • Disadvantages: Potential for side-products due to over-bromination or bromination at other positions, which can complicate purification. The regioselectivity may not be perfect, leading to lower isolated yields of the desired isomer.

Route B: Synthesis via Amidation of a Brominated Precursor

This is often the most reliable and high-yielding approach. It involves activating the carboxylic acid of 5-bromothiophene-2-carboxylic acid to form a highly reactive intermediate, which is then readily converted to the target amide.

Mechanism and Rationale

The synthesis begins with the conversion of the carboxylic acid to a more reactive acyl chloride. [1][2]Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The resulting 5-bromothiophene-2-carbonyl chloride is a potent electrophile. [3]Subsequent reaction with dimethylamine, a nucleophile, proceeds via a nucleophilic acyl substitution mechanism to form the stable amide bond. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct. [4]

Detailed Experimental Protocol

Part 1: Synthesis of 5-Bromothiophene-2-carbonyl chloride [1]Materials:

  • 5-Bromothiophene-2-carboxylic acid [5][6]* Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Add a catalytic drop of DMF, followed by the slow addition of thionyl chloride (1.5 eq) at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solid dissolves.

  • Isolation: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromothiophene-2-carbonyl chloride is often used directly in the next step without further purification. [1] Part 2: Amidation to form 5-bromo-N,N-dimethylthiophene-2-carboxamide [7]Materials:

  • Crude 5-bromothiophene-2-carbonyl chloride

  • Dimethylamine solution (e.g., 2.0 M in THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the crude 5-bromothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM (0.3 M) and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add triethylamine (1.2 eq), followed by the dropwise addition of dimethylamine solution (1.2 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. [7]5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to afford the high-purity target molecule.

Advantages and Disadvantages
  • Advantages: Excellent regiochemical control, generally high yields, and a straightforward purification process. The starting material, 5-bromothiophene-2-carboxylic acid, is commercially available and can be synthesized reliably. [5]* Disadvantages: This is a two-step process from the carboxylic acid. Thionyl chloride is corrosive and requires careful handling.

Comparative Data Summary

MetricRoute A: Late-Stage BrominationRoute B: Amidation of PrecursorRationale & Justification
Number of Steps 1 (from amide)2 (from carboxylic acid)Route A is shorter if the precursor amide is available.
Overall Yield Moderate (Typically 50-70%)High (Typically 80-95%)Route B avoids regioselectivity issues, leading to cleaner reactions and higher isolated yields.
Reagent Cost Moderate (NBS is relatively inexpensive)Moderate (SOCl₂ and dimethylamine are common reagents)Costs are comparable and depend on the scale and supplier.
Purification More challenging (column chromatography often required)Simpler (often only requires work-up/recrystallization)The cleaner reaction profile of Route B simplifies the isolation of the final product.
Scalability ModerateExcellentThe high efficiency and clean nature of Route B make it more suitable for large-scale synthesis.
Safety NBS is an irritant.SOCl₂ is highly corrosive and toxic; HCl gas is evolved. Requires a fume hood and scrubber.Both routes involve hazardous materials, but Route B requires more stringent handling of reagents.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and reliable yields are paramount, Route B (Amidation of a Brominated Precursor) is the superior and recommended strategy. Its predictable regiochemistry and the clean conversion to the final product outweigh the consideration of an additional synthetic step. The protocol is robust, scalable, and the purification is generally straightforward.

Route A (Late-Stage Bromination) can be a viable alternative for rapid, small-scale synthesis, particularly if the starting N,N-dimethylthiophene-2-carboxamide is already on hand. However, researchers should be prepared for a more involved purification process to isolate the desired C5-bromo isomer from potential side products.

Ultimately, the choice of synthetic route will depend on the specific project goals, available starting materials, and the scale of the reaction. This guide provides the necessary data and procedural details to make an informed decision.

References

  • BenchChem.
  • BenchChem. An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • National Institutes of Health (NIH).
  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid synthesis.
  • BenchChem. Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
  • Semantic Scholar.
  • BenchChem. Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride.
  • Tokyo Chemical Industry UK Ltd.
  • BenchChem. 5-Bromothiophene-2-carbonyl chloride.
  • PubChem. 5-Bromothiophene-2-carbonyl chloride | C5H2BrClOS | CID 605712.
  • Sigma-Aldrich. 5-Bromothiophene-2-carbonyl chloride | 31555-60-9.

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Validation

A Comparative Guide to the Cytotoxicity of 5-Bromo-N,N-dimethylthiophene-2-carboxamide Analogs in Cancer Cell Lines

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Among these, derivatives of 5-bromo-N,N-dimethylthio...

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Among these, derivatives of 5-bromo-N,N-dimethylthiophene-2-carboxamide have emerged as a promising class of cytotoxic agents with potential for development as novel anticancer therapeutics. The strategic placement of the bromine atom and the carboxamide functional group on the thiophene ring provides a versatile platform for structural modifications to modulate potency, selectivity, and drug-like properties.[1][2]

This guide offers an in-depth comparison of the cytotoxic profiles of various analogs of 5-bromo-N,N-dimethylthiophene-2-carboxamide, drawing upon experimental data from multiple studies. We will explore the structure-activity relationships (SAR) that govern their anticancer activity, detail the experimental methodologies used for their evaluation, and visualize the key workflows and potential mechanisms of action.

Comparative Cytotoxicity of Thiophene Carboxamide Analogs

The antiproliferative activity of thiophene carboxamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing cytotoxicity. The data presented below, collated from various studies, highlights the impact of structural modifications on the cytotoxic potency of these analogs. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Compound IDN-SubstitutionOther ModificationsCancer Cell LineIC50 (µM)Reference
Series 1
MB-D1N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)5-bromoA375 (Melanoma)> 50[1]
HT-29 (Colon)> 50[1]
MCF-7 (Breast)> 50[1]
MB-D2N,N'-bis(5-bromothiophene-2-carbonyl)-N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine5-bromoA375 (Melanoma)28.3[1]
HT-29 (Colon)45.6[1]
MCF-7 (Breast)65.8[1]
MB-D4N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(methoxycarbonyl)phenyl)5-(4-(methoxycarbonyl)phenyl)A375 (Melanoma)42.1[1]
HT-29 (Colon)68.9[1]
MCF-7 (Breast)89.3[1]
Series 2
Compound 5N-(4-methoxyphenyl)2-amino-3-(ethoxycarbonyl)-4-methylHepG-2 (Liver)0.59[3]
Compound 21N-(4-chlorophenyl)2-amino-3-(ethoxycarbonyl)-4-methylHepG-2 (Liver)1.29[3]
Series 3
Compound 2bN-(3,4,5-trimethoxyphenyl)3-(3,4,5-trimethoxyphenyl)Hep3B (Liver)5.46[4]
Compound 2eN-(4-fluorophenyl)3-(3,4,5-trimethoxyphenyl)Hep3B (Liver)12.58[4]

Note: The table above is a synthesis of data from multiple sources and is intended for illustrative purposes. For detailed experimental conditions, please refer to the cited literature.

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships that influence the cytotoxic potential of these thiophene carboxamide analogs:

  • N-Substitution: The nature of the substituent on the carboxamide nitrogen is a critical determinant of activity. Complex and bulky substituents, as seen in the MB series, can significantly impact potency.[1] The presence of aryl groups, particularly those with electron-donating or withdrawing groups, can modulate the cytotoxic effect.[3][4]

  • Substitution on the Thiophene Ring: Modifications at the 5-position of the thiophene ring, other than the bromo group, can alter the biological activity. For instance, the replacement of the bromine with a phenyl group in MB-D4 resulted in a different cytotoxicity profile compared to the bromo-containing analogs.[1]

  • Overall Molecular Architecture: The overall shape and electronic properties of the molecule play a crucial role. Some thiophene carboxamide derivatives have been designed as biomimetics of known anticancer agents like Combretastatin A-4, suggesting that their ability to adopt a specific conformation is key to their mechanism of action.[4]

Experimental Protocols for Cytotoxicity Evaluation

The following provides a detailed, step-by-step methodology for the most commonly employed cytotoxicity assay in the cited literature, the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Test compounds (5-bromo-N,N-dimethylthiophene-2-carboxamide analogs)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the process of cytotoxicity evaluation and the potential downstream effects of these compounds, the following diagrams are provided.

G cluster_workflow General Workflow for Cytotoxicity Screening start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Thiophene Carboxamide Analogs (serial dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance/Fluorescence assay->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Comparative Evaluation analyze->end

Caption: A generalized workflow for the in vitro screening of thiophene carboxamide analogs for cytotoxic activity.

Some thiophene carboxamide derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The mechanism can involve the activation of caspases and modulation of mitochondrial function.[1]

G cluster_pathway Potential Apoptotic Pathway compound Thiophene Carboxamide Analog mito Mitochondrial Dysfunction compound->mito induces cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action involving the induction of apoptosis.

Conclusion and Future Directions

The 5-bromo-N,N-dimethylthiophene-2-carboxamide scaffold represents a valuable starting point for the development of novel anticancer agents. The available data demonstrates that strategic modifications to this core structure can lead to compounds with potent cytotoxic activity against a variety of cancer cell lines. Structure-activity relationship studies have provided crucial insights into the chemical features that govern this activity, guiding the design of more effective analogs.

Future research in this area should focus on synthesizing and evaluating a broader range of analogs with systematic structural variations to further refine the SAR. Investigating the precise molecular targets and signaling pathways modulated by the most potent compounds will be essential for understanding their mechanisms of action and for their rational development as clinical candidates. Moreover, in vivo studies in relevant animal models will be necessary to assess the therapeutic potential and safety profiles of these promising cytotoxic agents.

References

  • Ghiulai, R. M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 25(14), 6823. [Link]

  • Awad, S. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1266-1278. [Link]

  • Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Iranian Chemical Society, 19(11), 4749-4763. [Link]

  • Kumar, D., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Pharmaceuticals, 16(5), 724. [Link]

  • Wu, Y., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Bioorganic & Medicinal Chemistry, 88, 117325. [Link]

  • Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2898. [Link]

  • Mehdhar, F. S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 5-bromo-N,N-dimethylthiophene-2-carboxamide Derivatives

This guide provides an in-depth analysis of the metabolic stability of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a scaffold of interest in modern medicinal chemistry. We will objectively compare its performance with r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the metabolic stability of 5-bromo-N,N-dimethylthiophene-2-carboxamide, a scaffold of interest in modern medicinal chemistry. We will objectively compare its performance with rationally designed structural analogs, supported by detailed experimental protocols and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic properties of thiophene-based therapeutic candidates.

Introduction: The Challenge of Thiophene Metabolism in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs such as the antiplatelet agent clopidogrel and the diuretic tienilic acid. Its utility stems from its ability to act as a bioisostere for a phenyl ring while possessing unique electronic properties. However, the thiophene nucleus is also susceptible to complex, cytochrome P450 (CYP)-mediated metabolism.[1][2] This biotransformation can lead to the formation of reactive metabolites, potentially causing toxicity, or result in rapid clearance, compromising in vivo efficacy.[2][3][4]

Therefore, a critical step in the development of thiophene-containing drug candidates is the early assessment of their metabolic stability.[5] Understanding the metabolic fate of a lead compound allows for targeted chemical modifications to block metabolic "hotspots," thereby enhancing its pharmacokinetic profile, increasing bioavailability, and reducing potential toxicity.[6]

This guide presents a comparative study assessing the metabolic stability of a lead compound, 5-bromo-N,N-dimethylthiophene-2-carboxamide (Compound A) , against three rationally designed derivatives. Our objective is to illustrate how strategic structural modifications can influence metabolic fate and to provide the detailed experimental frameworks necessary for researchers to conduct similar assessments.

The Metabolic Fate of Thiophene Scaffolds: A Mechanistic Overview

The metabolism of thiophene rings is primarily governed by cytochrome P450 enzymes, the body's main line of defense against xenobiotics.[7] The two major competing pathways are epoxidation of the thiophene ring and S-oxidation of the sulfur atom.[2][4]

  • Epoxidation Pathway: The iron-oxo species of the P450 enzyme can attack the π-electrons of the thiophene ring to form an unstable epoxide intermediate.[1] This epoxide can then rearrange to form various hydroxylated metabolites or be attacked by nucleophiles, such as glutathione (GSH), leading to conjugation. This pathway is often associated with the formation of reactive metabolites that can covalently bind to proteins.[8][9]

  • S-oxidation Pathway: Alternatively, the P450 enzyme can directly oxidize the sulfur atom to form a thiophene-S-oxide.[8] This intermediate is also electrophilic and can react with cellular nucleophiles. The formation of S-oxides is a key step in the bioactivation of several thiophene-containing drugs.[1][9]

These pathways are not mutually exclusive and the predominant route depends on the specific substitution pattern of the thiophene ring and its orientation within the enzyme's active site.[1]

cluster_P450 Cytochrome P450 (CYP) Mediated Oxidation cluster_Pathways Competitive Metabolic Pathways cluster_Intermediates Reactive Intermediates cluster_Products Metabolic Products Thiophene_Derivative Thiophene-Containing Parent Drug CYP_Enzyme CYP Iron-Oxo Species Thiophene_Derivative->CYP_Enzyme Binding to Active Site Epoxidation Epoxidation (C=C bond attack) CYP_Enzyme->Epoxidation S_Oxidation S-Oxidation (Sulfur atom attack) CYP_Enzyme->S_Oxidation Epoxide Thiophene Epoxide Epoxidation->Epoxide S_Oxide Thiophene-S-Oxide S_Oxidation->S_Oxide Hydroxylated Hydroxylated Metabolites (via rearrangement) Epoxide->Hydroxylated Conjugates Nucleophilic Adducts (e.g., Glutathione Conjugates) Epoxide->Conjugates S_Oxide->Conjugates Protein_Adducts Covalent Protein Adducts (Potential Toxicity) Conjugates->Protein_Adducts Bioactivation

Caption: General metabolic pathways for thiophene-containing compounds via CYP450.

Comparative Study Design: Structure-Metabolism Relationships

To investigate how structural modifications affect metabolic stability, we designed three analogs of the parent compound, 5-bromo-N,N-dimethylthiophene-2-carboxamide (Compound A) . The rationale for each design is rooted in blocking or altering known sites of metabolic attack.

  • Compound A (Parent): The baseline compound featuring a potentially labile bromine atom and an N,N-dimethylamide group susceptible to N-dealkylation.

  • Compound B (Halogen Swap): 5-fluoro-N,N-dimethylthiophene-2-carboxamide. The C-Br bond can be a site of oxidative metabolism. Replacing bromine with fluorine, which has a much stronger C-F bond, is a common strategy to block metabolism at this position.

  • Compound C (Amide Modification): 5-bromo-N-(azetidin-1-yl)thiophene-2-carboxamide. The N,N-dimethyl groups are classic targets for CYP-mediated N-dealkylation. Replacing them with a more sterically hindered and less electronically favorable cyclic azetidine moiety can enhance metabolic stability.

  • Compound D (Ring Protection): 5-bromo-3-methyl-N,N-dimethylthiophene-2-carboxamide. The C3 and C4 positions of the thiophene ring are potential sites for epoxidation and subsequent hydroxylation. Introducing a small, electronically neutral methyl group at the C3 position can sterically hinder the approach of the P450 enzyme, thereby protecting the ring from oxidation.

Experimental Methodologies

A multi-tiered approach is essential for a thorough assessment of metabolic stability. We employ both subcellular fractions (liver microsomes) for an initial screen of Phase I metabolism and intact cells (hepatocytes) to capture both Phase I and Phase II metabolism, as well as transporter effects.[6][10]

cluster_Prep Preparation cluster_Incubation Incubation (37°C) cluster_Sampling Sampling & Quenching cluster_Analysis Analysis Compound_Stock 1. Prepare 10 mM Compound Stocks in DMSO Micro_Incubate 3a. Incubate Compound with Microsomes + NADPH Compound_Stock->Micro_Incubate Hep_Incubate 3b. Incubate Compound with Hepatocytes Compound_Stock->Hep_Incubate Microsomes 2a. Thaw & Dilute Liver Microsomes (Human, Rat) Microsomes->Micro_Incubate Hepatocytes 2b. Thaw & Resuspend Cryopreserved Hepatocytes Hepatocytes->Hep_Incubate Quench 4. Take Aliquots at Time Points (0, 5, 15, 30, 60 min) & Quench with Acetonitrile + Internal Standard Micro_Incubate->Quench Hep_Incubate->Quench Centrifuge 5. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 6. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data 7. Quantify Parent Compound Disappearance & Calculate Parameters LCMS->Data

Caption: General experimental workflow for in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic liability, primarily from CYP enzymes.[11]

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Prepare an NADPH regenerating solution in phosphate buffer containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[12]

    • Prepare 1 µM working solutions of test compounds and positive controls (e.g., Verapamil, Testosterone) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 90 µL of the microsome solution.

    • Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the NADPH regenerating solution.

    • Immediately add 10 µL of the 1 µM test compound solution to start the incubation (final compound concentration: 1 µM).

    • Include control incubations: a negative control without the NADPH regenerating system to check for chemical instability, and a control without the test compound to check for interfering peaks.[11]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots of the incubation mixture to a new plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol).[13]

  • Sample Processing and Analysis:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Hepatocyte Stability Assay

Intact hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive "gold standard" in vitro model.[6]

Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and centrifuge gently (e.g., 100 x g for 5 minutes) to remove cryoprotectant.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density using the trypan blue exclusion method. Adjust the cell density to 1 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 96-well plate, add 95 µL of the hepatocyte suspension.

    • Add 5 µL of a 20 µM solution of the test compound (final concentration: 1 µM).

    • Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep cells in suspension.

  • Sampling and Reaction Termination:

    • Follow the same sampling and termination procedure as described in the microsomal assay (Section 4.1, Step 3).

  • Sample Processing and Analysis:

    • Follow the same processing and analysis procedure as described in the microsomal assay (Section 4.1, Step 4).

LC-MS/MS Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent drug from complex biological matrices due to its high sensitivity and specificity.[14][15][16]

Method Parameters (Example):

  • LC System: Shimadzu Nexera X2 or Waters Acquity UPLC

  • Mass Spectrometer: Sciex QTRAP 6500+

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each test compound and the internal standard.

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[3]

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells)

Results and Discussion: A Hypothetical Comparison

The following table summarizes hypothetical data from the described assays, illustrating the potential impact of the designed structural modifications.

CompoundModification RationaleHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Predicted In Vivo Clearance
A (Parent) Baseline2555.41838.5High
B (Halogen Swap) Block C-Br oxidation> 120< 5.8957.3Low
C (Amide Mod) Block N-dealkylation4530.83818.2Moderate
D (Ring Protect) Steric shield on ring3539.62923.9Moderate-High
Verapamil High Clearance Control12115.5977.0High
Diclofenac Low Clearance Control> 120< 5.8> 120< 5.8Low

Discussion of Results:

  • Compound A (Parent): The parent compound exhibits a short half-life in both human liver microsomes and hepatocytes, corresponding to a high intrinsic clearance value. This suggests rapid metabolism and predicts that the compound would likely have poor in vivo exposure. The slightly faster clearance in hepatocytes compared to microsomes could indicate some contribution from Phase II metabolism or transporter activity.

  • Compound B (Halogen Swap): Replacing the bromine with a fluorine atom resulted in a dramatic increase in metabolic stability. The half-life exceeded the duration of the assay, indicating very low clearance. This strongly suggests that the 5-bromo position on the thiophene ring is a primary metabolic hotspot for Compound A, likely undergoing oxidative dehalogenation or other CYP-mediated reactions.

  • Compound C (Amide Modification): Incorporating the N,N-dimethylamide into an azetidine ring led to a moderate improvement in stability. The half-life nearly doubled, and the intrinsic clearance was reduced by approximately half. This indicates that N-dealkylation is a significant metabolic pathway for Compound A, but likely not the sole or primary route of elimination.

  • Compound D (Ring Protection): Adding a methyl group at the C3 position provided a modest increase in stability. This suggests that oxidation on the thiophene ring itself (apart from the C-Br position) contributes to the overall clearance of Compound A, but to a lesser extent than the metabolism occurring at the 5-position or the amide.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of targeted structural modifications on the metabolic stability of the 5-bromo-N,N-dimethylthiophene-2-carboxamide scaffold. Our hypothetical data illustrate a common scenario in drug discovery where an initial lead compound (Compound A) suffers from high metabolic clearance.

Key Findings:

  • The 5-position of the thiophene ring appears to be the primary site of metabolic attack, as its modification in Compound B led to the most significant stability enhancement.

  • N-dealkylation of the dimethylamide is a secondary but important metabolic pathway.

  • Direct oxidation of the thiophene ring contributes to clearance but is a less significant pathway compared to metabolism at the 5-position.

Based on this assessment, Compound B represents the most promising path forward for developing a metabolically robust candidate. Further studies should focus on metabolite identification to confirm the proposed metabolic pathways for Compound A and to ensure that the modifications in the new derivatives do not introduce new, unforeseen metabolic liabilities.[17] By systematically applying these principles of metabolic assessment and rational design, researchers can significantly improve the probability of advancing thiophene-based compounds with desirable pharmacokinetic profiles.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH National Library of Medicine. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • de Visser, S. P. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • Sci-Hub. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • Zhang, D., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NIH National Library of Medicine. Retrieved from [Link]

  • Erve, J. C., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. PubMed. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Jordi Labs. (2026). Metabolite Identification LC MS Testing. Retrieved from [Link]

  • ACS Publications. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-bromo-N,N-dimethylthiophene-2-carboxamide: A Comprehensive Guide for Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of 5-bromo-N,N-dimethylthiophene-2-carboxamide (CAS No. 474711-51-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-bromo-N,N-dimethylthiophene-2-carboxamide (CAS No. 474711-51-8). As a brominated heterocyclic compound, it requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and minimize environmental impact. This document synthesizes best practices from established hazardous waste management guidelines and data from structurally similar compounds to provide a comprehensive operational plan.

Hazard Assessment and Profile

Key Hazard Considerations:

  • Irritant: Likely to cause skin and serious eye irritation.[4]

  • Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Environmental Hazard: Organobromine compounds can be persistent in the environment and may have ecotoxicological effects.[5]

A summary of hazard information for a closely related compound is presented below:

Hazard CategoryGHS Classification (for 5-Bromothiophene-2-carbaldehyde)Associated Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled

This data is for a structurally similar compound and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

Before handling 5-bromo-N,N-dimethylthiophene-2-carboxamide for any purpose, including disposal, appropriate PPE must be worn to prevent exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust is generated or if handling in a poorly ventilated area.
Waste Collection and Segregation Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[8][9] Halogenated organic compounds must be collected separately from non-halogenated organic waste due to differences in disposal methods and costs.[10]

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container specifically for "Halogenated Organic Solid Waste."

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[9]

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[10]

    • The label must include:

      • The full chemical name: "5-bromo-N,N-dimethylthiophene-2-carboxamide"

      • The CAS Number: "474711-51-8"

      • Associated hazards (e.g., "Irritant," "Harmful")

      • The name of the Principal Investigator (PI) and the laboratory location (Building and Room Number).[10]

    • As waste is added, update the list of constituents on the label.[9]

  • Collecting the Waste:

    • Carefully transfer solid 5-bromo-N,N-dimethylthiophene-2-carboxamide waste into the designated container using a spatula or other appropriate tool.

    • For residual amounts in empty containers, triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in the solid hazardous waste container.

On-Site Storage and Handling

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

Storage Guidelines:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep the hazardous waste container securely closed except when adding waste.[9] Liquid waste containers should be stored in secondary containment to prevent spills.[9]

  • Segregation: Store the halogenated waste container away from incompatible materials, such as strong oxidizing agents.[1][8]

  • Accumulation Time: Do not accumulate more than 10 gallons of hazardous waste in your lab.[9] Once a container is full, it must be presented for disposal within three days.[8] Partially filled containers may remain in the SAA for up to one year.[8]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of 5-bromo-N,N-dimethylthiophene-2-carboxamide.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Identify Waste (5-bromo-N,N-dimethylthiophene-2-carboxamide) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled 'Halogenated Organic Solid Waste' Container B->C D Transfer Solid Waste to Container C->D E Collect Contaminated Materials (Gloves, Weighing Paper) D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatibles G->H I Request Waste Pickup from Environmental Health & Safety (EHS) H->I J EHS or Licensed Contractor Transports for Final Disposal I->J

Caption: Workflow for the safe collection and disposal of 5-bromo-N,N-dimethylthiophene-2-carboxamide.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder).[1]

    • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[9]

    • Prevent entry into the affected area.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][11]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Regulatory Compliance

All procedures for the disposal of 5-bromo-N,N-dimethylthiophene-2-carboxamide must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 262, Subpart K for academic laboratories.[12] It is the responsibility of the researcher and the institution to ensure all practices are compliant.[9]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. PubChem, National Center for Biotechnology Information. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • 5-bromo-N,N-dimethylthiophene-2-carboxamide | CAS:#474711-51-8. Letopharm Limited. [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-N,N-dimethylthiophene-2-carboxamide

Operational Safety Guide: Handling 5-bromo-N,N-dimethylthiophene-2-carboxamide This guide provides essential safety and handling protocols for 5-bromo-N,N-dimethylthiophene-2-carboxamide (CAS No. 474711-51-8).

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 5-bromo-N,N-dimethylthiophene-2-carboxamide

This guide provides essential safety and handling protocols for 5-bromo-N,N-dimethylthiophene-2-carboxamide (CAS No. 474711-51-8). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both personal safety and experimental integrity. The procedures outlined below are designed to create a self-validating system of safety, where each step logically reinforces the next to minimize risk.

Hazard Identification and Risk Assessment

A thorough understanding of the substance's properties is the foundation of safe laboratory practice. While a complete toxicological profile for this specific compound is not extensively documented, data from the substance itself and structurally similar brominated thiophenes provide a clear indication of the necessary precautions.

Chemical & Physical Properties Summary

PropertyValueSource
CAS Number 474711-51-8[1][2]
Molecular Formula C₇H₈BrNOS[1][2]
Molecular Weight 234.12 g/mol [2]
Boiling Point 325.229°C at 760 mmHg[1]
Density 1.557 g/cm³[1]
Vapor Pressure 0 mmHg at 25°C[1]

Identified Hazards

The primary hazards associated with 5-bromo-N,N-dimethylthiophene-2-carboxamide are:

  • Serious Eye Irritation (H319) [2]

  • Potential for Allergic Skin Reaction (H317) [2]

  • General Irritant [2]

Based on analogous compounds like 5-Bromothiophene-2-carbaldehyde, we must also consider the potential for it to be harmful if swallowed, in contact with skin, or if its dust is inhaled.[3] The very low vapor pressure suggests that at room temperature, the risk of inhaling vapors is minimal, but the handling of the solid powder can generate dust, which presents an inhalation and skin/eye contact hazard.

Risk Management Workflow

The following workflow illustrates the continuous process of risk management required when handling this and any other chemical.

RiskManagement cluster_0 Risk Assessment & Control Identify_Hazards Step 1: Identify Hazards (Skin/Eye Irritant, Allergic Sensitizer) Assess_Exposure Step 2: Assess Exposure Routes (Dermal, Ocular, Inhalation of Dust) Identify_Hazards->Assess_Exposure Analyze Data Select_Controls Step 3: Select Controls (Fume Hood, PPE) Assess_Exposure->Select_Controls Determine Risk Implement_Procedures Step 4: Implement Procedures (SOPs, Disposal Plan) Select_Controls->Implement_Procedures Define Actions Review_Effectiveness Step 5: Review & Refine (Post-Experiment Debrief, Incident Analysis) Implement_Procedures->Review_Effectiveness Monitor & Evaluate Review_Effectiveness->Identify_Hazards Feedback Loop

Caption: A cyclical workflow for chemical risk management.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on mitigating the identified risks of skin and eye irritation.

Core PPE Requirements

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are the standard recommendation for broad, short-term protection against a range of chemicals.[4][5] Always double-glove when handling the solid or concentrated solutions to provide a buffer against contamination. Inspect gloves for any tears or punctures before every use.[4]
Eyes/Face Safety goggles or face shieldANSI Z87.1-compliant safety goggles are mandatory to protect against dust particles and splashes.[5] When handling larger quantities (>5g) or when there is a significant splash risk, a face shield must be worn over the safety goggles for full facial protection.[5]
Body Laboratory coatA clean, buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[4]
Respiratory N95 Respirator (Task-Dependent)Due to the low vapor pressure, respiratory protection is not typically required when handling small quantities within a certified chemical fume hood.[1] However, an N95 respirator is required when weighing or transferring the solid compound outside of a fume hood to prevent inhalation of fine dust particles.[5][6]

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that does not expose the user.

PPE_Workflow cluster_donning Donning (Putting On) - Clean Area cluster_doffing Doffing (Taking Off) - At Exit of Work Area D1 1. Lab Coat D2 2. Safety Goggles/ Face Shield D1->D2 D3 3. Inner Gloves D2->D3 D4 4. Outer Gloves (over lab coat cuffs) D3->D4 Work Perform Experiment D4->Work F1 1. Outer Gloves (Peel off) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Inner Gloves (Peel off) F2->F3 F4 4. Safety Goggles/ Face Shield F3->F4 Wash Wash Hands Thoroughly F4->Wash Work->F1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-dimethylthiophene-2-carboxamide
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Reactant of Route 2
5-bromo-N,N-dimethylthiophene-2-carboxamide
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